2-Bromo-5-isopropylthiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQPBEKNGDTVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671775 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159817-16-9 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-isopropylthiazole is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its unique structural features, comprising a reactive bromine atom at the 2-position and an isopropyl group at the 5-position of the thiazole ring, make it a versatile synthon for the development of novel compounds with diverse biological activities. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs, and the strategic placement of functional groups on this core allows for fine-tuning of physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and handling of this compound, offering valuable insights for its application in research and development.
Core Chemical Properties and Structure
This compound, with the IUPAC name 2-bromo-5-(propan-2-yl)-1,3-thiazole, is characterized by the following fundamental properties:
| Property | Value | Source(s) |
| CAS Number | 1159817-16-9 | [3] |
| Molecular Formula | C₆H₈BrNS | [3] |
| Molecular Weight | 206.11 g/mol | [3] |
| Appearance | Liquid, Solid, or Semi-solid | - |
The structure of this compound features a five-membered aromatic ring containing sulfur and nitrogen atoms. The bromine atom at the C2 position is a key reactive site, susceptible to a variety of cross-coupling and substitution reactions. The isopropyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Figure 1: Chemical structure of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three main signals:
-
A singlet for the proton at the C4 position of the thiazole ring.
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the six equivalent methyl protons of the isopropyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the C2 carbon will be significantly influenced by the attached bromine atom.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic thiazole ring and the aliphatic isopropyl group.
-
C=N and C=C stretching vibrations within the thiazole ring.
-
C-Br stretching vibration.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern is likely to involve the loss of the bromine atom and fragmentation of the isopropyl group.
Synthesis of this compound
Putative Synthesis Protocol
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-isopropylthiazole
This reaction involves the condensation of an α-haloketone with a thiourea derivative.
-
Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.
-
Procedure:
-
Dissolve equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a weak base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-5-isopropylthiazole.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Sandmeyer Bromination of 2-Amino-5-isopropylthiazole
This reaction converts the amino group at the 2-position to a bromine atom.
-
Reagents: 2-Amino-5-isopropylthiazole, sodium nitrite, hydrobromic acid, and a copper(I) bromide catalyst.
-
Procedure:
-
Dissolve 2-amino-5-isopropylthiazole in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt intermediate.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield crude this compound.
-
Purify the final product by vacuum distillation or column chromatography.
-
Figure 2: Putative synthetic workflow for this compound.
Reactivity and Synthetic Applications
The bromine atom at the C2 position of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromothiazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form 2-aryl- or 2-vinyl-5-isopropylthiazoles.[6] These products are of significant interest in the development of novel pharmaceuticals. A general protocol involves reacting the bromothiazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).[7][8]
-
Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 2-amino-5-isopropylthiazole derivatives by coupling this compound with primary or secondary amines.[9] The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu or K₃PO₄).[10][11]
-
Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to introduce a vinyl group at the 2-position.[12] This reaction is catalyzed by a palladium complex in the presence of a base.
Lithiation and Subsequent Functionalization
The C2-bromine can be exchanged with lithium using organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures.[13] The resulting 2-lithio-5-isopropylthiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 2-position.
Applications in Drug Discovery
The 5-isopropylthiazole scaffold is a component of various biologically active molecules. Derivatives synthesized from this compound have shown potential as antimicrobial and antitubercular agents.[14] The ability to readily diversify the 2-position through the reactions described above allows for the creation of compound libraries for high-throughput screening in drug discovery programs.[1][15]
Figure 3: Key reaction pathways of this compound.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds provides guidance.
Hazard Statements (based on similar compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17][18]
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its reactivity, primarily at the C2-bromine position, allows for a wide range of functionalization through modern synthetic methodologies. This guide has provided a comprehensive, albeit in some areas putative, overview of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential for the discovery and development of novel chemical entities. As with any specialized chemical, it is crucial to adhere to strict safety protocols during its handling and use.
References
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Synthesis of some new 5- substituted of. JOCPR. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]
-
Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. (2010). PubMed. [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]
-
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]
-
Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][19] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. CORE. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]
-
The Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
2-Chlorothiazole | C3H2ClNS | CID 76429. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]
-
2-Acetylthiazole | C5H5NOS | CID 520108. PubChem. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. ResearchGate. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
- 19. mdpi.com [mdpi.com]
2-Bromo-5-isopropylthiazole CAS number and molecular weight
An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom at the 2-position and an isopropyl group at the 5-position, offers synthetic versatility for the development of novel therapeutic agents. The thiazole core is a privileged scaffold found in numerous biologically active compounds, making its derivatives prime candidates for targeting a wide array of diseases. This guide provides a comprehensive technical overview of this compound, covering its core chemical properties, a detailed putative synthesis protocol, expected spectroscopic characteristics, and its strategic application in modern drug development workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Core Chemical Identity & Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1159817-16-9[1][2][3] |
| Molecular Formula | C₆H₈BrNS[2] |
| Molecular Weight | 206.11 g/mol [1] |
| IUPAC Name | 2-bromo-5-(propan-2-yl)-1,3-thiazole |
| SMILES | CC(C)c1csc(Br)n1 |
| InChI Key | UJXLIDJMYQNEHZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless to light yellow liquid[3] | As reported by suppliers. |
| Purity | ≥97% | Typical purity from commercial suppliers.[1][2] |
| Boiling Point | ~303 °C at 760 mmHg | Predicted value; experimental data is not widely published. |
| Density | ~1.57 g/cm³ | Predicted value. |
| LogP | ~3.19 | Predicted value, indicating significant lipophilicity. |
Synthesis and Mechanistic Insights
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and robust synthetic route can be devised based on the foundational Hantzsch thiazole synthesis, followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: first, the formation of the 5-isopropylthiazole ring, and second, the selective bromination at the C2 position.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Isopropylthiazol-2-amine (Hantzsch Condensation)
-
Rationale: This classic cyclocondensation reaction is one of the most reliable methods for constructing the thiazole core. Thiourea serves as the C-N-C=S component, which reacts with an α-haloketone or, in this case, an α-ketoaldehyde derivative, to form the aminothiazole ring. The choice of an acidic catalyst facilitates the dehydration and cyclization steps.
-
Methodology:
-
To a stirred solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol (5 mL/mmol), add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
-
Allow the mixture to cool to room temperature and then place in an ice bath for 30 minutes to precipitate the hydrobromide salt of the product.
-
Filter the solid precipitate and wash with cold diethyl ether.
-
To isolate the free base, dissolve the salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-isopropylthiazol-2-amine.
-
Step 2: Synthesis of this compound (Sandmeyer-type Reaction)
-
Rationale: The conversion of an amino group on a heteroaromatic ring to a bromide is efficiently achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions (HBr). This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom at the C2 position. The use of HBr as the acid source provides the necessary bromide counter-ion.
-
Methodology:
-
Suspend 5-isopropylthiazol-2-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq) at 0 °C in a three-neck flask equipped with a mechanical stirrer.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Spectroscopic Characterization
Structural confirmation is paramount. While a specific experimental spectrum is best obtained from the sample in hand, the expected spectroscopic data provides a reliable benchmark for validation.
Table 3: Expected NMR and IR Spectroscopic Data
| Spectroscopy | Expected Chemical Shift / Frequency | Assignment and Rationale |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H) | The singlet corresponds to the proton at the C4 position of the thiazole ring. |
| δ 3.15 (sept, 1H, J = 6.9 Hz) | The septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons. | |
| δ 1.30 (d, 6H, J = 6.9 Hz) | The doublet represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety, split by the methine proton. | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 | C5-carbon of the thiazole ring, deshielded by the attached isopropyl group and sulfur atom. |
| δ 142.0 | C2-carbon, bearing the bromine atom, significantly deshielded. | |
| δ 135.0 | C4-carbon of the thiazole ring. | |
| δ 30.0 | Methine carbon (-CH) of the isopropyl group. | |
| δ 23.5 | Methyl carbons (-CH₃) of the isopropyl group. | |
| FT-IR (neat, cm⁻¹) | 3100-3000 | C-H stretch (aromatic/heteroaromatic). |
| 2970-2870 | C-H stretch (aliphatic, from isopropyl group). | |
| 1550-1450 | C=N and C=C stretching vibrations within the thiazole ring. |
| | 650-550 | C-Br stretch. |
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile scaffold for building complex molecules with therapeutic potential.
Strategic Importance
The thiazole ring is a "privileged structure" in drug discovery, present in numerous approved therapeutic agents.[4] The functional handles on this compound allow for systematic exploration of chemical space:
-
C2-Bromine: This position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the construction of large compound libraries for screening.
-
C5-Isopropyl Group: This lipophilic group can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing potency and modulating pharmacokinetic properties like cell permeability and metabolic stability.
This scaffold is particularly relevant in the development of kinase inhibitors for cancer therapy and inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's.[4]
Workflow: Library Synthesis for Kinase Inhibitor Discovery
Caption: Drug discovery workflow using this compound.
This workflow illustrates how the starting material can be rapidly diversified. By reacting it with a collection of commercially available boronic acids, a library of novel compounds is generated. These compounds are then screened against a panel of protein kinases to identify "hits"—compounds that show inhibitory activity. The structure-activity relationship (SAR) of these hits is then explored through further chemical modification to optimize potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are mandatory. The following guidelines are based on data for structurally related brominated heterocyclic compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Table 4: Personal Protective Equipment (PPE) and Handling
| Category | Requirement | Rationale |
|---|---|---|
| Ventilation | Work in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[6][8] |
| Eye Protection | ANSI-approved safety goggles or face shield. | To protect eyes from splashes.[5] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact.[5] |
| Skin/Body | Lab coat. | To protect skin and clothing. |
Handling and Storage Protocol
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]
Conclusion
This compound is a high-value chemical scaffold for modern drug discovery. Its defined structure, coupled with the synthetic accessibility offered by the C2-bromo substituent, provides medicinal chemists with a powerful tool for generating novel molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
This compound-1159817-16-9. Thoreauchem. [Link]
-
Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. PubMed. [Link]
Sources
- 1. 1159817-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Data of 2-Bromo-5-isopropylthiazole: A Predictive Technical Guide
Executive Summary: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Bromo-5-isopropylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and comparative data from analogous thiazole derivatives to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust predictive framework for the identification, characterization, and quality control of this compound.
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine) and various antimicrobial and anticancer agents.[1] The unique electronic properties and bonding capabilities of the thiazole nucleus make it a privileged structure in drug design. The characterization of novel thiazole derivatives is paramount for advancing new therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of newly synthesized compounds.[2][3]
This document serves as a specialized guide to the predicted spectroscopic signature of this compound. By analyzing the expected influence of the bromo- and isopropyl- substituents on the thiazole core, we can construct a detailed and scientifically grounded forecast of its spectral data.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules.[4] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, based on analysis of substituent effects in related heterocyclic systems.[5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the thiazole ring proton and the two types of protons in the isopropyl group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~ 7.45 | Singlet (s) | - | 1H |
| H1' (CH of isopropyl) | ~ 3.15 | Septet (sept) | ~ 6.9 | 1H |
| H2'/H3' (CH₃ of isopropyl) | ~ 1.30 | Doublet (d) | ~ 6.9 | 6H |
Rationale for Predictions:
-
H4 Proton: In unsubstituted thiazole, the H4 and H5 protons appear at approximately 7.44 ppm and 8.0 ppm, respectively.[6] The presence of a bromine atom at the C2 position is electron-withdrawing, while the isopropyl group at C5 is weakly electron-donating. These competing effects are expected to place the remaining H4 proton in the aromatic region, likely as a sharp singlet around 7.45 ppm.
-
Isopropyl Protons: The chemical shifts for isopropyl groups attached to aromatic systems are well-characterized. The methine proton (H1'), being directly attached to the electron-withdrawing thiazole ring, is expected to be deshielded and appear around 3.15 ppm.[7] It will be split into a septet by the six equivalent methyl protons. The six methyl protons (H2'/H3') are predicted to appear further upfield as a doublet around 1.30 ppm, split by the single methine proton.[7]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show five signals, corresponding to the three carbons of the thiazole ring and the two distinct carbon environments of the isopropyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | ~ 145.0 |
| C5 (C-isopropyl) | ~ 160.0 |
| C4 | ~ 118.0 |
| C1' (CH of isopropyl) | ~ 30.0 |
| C2'/C3' (CH₃ of isopropyl) | ~ 23.5 |
Rationale for Predictions:
-
Thiazole Carbons: The chemical shifts of thiazole ring carbons are sensitive to substitution.[8] The C2 carbon, bonded to the electronegative bromine atom, is expected to be significantly deshielded, appearing around 145.0 ppm. The C5 carbon, bearing the isopropyl group, is also predicted to be downfield, around 160.0 ppm. The C4 carbon is anticipated to be the most upfield of the ring carbons, at approximately 118.0 ppm.[8]
-
Isopropyl Carbons: Based on data for isopropyl-substituted aromatic compounds, the methine carbon (C1') is predicted to resonate around 30.0 ppm, while the two equivalent methyl carbons (C2'/C3') are expected at approximately 23.5 ppm.[7]
Standard Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR spectra requires careful sample preparation and parameter selection.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Employ a standard single-pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Caption: General workflow for NMR spectroscopic analysis.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the thiazole ring, the isopropyl group, and the carbon-bromine bond.
Table 3: Predicted Characteristic IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3100 | Medium | Aromatic C-H Stretch (C4-H) |
| 2965 - 2870 | Strong | Aliphatic C-H Stretch (isopropyl) |
| ~ 1580 | Medium-Strong | C=N Stretch (thiazole ring) |
| ~ 1510, 1450 | Medium | Thiazole Ring Skeletal Vibrations |
| ~ 1465 | Medium | Asymmetric C-H Bend (CH₃ of isopropyl) |
| ~ 1385, 1370 | Medium | Symmetric C-H Bend (isopropyl, doublet) |
| ~ 650 | Medium-Strong | C-Br Stretch |
Rationale for Predictions:
-
C-H Stretches: The C4-H stretch is expected just above 3000 cm⁻¹, characteristic of aromatic C-H bonds. The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds within the isopropyl group.[4]
-
Thiazole Ring Vibrations: The C=N stretching vibration in thiazoles typically appears in the 1625-1590 cm⁻¹ region.[9] Other skeletal vibrations of the heterocyclic ring contribute to absorptions in the 1550-1400 cm⁻¹ range.[9]
-
Isopropyl Bending: The C-H bending (deformation) modes of the isopropyl group are diagnostic. An asymmetric bend is expected around 1465 cm⁻¹, while the symmetric bend typically appears as a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region at a lower frequency, typically around 650 cm⁻¹.
Standard Experimental Protocol for IR Spectroscopy
Methodology:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Molecular Ion and Isotopic Pattern
The most distinctive feature in the mass spectrum of this compound will be the molecular ion peak. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2).
-
M⁺ (with ⁷⁹Br): Calculated exact mass = 218.9721 Da
-
M⁺+2 (with ⁸¹Br): Calculated exact mass = 220.9698 Da
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of the bromine atom and cleavage of the isopropyl group.
Primary Fragmentation Steps:
-
Loss of a methyl radical (·CH₃): Alpha-cleavage of the isopropyl group is a highly probable fragmentation, leading to a stable secondary cation. This would produce a significant peak at m/z 204/206 .
-
Loss of a bromine radical (·Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 140 .[10]
-
Ring Fragmentation: The thiazole ring itself can undergo cleavage, potentially leading to smaller fragment ions.[11][12]
Caption: Predicted primary fragmentation pathways for this compound.
Standard Experimental Protocol for Mass Spectrometry
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and typically induces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS that often preserves the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the data is compiled into a mass spectrum.
Conclusion
This technical guide presents a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established spectroscopic principles and data from structurally related compounds. This information provides a robust foundation for the identification and structural verification of this compound in a research or development setting, serving as a valuable reference for scientists working with novel thiazole derivatives.
References
[4] BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. Retrieved from [2] Ghiurca, I. et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Retrieved from [9] ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [13] BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies. Retrieved from [3] MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [7] Joshi, K. A. et al. (2021). Synthesis of some new 6-aryl-3-(4-isopropylphenyl)[2][4][13]triazolo[3,4-b][4][9][13] thiadiazoles and its. Growing Science. Retrieved from [11] ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [14] MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [12] Sharma, V. P. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [8] Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Retrieved from [15] BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-1-chloro-2. Retrieved from [10] University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [16] Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [17] Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [1] Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [18] YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [5] Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [19] Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [20] ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [21] Salem, M. A. I. et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [22] University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [6] ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum. Retrieved from
Sources
- 1. IR spectra prediction [cheminfo.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 7. growingscience.com [growingscience.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
- 15. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Visualizer loader [nmrdb.org]
- 18. m.youtube.com [m.youtube.com]
- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 20. researchgate.net [researchgate.net]
- 21. article.sapub.org [article.sapub.org]
- 22. whitman.edu [whitman.edu]
The Strategic Deployment of 2-Bromo-5-isopropylthiazole in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs due to its unique electronic properties, metabolic stability, and versatile synthetic handles.[1][2][3][4] This technical guide moves beyond a general overview to focus on a specific, high-potential building block: 2-Bromo-5-isopropylthiazole . We will dissect the strategic advantages conferred by its distinct substitution pattern—the C2-bromo atom, a versatile anchor for cross-coupling reactions, and the C5-isopropyl group, a key modulator of lipophilicity and target engagement. This document provides researchers, scientists, and drug development professionals with a practical framework for leveraging this scaffold, complete with field-proven experimental protocols, mechanistic insights, and data-driven case studies in contemporary drug discovery programs.
The Thiazole Scaffold: A Privileged Heterocycle
The five-membered thiazole ring is a bio-isostere for various aromatic and heteroaromatic systems, offering a favorable profile of metabolic stability and the ability to engage in hydrogen bonding via its nitrogen atom. Its presence is noted in blockbuster drugs spanning diverse therapeutic areas, from anti-neoplastic agents like Dasatinib to anti-HIV medications such as Ritonavir, underscoring its broad utility in crafting bioactive molecules.[2][4] The strategic functionalization of the thiazole core is paramount to modulating a compound's pharmacological profile.
Profiling this compound: A Multifunctional Building Block
This compound (CAS No. 1159817-16-9) is not merely another halogenated heterocycle; its specific arrangement of functional groups provides a distinct tactical advantage in molecular design.[5][6]
| Property | Value / Description | Rationale for Importance in Drug Design |
| Molecular Formula | C₆H₈BrNS | Provides a compact, heteroaromatic core. |
| Molecular Weight | 206.10 g/mol | Falls within the typical range for fragment-based and lead-like scaffolds. |
| C2-Bromo Group | Reactive Handle | Ideal for regioselective functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents. |
| C5-Isopropyl Group | Lipophilic Moiety | Increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Crucially, it can serve as a "hydrophobic anchor," fitting into specific non-polar pockets within a target protein's active site, thereby increasing potency and selectivity.[7] |
| Thiazole Core | H-Bond Acceptor | The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target. |
The strategic value lies in the orthogonality of its features: the C2-bromo position serves as the primary vector for synthetic diversification, while the C5-isopropyl group acts as a pre-installed, potency-enhancing feature.
Core Synthetic Methodologies: Unlocking the Potential
The C2-bromo atom is the gateway to molecular complexity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of compound libraries. Below, we detail the core principles and provide robust starting protocols for the two most critical transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is the industry standard for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[8][9] The coupling of this compound with a variety of boronic acids or esters introduces carbon-based frameworks at the C2 position.
The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]
This protocol is a robust starting point, adaptable for various arylboronic acids. Optimization of the catalyst, ligand, and base is recommended for challenging substrates.[11][12]
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional ligand. For air-stable pre-catalysts like Pd(dppf)Cl₂, 2-4 mol% is typically sufficient.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF, ~0.2 M concentration) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-5-isopropylthiazole product.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is arguably one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, allowing for the synthesis of 2-aminothiazole derivatives.[13][14][15] These motifs are prevalent in kinase inhibitors, where the amino group often serves as a key hydrogen-bond donor.
Similar to the Suzuki coupling, this process relies on a Pd(0)/Pd(II) cycle, but involves coordination and deprotonation of the amine nucleophile.[16][17]
Sources
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 6. This compound-1159817-16-9 - Thoreauchem [thoreauchem.com]
- 7. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been a cornerstone in the development of numerous compounds with a broad spectrum of biological activities, leading to several clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines.[1] Their anticancer activity is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of many 2-aminothiazole derivatives are mediated through the modulation of key cellular pathways that control cell survival and proliferation.
A. Induction of Apoptosis:
Several studies have confirmed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.[1] A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][3] Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[3][5]
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
B. Cell Cycle Arrest:
In addition to inducing apoptosis, these derivatives can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[2] This prevents the cells from entering mitosis and dividing. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[6][7] For instance, some 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2 and CDK4/6.[6][8]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib | K562 (Leukemia) | 11.08 µM | [2] |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |
| Compound 21 | K563 (Leukemia) | 16.3 µM | [2] |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | [2] |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | [2] |
| Compound 9 | Leukemia & Prostate Cancer | GI50: 3.51 & 5.15 µM | [2] |
Experimental Protocols
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
B. In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the 2-aminothiazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups. For example, a 2-aminobenzothiazole derivative showed significant tumor growth suppression in a mouse xenograft model.[2]
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminothiazole scaffold is a key component of many antimicrobial agents, including some third-generation cephalosporin antibiotics.[9] Derivatives of 2-aminothiazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]
Mechanism of Action: Targeting Essential Microbial Enzymes
The antimicrobial action of 2-aminothiazole derivatives often involves the inhibition of enzymes that are crucial for the survival of microorganisms.
-
Antibacterial Mechanism: Some derivatives have been shown to target MurB, an enzyme involved in the biosynthesis of the bacterial cell wall.[12][13] Inhibition of MurB disrupts the integrity of the cell wall, leading to bacterial cell death. Another potential target is the β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[14][15]
-
Antifungal Mechanism: In fungi, certain 2-aminothiazole derivatives inhibit CYP51 (lanosterol 14α-demethylase), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Disruption of ergosterol synthesis compromises the fungal cell membrane, leading to cell death.[13]
Caption: Antimicrobial mechanisms of action of 2-aminothiazole derivatives.
Data Presentation: In Vitro Antimicrobial Activity
The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Microbial Strain | MIC (µg/mL) of various derivatives | Reference |
| Bacillus subtilis | Active at 50 and 100 µg/mL | [10] |
| Escherichia coli | Active at 50 and 100 µg/mL | [10] |
| Candida albicans | Active at 50 and 100 µg/mL | [10] |
| Aspergillus niger | Active at 50 and 100 µg/mL | [10] |
| Mycobacterium tuberculosis H37Ra | 3.13 µg/mL (for an oxazole isostere) | [15] |
Experimental Protocols
A. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
B. In Vivo Antimicrobial Efficacy: Murine Infection Model
In vivo models are essential for evaluating the therapeutic potential of new antimicrobial compounds.
Step-by-Step Methodology:
-
Infection: Infect mice (e.g., via intraperitoneal or intravenous injection) with a lethal dose of the pathogenic microorganism.
-
Treatment: After a specified time, administer the 2-aminothiazole derivative to the infected mice at various doses.
-
Observation: Monitor the mice for a set period (e.g., 7-14 days) and record the survival rate.
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the infected animals from death.
III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Certain 2-aminothiazole derivatives have exhibited significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[16]
Mechanism of Action: Dual Inhibition of COX and LOX
The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[19] By dually inhibiting both COX and LOX, these compounds can effectively reduce inflammation.[17][18]
Caption: Anti-inflammatory mechanism of 2-aminothiazole derivatives via dual COX/LOX inhibition.
Data Presentation: In Vitro Enzyme Inhibition
The inhibitory activity of 2-aminothiazole derivatives against COX and LOX enzymes is determined by their IC50 values.
| Enzyme | IC50 of a 2-imino-4-thiazolidinone derivative (Compound 25c) | Reference |
| COX-2 | 3.29 µM | [20] |
Experimental Protocols
A. In Vitro COX/LOX Inhibition Assay
The inhibitory activity of compounds on COX and LOX enzymes can be measured using commercially available assay kits.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare the purified COX or LOX enzyme according to the manufacturer's instructions.
-
Compound Incubation: Incubate the enzyme with various concentrations of the 2-aminothiazole derivative.
-
Substrate Addition: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.
-
Product Detection: Measure the formation of the product (e.g., prostaglandin E2 for COX, or leukotriene B4 for LOX) using a suitable detection method (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
B. In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Compound Administration: Administer the 2-aminothiazole derivative orally or intraperitoneally to rats.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group. A 2-aminobenzothiazole derivative showed potent anti-inflammatory activity in this model.[16]
IV. Kinase Inhibitory Activity: A Prominent Scaffold for Targeted Therapy
The 2-aminothiazole scaffold is a well-established template for the design of protein kinase inhibitors.[21] Several clinically approved and investigational drugs targeting various kinases incorporate this privileged structure.[2]
Data Presentation: Kinase Inhibitory Profile
The potency of 2-aminothiazole derivatives as kinase inhibitors is reflected in their IC50 values against specific kinases.
| Kinase Target | Derivative Example | IC50 Value | Reference |
| CDK2 | SNS-032 | 48 nM | [2] |
| VEGFR-2 | Compound 9 | 0.40 ± 0.04 µM | [2] |
| Aurora A | Compound 29 | 79 nM | [22] |
| CK2 | Compound 7 | 3.4 µM | [23] |
| PI3Kα | Compound 22 | 9-290 nM | [22] |
V. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that 2-aminothiazole derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[24][25]
Mechanism of Action: Multi-target Approach
The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives have been shown to:
-
Inhibit Tau-Induced Neuronal Toxicity: In models of Alzheimer's disease, certain 2-aminothiazoles have demonstrated the ability to protect neurons from the toxic effects of the tau protein.[24]
-
Inhibit Cholinesterases: Some derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[26][27] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
-
Exhibit Neuroprotective and Anti-inflammatory Effects: Some compounds have shown neuroprotective effects against H2O2-induced damage in neuronal cell lines and can reduce the production of pro-inflammatory cytokines.[26][27]
VI. Clinical Perspectives: From Bench to Bedside
The therapeutic potential of 2-aminothiazole derivatives is best exemplified by Dasatinib (Sprycel®) , a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[28][29] Dasatinib is a pan-Src family kinase inhibitor and also targets other kinases, including BCR-ABL.[21][28] Numerous clinical trials have evaluated the efficacy and safety of dasatinib in various cancers.[28][30]
Another notable example is Alpelisib , an oral PI3K inhibitor that contains a 2-aminothiazole moiety and is approved for the treatment of certain types of breast cancer.[2] The clinical success of these drugs underscores the immense therapeutic potential of the 2-aminothiazole scaffold and continues to inspire the development of new derivatives for a wide range of diseases.
Conclusion
The 2-aminothiazole core represents a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, coupled with their success as kinase inhibitors in the clinic, solidifies their importance in drug discovery and development. The in-depth understanding of their mechanisms of action and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly facilitate the rational design and development of the next generation of 2-aminothiazole-based therapeutics to address unmet medical needs.
References
-
Lagoja, I., Pannecouque, C., Griffioen, G., Wera, S., Rojasdelaparra, V. M., & Van Aerschot, A. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386–392. [Link]
-
Hassan, A., G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(5), 725-754. [Link]
-
Suzuki, K., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 135-143. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 1: Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Pop, R., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6404. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(4), 1817-1830. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Dasatinib. National Cancer Institute. [Link]
-
Tissot, M., et al. (1989). 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittel-Forschung, 39(10), 1246-1250. [Link]
-
Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
-
El-Sayed, M. A., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(48), 31059-31084. [Link]
-
Yurttaş, L., et al. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. Archiv der Pharmazie, 356(8), e2300054. [Link]
-
Kumar, A., et al. (2014). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 980-986. [Link]
-
Yurttaş, L., et al. (2022). New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 128, 106079. [Link]
-
Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(4), 3563-3581. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Geronikaki, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
ClinicalTrials.eu. (n.d.). Dasatinib – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]
-
de Oliveira, J. F. P., et al. (2011). Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. Revista Brasileira de Hematologia e Hemoterapia, 33(5), 386–392. [Link]
-
Ali, I., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(7), 1646. [Link]
-
Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(25), 5485-5495. [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
ResearchGate. (n.d.). Design strategies for 2-aminothiazole derivatives. ResearchGate. [Link]
-
Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]
-
Bohrium. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium. [Link]
-
Hassan, A., G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(5), 725-754. [Link]
-
Asadi, N., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 16(5), 447–465. [Link]
-
Salehi, B., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Frontiers in Immunology, 14, 1135118. [Link]
-
Basnet, A., et al. (2023). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. ChemMedChem, e202300424. [Link]
-
D'Arcy, M. S. (2019). Apoptosis Regulators Bcl-2 and Caspase-3. IntechOpen. [Link]
-
Al-Oqail, M. M., et al. (2022). Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. Molecules, 27(23), 8565. [Link]
-
Singh, R., et al. (2017). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. Free Radical Biology and Medicine, 107, 37-48. [Link]
-
Wang, Y., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1142388. [Link]
-
Zengin, G., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5399. [Link]
-
Green, D. R. (2000). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. In Madame Curie Bioscience Database. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 23. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. clinicaltrials.eu [clinicaltrials.eu]
- 29. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Facebook [cancer.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 2-Bromo-5-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-Bromo-5-isopropylthiazole in Drug Discovery
This compound is a substituted thiazole derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The bromo and isopropyl substituents on this particular scaffold offer versatile handles for medicinal chemists to perform further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, drawing upon data from structurally similar compounds and general principles of laboratory safety for organobromine compounds.
I. Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Substituted bromothiazoles are consistently classified as skin and eye irritants.[2][6][7] Direct contact can cause redness, pain, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][6][7]
-
Harmful if Swallowed: While specific oral toxicity data is unavailable, it is prudent to assume the compound is harmful if ingested.
-
Potential for Alkylation: Alkyl bromides are known alkylating agents, which means they have the potential to react with biological macromolecules.[5] This property underscores the need to minimize exposure.
A summary of the anticipated GHS classifications is provided in the table below.
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Risk Assessment Workflow:
Before commencing any work with this compound, a thorough risk assessment is mandatory. This process should identify potential exposure scenarios and establish control measures to mitigate the identified risks.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
II. Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are the cornerstones of safely working with this compound.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential in the event of accidental exposure.[8]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][3] | Protects against splashes to the eyes and face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves should be inspected for integrity before each use and changed frequently. |
| Body Protection | A flame-resistant lab coat.[1] | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required when working in a fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][9] | Prevents inhalation of dust or vapors. |
PPE Donning and Doffing Procedure:
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Hygiene Practices:
-
Avoid skin and eye contact.[2]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Contaminated clothing should be removed immediately and laundered before reuse.[2]
III. Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release Measures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, sulfur oxides, and hydrogen bromide.[9][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]
IV. Storage and Disposal
Proper storage and disposal are essential for maintaining the stability of this compound and for environmental protection.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[12]
-
The recommended storage temperature is typically refrigerated, although specific supplier recommendations should be followed.[13]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
Do not dispose of down the drain or in regular trash.[1]
-
All disposal must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for guidance on proper disposal procedures.[9]
Disposal Decision Tree:
Caption: A decision-making workflow for the proper disposal of this compound waste.
V. Conclusion
While this compound is a valuable reagent in pharmaceutical research, it is imperative that it is handled with the respect and caution it deserves. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely harness its synthetic utility. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are non-negotiable in the pursuit of scientific advancement. Always consult with your institution's safety professionals and refer to the most current safety information before working with any chemical.
References
-
Gordon, J. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Organobromine chemistry. Wikipedia. [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 2-BROMO-6-NITRO-1,3-BENZOTHIAZOLE. [Link]
-
Reddit. (2023, September 8). Is there any compund or chemical that includes bromine in any form which is 'not that dangerous'? r/OrganicChemistry. [Link]
-
Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
-
Rae, I. D. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 5(10), 112–141. [Link]
-
OSHA. (n.d.). Section 5: Firefighting Measures. [Link]
-
Safety Data Sheet Preparation. (2025, May 1). SDS Section 5 – Firefighting Measures. [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiazole. National Center for Biotechnology Information. [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Environmental Health and Safety. [Link]
-
PubChem. (n.d.). 2-Thiazolamine, 5-bromo-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Bromo-5-isopropylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. National Center for Biotechnology Information. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 6. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. canbipharm.com [canbipharm.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
Commercial suppliers and availability of 2-Bromo-5-isopropylthiazole
An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Sourcing, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No. 1159817-16-9). As a key heterocyclic building block, the strategic use of this intermediate can significantly impact the timeline and success of a drug discovery campaign. This document provides not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
The Strategic Importance of this compound in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutic agents. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid core for orienting pharmacophoric groups makes it a highly valuable motif. This compound emerges as a particularly useful intermediate for several reasons:
-
Orthogonal Reactivity: The bromine atom at the C2 position provides a reactive handle for facile functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse substituents.
-
Lipophilic Control: The isopropyl group at the C5 position contributes to the molecule's lipophilicity. In drug design, modulating lipophilicity is critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as cell permeability and metabolic stability.
-
Vectorial Elaboration: The distinct substitution pattern allows for controlled, stepwise elaboration of the molecular scaffold, enabling a systematic exploration of the chemical space around the thiazole core to fine-tune pharmacological activity and selectivity.[1]
The application of similar substituted thiazoles in the development of kinase inhibitors, antimicrobial, and antitubercular agents underscores the potential of derivatives synthesized from this specific building block.[1][2][3]
Caption: Logical relationship of this compound's features.
Commercial Availability and Supplier Vetting
This compound is readily available from a range of commercial chemical suppliers. However, purity, batch-to-batch consistency, and documentation can vary significantly. For research and development, particularly in a regulated environment, rigorous supplier selection is paramount.
Table 1: Representative Commercial Suppliers
| Supplier | CAS Number | Typical Purity | Notes |
| AstaTech (Chengdu) Pharma. Co., Ltd. | 1159817-16-9 | 97% (HPLC/GC) | Offers various quantities from grams to kilograms.[4] |
| Bide Pharmatech Ltd. | 1159817-16-9 | >98% | Known for a wide catalog of building blocks.[5] |
| AK Scientific, Inc. | 1159817-16-9 | Not specified | Provides smaller, research-focused quantities.[6] |
| Zouping Mingxing Chemical Co.,Ltd. | 1159817-16-9 | Not specified | A China-based manufacturer.[5] |
| Thoreauchem | 1159817-16-9 | 97% | Lists key physicochemical properties.[7] |
| Career Henan Chemical Co. | 1159817-16-9 | 99% | Offers bulk quantities up to 100KG.[8] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence.
Best Practices for Procurement & Quality Control
-
Request a Certificate of Analysis (CoA): Always request a batch-specific CoA before purchase. This document is the primary source of quality information.
-
Verify Identity and Purity: The CoA should confirm the identity via ¹H NMR and/or Mass Spectrometry. Purity is typically assessed by HPLC or GC, and the chromatogram should be reviewed for significant impurities.
-
In-House Verification: Upon receipt, it is best practice to perform in-house analytical testing to verify the identity and purity stated on the CoA. A simple ¹H NMR spectrum can quickly confirm the structure and identify any major organic impurities.
Physicochemical Properties and Safe Handling
Understanding the compound's properties is crucial for safe handling and successful experimental design.
Table 2: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1159817-16-9 | [4][7] |
| Molecular Formula | C₆H₈BrNS | [4][7] |
| Molecular Weight | 206.1 g/mol | [4] |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Purity | 97-99% (Typical) | [7][8] |
Safety, Storage, and Handling
-
Hazard Profile (Anticipated): Based on analogous compounds like 2-bromothiazole, expect potential for acute toxicity (if swallowed, in contact with skin, or if inhaled), skin irritation, and serious eye irritation.[9][10] Some organobromine compounds may also have long-term health effects.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11]
-
Handling Precautions: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Application in Synthetic Chemistry: A Practical Workflow
The primary utility of this compound is as an electrophilic partner in cross-coupling reactions. The following section details a representative, self-validating protocol for a Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery.
Diagram: Suzuki Coupling Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 6. 2-BroMo-5-(isopropyl) thiazole price,buy 2-BroMo-5-(isopropyl) thiazole - chemicalbook [chemicalbook.com]
- 7. This compound-1159817-16-9 - Thoreauchem [thoreauchem.com]
- 8. 2-BroMo-5-(isopropyl) thiazole | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Versatile Heterocycle
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, stands as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block for the design of a vast array of therapeutic agents.[2][3][4][5] The thiazole nucleus is a fundamental component of numerous clinically successful drugs, underscoring its significance in treating a wide spectrum of diseases.[6][7][8] This guide provides a comprehensive overview of thiazole compounds in drug discovery, from their fundamental synthesis to their diverse therapeutic applications and future outlook.
The Chemistry of Thiazoles: Synthesis and Reactivity
The synthesis of the thiazole ring is a well-established area of organic chemistry, with several named reactions providing efficient routes to a diverse range of derivatives.
The Hantzsch Thiazole Synthesis: A Classic and Reliable Method
One of the most fundamental and widely employed methods for constructing the thiazole ring is the Hantzsch thiazole synthesis.[9][10][11][12] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11][12] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[12][13] The Hantzsch synthesis is valued for its simplicity, high yields, and the ability to introduce a variety of substituents onto the thiazole core.[10][12]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10]
-
Reactant Combination: In a suitable reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Solvent Addition: Add methanol as the solvent.
-
Heating: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Cooling and Precipitation: After the reaction is complete, allow the solution to cool to room temperature.
-
Neutralization and Isolation: Pour the reaction mixture into a solution of 5% sodium carbonate to neutralize any acid formed and precipitate the product.
-
Filtration and Washing: Collect the solid product by filtration and wash the filter cake with water to remove any remaining salts.
-
Drying: Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.
Below is a diagram illustrating the general workflow of the Hantzsch Thiazole Synthesis.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Other Synthetic Routes
While the Hantzsch synthesis is prominent, other methods for synthesizing thiazoles exist, such as the Cook-Heilborn synthesis, which converts α-aminonitriles into 5-aminothiazoles, and Tcherniac's synthesis for 2-substituted thiazoles.[14] These alternative routes provide access to different substitution patterns on the thiazole ring, expanding the chemical space for drug discovery.
Therapeutic Applications of Thiazole Compounds: A Multifaceted Arsenal
The true power of the thiazole scaffold lies in its ability to serve as a core for compounds with a remarkable diversity of pharmacological activities.[1][9][15][16][17]
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[3][4][6][18][19] The anticancer mechanisms of thiazole-containing compounds are varied and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.[4][6][18][20]
Clinically used anticancer drugs such as Dasatinib , Dabrafenib , and Ixabepilone all feature a thiazole moiety, highlighting the scaffold's importance in oncology.[3][6] These drugs target various biological pathways, including protein kinases and microtubule dynamics.[6]
The structure-activity relationship (SAR) studies of thiazole-based anticancer agents often reveal that the nature and position of substituents on the thiazole ring are critical for their cytotoxic activity.[3][18][21] For instance, the presence of specific aromatic or heterocyclic groups at the 2- and 4-positions of the thiazole can significantly enhance anticancer potency.
The following diagram depicts a simplified signaling pathway targeted by some thiazole-based anticancer agents.
Caption: Inhibition of pro-survival signaling pathways by thiazole-based drugs.
Antimicrobial Activity
The thiazole ring is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[22][23][24][25][26] The well-known antibiotic Penicillin contains a reduced thiazole ring (thiazolidine), and the sulfonamide drug Sulfathiazole is another classic example of an antibacterial thiazole derivative.[7][14][24]
SAR studies on antimicrobial thiazoles have shown that the introduction of different substituents can modulate the spectrum and potency of their activity.[23][27] For example, the presence of specific halogen or nitro groups on an aryl substituent can enhance antibacterial or antifungal efficacy.[22]
The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[28]
Anti-inflammatory, Antiviral, and Antidiabetic Properties
Beyond cancer and microbial infections, thiazole derivatives have demonstrated a wide range of other therapeutic properties. They have been investigated as:
-
Anti-inflammatory agents: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a thiazole ring.[14]
-
Antiviral agents: Ritonavir, an antiretroviral medication used to treat HIV/AIDS, incorporates a thiazole moiety.[5][7][16]
-
Antidiabetic agents: Some thiazole derivatives have shown potential as α-glucosidase inhibitors, outperforming standard drugs in preclinical studies.[1]
Central Nervous System (CNS) Activity
Thiazole-containing compounds have also shown promise in the treatment of central nervous system disorders.[29][30] They have been explored as potential treatments for conditions like Alzheimer's disease and have been shown to act on various CNS targets.[28][29][31][32] The ability of some thiazole derivatives to cross the blood-brain barrier makes them attractive candidates for CNS drug development.[31]
FDA-Approved Drugs Featuring the Thiazole Scaffold
The clinical and commercial success of thiazole-based drugs is a testament to the scaffold's importance in drug discovery. A significant number of FDA-approved drugs contain a thiazole ring, spanning a wide range of therapeutic areas.[33][34][35][36]
| Drug Name | Therapeutic Area |
| Dasatinib | Anticancer |
| Dabrafenib | Anticancer |
| Ixabepilone | Anticancer |
| Ritonavir | Antiviral (HIV) |
| Sulfathiazole | Antibacterial |
| Meloxicam | Anti-inflammatory (NSAID) |
| Pramipexole | Antiparkinsonian |
| Nizatidine | Anti-ulcer (H2 antagonist) |
| Abafungin | Antifungal |
| Ceftaroline fosamil | Antibiotic |
Future Perspectives
The exploration of thiazole chemistry in drug discovery is far from over. Future research will likely focus on:
-
Novel Synthesis Methodologies: Developing more efficient and environmentally friendly methods for synthesizing diverse thiazole libraries.
-
Combination Therapies: Investigating the synergistic effects of thiazole derivatives in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.[15]
-
Targeted Drug Delivery: Designing thiazole-based compounds that can be specifically delivered to the site of action, minimizing off-target effects.
-
Exploring New Biological Targets: Screening thiazole libraries against novel biological targets to identify new therapeutic opportunities.
Conclusion
The thiazole scaffold has proven to be an exceptionally valuable and versatile platform in the field of drug discovery. Its presence in a wide array of clinically successful drugs for treating cancer, infections, inflammation, and CNS disorders underscores its enduring importance. The continued exploration of thiazole chemistry, driven by a deeper understanding of structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective therapeutic agents.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]
-
A review on thiazole based compounds andamp; it's pharmacological activities. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. [Link]
-
Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed. [Link]
-
Thiazole in the targeted anticancer drug discovery - PubMed. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. [Link]
-
Systematic Review On Thiazole And Its Applications. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
A Review On Thiazole As Anticancer Agents - Neliti. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. [Link]
-
Hantzsch Thiazole Synthesis - Chem Help ASAP. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. [Link]
-
Applications of some Thiazole-Based Therapeutic Agents - ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. [Link]
-
Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar. [Link]
-
Thiazole in the targeted anticancer drug discovery. - Semantic Scholar. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]
-
Thiazole: a promising heterocycle for the development of potent CNS active agents. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. [Link]
-
Thiazole Containing Heterocycles with CNS Activity - Bentham Science Publishers. [Link]
-
synthesis of thiazoles - YouTube. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. [Link]
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - NIH. [Link]
-
Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system - ResearchGate. [Link]
-
Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. [Link]
-
Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships - ResearchGate. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed Central. [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. [Link]
-
Other drugs containing thiazoles | Download Scientific Diagram - ResearchGate. [Link]
-
Selected structures of 1,3-thiazole-based FDA-approved drugs. - ResearchGate. [Link]
-
Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. [Link]
-
Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system - PubMed. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]
-
(PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - ResearchGate. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. kuey.net [kuey.net]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
- 24. jchemrev.com [jchemrev.com]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. researchgate.net [researchgate.net]
- 27. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thiazole: a promising heterocycle for the development of potent CNS active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benthamdirect.com [benthamdirect.com]
- 31. researchgate.net [researchgate.net]
- 32. Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity and Stability of the Thiazole Ring in 2-Bromo-5-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] This technical guide provides a comprehensive analysis of the reactivity and stability of the thiazole ring, with a specific focus on 2-Bromo-5-isopropylthiazole. By dissecting the electronic properties of the thiazole nucleus and the influence of its substituents, we aim to provide researchers with the foundational knowledge and practical insights required for the strategic design and synthesis of novel thiazole-containing molecules. This guide will delve into the regioselectivity of various reactions, the stability of the ring under different conditions, and provide detailed experimental protocols for key transformations.
The Thiazole Ring: A Privileged Scaffold in Drug Discovery
The five-membered aromatic heterocycle, thiazole, is a recurring motif in a vast array of pharmaceuticals, agrochemicals, and materials science.[1] Its prevalence stems from the unique electronic properties conferred by the nitrogen and sulfur heteroatoms, which contribute to a stable aromatic system capable of engaging in various intermolecular interactions.[2] The thiazole ring is a key component of vitamin B1 (thiamine) and is found in numerous drugs, including the anti-inflammatory agent Meloxicam and various antibiotics.[4][5]
The stability of the thiazole ring is attributed to its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring.[2][6] This aromatic character is evidenced by the chemical shifts of its ring protons in ¹H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm.[4][6]
Electronic Landscape of the Thiazole Ring
The distribution of electrons within the thiazole ring dictates its reactivity. The nitrogen atom at position 3 is the most basic site and is readily protonated.[5] The carbon atoms exhibit distinct electronic characteristics:
-
C2 Position: This position is the most electron-deficient and, therefore, the most acidic proton in the unsubstituted thiazole ring.[4][5] It is susceptible to deprotonation by strong bases and is a prime site for nucleophilic attack.[4][5]
-
C4 Position: This position is considered relatively neutral.[5]
-
C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution.[4][5][6]
The presence of substituents can significantly modulate this inherent reactivity, a key consideration in the chemistry of this compound.
This compound: A Versatile Building Block
This compound (CAS 1159817-16-9) is a valuable intermediate in organic synthesis.[7][8] The substituents at the C2 and C5 positions introduce specific reactivity patterns that can be exploited for the construction of more complex molecules.
Influence of Substituents on Reactivity
-
2-Bromo Group: The bromine atom at the C2 position serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for metal-halogen exchange and cross-coupling reactions.[9][10] Its electron-withdrawing nature further enhances the acidity of the C4 and C5 protons, although the effect is more pronounced at C4.
-
5-Isopropyl Group: The isopropyl group is an electron-donating alkyl group. It increases the electron density at the C5 position, reinforcing its susceptibility to electrophilic attack, should the position be unsubstituted. In this case, its presence at C5 blocks this primary site for electrophiles and directs them to the C4 position.
Key Reactions and Reactivity of this compound
The unique substitution pattern of this compound opens up a diverse range of synthetic transformations.
Metal-Halogen Exchange at the C2 Position
One of the most powerful methods for functionalizing the C2 position of 2-bromothiazoles is through metal-halogen exchange.[11] This reaction typically involves treating the brominated thiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive 2-lithiothiazole intermediate.[4][12] This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.
Causality Behind Experimental Choices: The use of cryogenic temperatures (e.g., -78 °C to -100 °C) is crucial to prevent side reactions, such as the nucleophilic attack of the organolithium reagent on the thiazole ring itself.[12][13] Tetrahydrofuran (THF) is a common solvent as it effectively solvates the lithium cation.
Experimental Protocol: Metal-Halogen Exchange and Quenching with an Electrophile
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Add the chosen electrophile (1.2 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromothiazole with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[14] It is a highly versatile method for the synthesis of biaryl and heteroaryl compounds.[15]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[16] For sterically hindered substrates, specialized ligands such as those developed by Buchwald may be necessary to facilitate the catalytic cycle.[17] The base plays a crucial role in the transmetalation step.[14][16]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (argon or nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Substitution
While the C5 position is the most electron-rich and the primary site for electrophilic attack in unsubstituted thiazoles, this position is blocked in this compound.[4][6] Therefore, electrophilic substitution, if it occurs, would be directed to the C4 position. However, the deactivating effect of the bromine at C2 and the steric hindrance from the adjacent isopropyl group at C5 make electrophilic substitution at C4 challenging. Harsh reaction conditions may be required, and the stability of the thiazole ring under such conditions should be considered.
Nucleophilic Substitution
The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine.[5][9] Strong nucleophiles can displace the bromide ion. The rate of this reaction can be enhanced by quaternizing the ring nitrogen, which further increases the electrophilicity of the C2 carbon.[5]
Stability of the Thiazole Ring
The thiazole ring is generally stable due to its aromatic character.[1] It is resistant to mild acids and bases. However, under certain conditions, ring-opening reactions can occur.
-
Reductive Cleavage: Strong reducing agents, such as Raney Nickel, can lead to the desulfurization and subsequent degradation of the thiazole ring.[5]
-
Oxidative Cleavage: While generally stable to oxidation, harsh oxidizing conditions can lead to ring cleavage.
-
High Temperatures: At high temperatures, thiazoles can undergo cycloaddition reactions followed by extrusion of sulfur, leading to the formation of pyridines.[4]
The presence of the isopropyl group at C5 may offer some steric protection to the ring, potentially enhancing its stability against certain reagents.
Data Summary
| Property | This compound |
| CAS Number | 1159817-16-9[7][8] |
| Molecular Formula | C₆H₈BrNS |
| Molecular Weight | 206.1 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Reactivity at C2 | Susceptible to metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic substitution.[9][10] |
| Reactivity at C4 | Potential site for electrophilic substitution, but sterically hindered and electronically deactivated. |
| Reactivity at C5 | Blocked by the isopropyl group. |
| Ring Stability | Generally stable, but can undergo cleavage with strong reducing agents or at high temperatures.[4][5] |
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its reactivity is dominated by the bromine atom at the electron-deficient C2 position, which serves as a versatile handle for a wide array of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The isopropyl group at the C5 position, while sterically hindering, directs any potential electrophilic attack to the C4 position. A thorough understanding of the electronic properties and reactivity patterns of this substituted thiazole is paramount for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and other applications. The experimental protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this important scaffold.
References
-
Thiazole. In: Wikipedia. Accessed January 1, 2026. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Accessed January 1, 2026. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaydi, K. M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2203. [Link]
-
Reactions of 2-halothiazoles with ketone enolates and nitrile carbanions. The Journal of Organic Chemistry. Accessed January 1, 2026. [Link]
-
Exploring the Properties and Applications of Thiazole-Based Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Published August 25, 2025. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini reviews in medicinal chemistry, 15(12), 997–1019. [Link]
-
Păltinean, G., Avram, S., & Ghiulai, R. M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6649. [Link]
-
synthesis of thiazoles. YouTube. Published January 19, 2019. [Link]
-
Thiazole. PubChem. Accessed January 1, 2026. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Accessed January 1, 2026. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. Molecules. Accessed January 1, 2026. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health. Accessed January 1, 2026. [Link]
-
Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters. Published August 20, 2009. [Link]
-
2-Bromo-5-nitrothiazole. PubChem. Accessed January 1, 2026. [Link]
-
Metal–halogen exchange. In: Wikipedia. Accessed January 1, 2026. [Link]
-
Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Accessed January 1, 2026. [Link]
-
Suzuki reaction. In: Wikipedia. Accessed January 1, 2026. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Accessed January 1, 2026. [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Accessed January 1, 2026. [Link]
- CN105348216A - Synthetic method for 2-acetyl thiazole.
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ. Accessed January 1, 2026. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1159817-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joss.tcnj.edu [joss.tcnj.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed protocol for the synthesis of 2-Bromo-5-isopropylthiazole
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-isopropylthiazole
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for research and development in medicinal chemistry. The synthesis commences with the formation of the intermediate, 2-Amino-5-isopropylthiazole, via a Hantzsch thiazole synthesis. This is followed by a Sandmeyer reaction to replace the amino group with a bromine atom. This guide explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative sources to ensure scientific integrity and reproducibility. It is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Thiazoles
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The 2-aminothiazole scaffold, in particular, is a privileged structure found in a wide array of therapeutic agents, demonstrating activities ranging from antibacterial to anti-inflammatory and anticancer.[2][3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a bromine atom, as in this compound, provides a key reactive handle for further synthetic transformations, most notably cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]
This protocol details a reliable and reproducible method for the synthesis of this compound, starting from readily available commercial reagents.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is efficiently achieved in two primary stages. The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Hantzsch Thiazole Synthesis
The initial step involves the synthesis of the 2-amino-5-isopropylthiazole intermediate. This is accomplished via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone (1-bromo-3-methyl-2-butanone) and a thioamide (thiourea).[1] The reaction proceeds by initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring.
Stage 2: Sandmeyer Reaction
The second stage is the conversion of the 2-amino group to a bromo group using the Sandmeyer reaction.[5][6] This transformation is a cornerstone of aromatic chemistry for replacing amino groups with a variety of substituents.[7] The process involves two key steps:
-
Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.[8] The diazotization of heterocyclic amines can be complex, but is a well-established procedure.[9]
-
Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[5] The bromine atom is then transferred from a copper(II) species to the aryl radical to yield the final product, this compound, and regenerate the copper(I) catalyst.[5][10]
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials including strong acids, bromine-containing compounds, and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 1-Bromo-3-methyl-2-butanone | C₅H₉BrO | 165.03 | 13337-77-6 | Lachrymator, corrosive |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Toxic |
| Ethanol (EtOH), 200 proof | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Hydrobromic Acid (HBr), 48% | HBr | 80.91 | 10035-10-6 | Corrosive, causes severe burns |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic |
| Copper(I) Bromide (CuBr) | CuBr | 143.45 | 7787-70-4 | Irritant |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | |
| Deionized Water (DI H₂O) | H₂O | 18.02 | 7732-18-5 | |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | 7631-86-9 |
Step 1: Synthesis of 2-Amino-5-isopropylthiazole
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-methyl-2-butanone (10.0 g, 60.6 mmol, 1.0 eq).
-
Add ethanol (100 mL) to dissolve the ketone.
-
Add thiourea (5.0 g, 65.7 mmol, 1.08 eq) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the aqueous layer is basic (pH ~8-9), which neutralizes the hydrobromide salt formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude 2-Amino-5-isopropylthiazole by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a solid.
-
Step 2: Synthesis of this compound
-
Diazotization Setup:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the purified 2-Amino-5-isopropylthiazole (5.0 g, 35.2 mmol, 1.0 eq) in 48% hydrobromic acid (50 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
-
Diazotization Execution:
-
Prepare a solution of sodium nitrite (2.6 g, 37.7 mmol, 1.07 eq) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 °C and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (5.5 g, 38.3 mmol, 1.09 eq) in 48% hydrobromic acid (40 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of ice water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.
-
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared Spectroscopy (IR): To identify key functional groups.
References
-
Chaudhari, K. et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." Future Journal of Pharmaceutical Sciences 7, 97 (2021). [Link]
-
Clapper, J. et al. "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics." ACS Catalysis 11, 10, 5849–5856 (2021). [Link]
-
Gomis, S. et al. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." The Journal of Organic Chemistry 77, 10, 4703–4709 (2012). [Link]
-
Li, J. et al. "α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles." Organic Process Research & Development 23, 10, 2197–2203 (2019). [Link]
-
Tripathy, P. K. "BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES." Zenodo (2022). [Link]
-
Hassan, A. Y. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules 26, 5, 1449 (2021). [Link]
-
Wikipedia. Sandmeyer reaction. Accessed January 1, 2026. [Link]
-
Ashenhurst, J. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry (2018). [Link]
-
Gomaa, A.-E.-H. M. et al. "Versatile 2-aminothiazoles, building blocks for highly functionalised heterocycles." Journal of Heterocyclic Chemistry 40, 963-973 (2003). [Link]
-
Rajappa, S. et al. "A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles." Proceedings of the Indian Academy of Sciences - Section A 91, 451–455 (1982). [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Accessed January 1, 2026. [Link]
-
Hassan, A. Y., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules 26.5 (2021): 1449. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Accessed January 1, 2026. [Link]
-
Kennedy, A. R., et al. "Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate." Acta Crystallographica Section E: Structure Reports Online 60.9 (2004): o1510-o1512. [Link]
-
ResearchGate. What is the best method for making a diazonium salt from 2-amino-5-nitrothiazole? (2013). [Link]
- Google Patents.
-
Ridd, J. H., and B. V. Smith. "Diazotization of heterocyclic primary amines." Chemical Reviews 66.1 (1966): 13-26. [Link]
-
Organic Chemistry Portal. Diazotisation. Accessed January 1, 2026. [Link]
- Google Patents. Synthetic method for 2-acetyl thiazole. CN105348216A.
-
Kumar, A., et al. "Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents." European Journal of Medicinal Chemistry 45.5 (2010): 2063-74. [Link]
-
Husain, A., et al. "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." Journal of Chemistry 2013 (2013): 672704. [Link]
-
PrepChem. Synthesis of 2-bromo-5-carboxythiazole. Accessed January 1, 2026. [Link]
-
Bessmertnykh, A. G., et al. "Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation." Mendeleev Communications 21.4 (2011): 206-208. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of 2-Aminothiazole Derivatives
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2][3] Its enduring utility lies in its straightforward and efficient approach to constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[1][4] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in a vast array of pharmaceuticals, including the anticancer agent Dasatinib and the antibiotic Cefixime.[1][5] Derivatives of 2-aminothiazole, in particular, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making their synthesis a focal point for drug discovery programs.[5][6][7]
This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the mechanistic rationale behind the experimental choices, troubleshooting insights, and an overview of modern synthetic variations.
Core Principles & Mechanistic Insight
The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide-containing reagent.[2][8] For the synthesis of 2-aminothiazole derivatives, the most common and accessible thioamide source is thiourea.[9][10]
The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.[2][9]
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forges the five-membered ring characteristic of the thiazole core, resulting in a hydroxylated thiazoline intermediate.[2][9]
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxylated intermediate. The elimination of a water molecule results in the formation of a stable, aromatic 2-aminothiazole ring system.[2]
This entire process represents a cascade of fundamental organic reactions, culminating in a high-yielding and thermodynamically favorable transformation.[9]
Visualizing the Mechanism
The sequence of events in the Hantzsch synthesis can be clearly visualized. The following diagram illustrates the key steps from starting materials to the final aromatic product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic C-C Bond Formation Using 2-Bromo-5-isopropylthiazole in Suzuki and Stille Couplings
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Palladium-Catalyzed Cross-Coupling Strategies for a Key Heterocyclic Building Block
Introduction: The Value of the Isopropylthiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of an isopropyl group, as seen in 2-bromo-5-isopropylthiazole, can enhance lipophilicity and modulate binding interactions, making it a valuable building block in drug discovery programs. Derivatives of isopropylthiazole have been investigated for their potential as antibacterial, antifungal, and antitubercular agents, highlighting the therapeutic importance of this moiety.[1][2]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for the construction of complex molecular architectures from simple precursors.[3] This guide provides an in-depth analysis and detailed protocols for the effective use of this compound in these two cornerstone reactions, enabling researchers to efficiently synthesize novel derivatives for further investigation.
Part 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[4] Its advantages, including the low toxicity, commercial availability, and stability of boronic acids, make it a first-choice strategy in many synthetic campaigns.[5]
Reaction Principle & Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[6][7] This is often the rate-determining step.[8]
-
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate complex) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Thiazole Substrates
While robust, Suzuki couplings with heteroaromatic substrates like thiazoles require careful consideration:
-
Catalyst Inhibition: The lone pair on the thiazole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[9] The use of bulky, electron-rich phosphine ligands can often mitigate this effect by favoring coordination to the ligand over the substrate.
-
Electronic Effects: The electron-rich nature of the thiazole ring can make the oxidative addition step more challenging compared to electron-deficient systems.[10] Employing catalyst systems known to be effective for electron-rich aryl halides is advisable.
-
Side Reactions: The primary side reactions are protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid.[9] Protodeboronation can be minimized by using anhydrous conditions or more stable boronic esters (e.g., pinacol esters). Homocoupling is often promoted by oxygen; therefore, thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical.[6][9]
Comparative Table of Suzuki Reaction Parameters
| Parameter | Common Choices | Rationale & Impact on Thiazole Coupling |
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a robust choice for heteroaromatics. Pd₂(dba)₃ is a Pd(0) source that requires an external ligand.[11] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich Buchwald ligands (SPhos, XPhos) or trialkylphosphines can accelerate oxidative addition and prevent catalyst inhibition.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a strong, non-nucleophilic base useful in anhydrous conditions.[11][12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents, often with water, are standard. The choice can affect solubility and base efficacy.[9][12] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction, especially the oxidative addition step.[12] |
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂.
-
Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Degas the resulting mixture by bubbling the inert gas through the solution for an additional 5-10 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Stille Coupling of this compound
The Stille reaction is a powerful palladium-catalyzed coupling between an organotin (stannane) reagent and an organic electrophile.[13] It is renowned for its exceptional tolerance of a wide array of functional groups and its insensitivity to moisture and air, though the toxicity of organotin compounds is a significant drawback.[13][14][15]
Reaction Principle & Catalytic Cycle
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and involves the same fundamental steps:
-
Oxidative Addition: A Pd(0) catalyst adds to the this compound to form a Pd(II) intermediate.[13][16]
-
Transmetalation: The organostannane reagent exchanges its transferable organic group with the bromide on the palladium center.[16][17] This step can be the rate-limiting step and is often accelerated by additives.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[13][16]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Key Considerations for Thiazole Substrates
-
Organostannane Reagents: Stannanes typically have four organic groups attached to the tin atom. One is the desired "transferable" group (e.g., vinyl, aryl), while the other three are "non-transferable" dummy ligands, usually methyl or n-butyl, which have a much lower migratory aptitude.[18]
-
Additives: The transmetalation step can be slow. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate this process.[14][19]
-
Toxicity and Work-up: Organotin reagents and byproducts are highly toxic.[13] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A key challenge is the removal of stoichiometric tin byproducts (e.g., Bu₃SnBr) from the reaction mixture. This is often achieved by an aqueous potassium fluoride (KF) wash, which precipitates the tin as an insoluble fluoride salt, or by careful column chromatography.[14]
Comparative Table of Stille Reaction Parameters
| Parameter | Common Choices | Rationale & Impact on Thiazole Coupling |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic, effective Pd(0) catalyst. Pd₂(dba)₃ is often used with an added phosphine ligand like PPh₃ or AsPh₃. |
| Ligand | PPh₃, AsPh₃ (Triphenylarsine) | PPh₃ is standard. AsPh₃ can sometimes improve reaction rates but increases toxicity concerns. |
| Additive | CuI, LiCl | CuI is a very common additive to promote transmetalation. LiCl can also serve this purpose by forming more reactive chloropalladium species.[14] |
| Solvent | DMF, Toluene, Dioxane, NMP | Anhydrous, polar aprotic solvents are preferred to ensure solubility of all components and facilitate the reaction.[20] |
| Temperature | 80-120 °C | Higher temperatures are generally required to drive the reaction, particularly for less reactive substrates. |
Protocol 2: General Procedure for Stille Coupling
This protocol provides a starting point for the Stille coupling of this compound with a generic organostannane. Extreme caution must be exercised due to the toxicity of tin reagents.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 - 1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%) (Optional, but recommended)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous Potassium Fluoride (KF) solution
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound and the optional CuI.
-
Seal the vessel and purge with an inert gas for 15 minutes.
-
Add anhydrous, degassed DMF via syringe, followed by the organostannane reagent.
-
Finally, add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Work-up for Tin Removal: Dilute the reaction mixture with ethyl acetate. Vigorously stir the organic solution with an equal volume of saturated aqueous KF solution for 1-2 hours. A precipitate of tin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary & Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organotin (Stannanes) |
| Toxicity | Low. Boronic acids are generally safe to handle. | High. Organotin reagents are toxic and require careful handling and disposal.[13] |
| Byproduct Removal | Relatively easy (water-soluble boron salts). | Difficult; requires specific work-up procedures (e.g., KF wash).[14] |
| Functional Group Tolerance | Very good. | Excellent; often considered one of the most tolerant coupling reactions.[16][21] |
| Reaction Conditions | Requires a base to activate the boronic acid. | Often base-free. Can be accelerated by additives like CuI. |
| Commercial Availability | Vast number of boronic acids are commercially available. | Many common stannanes are available, but the diversity is less than boronic acids. |
Conclusion
Both the Suzuki-Miyaura and Stille reactions are highly effective methods for the functionalization of this compound, a building block of significant interest in medicinal chemistry. The Suzuki coupling is generally the preferred method due to its operational simplicity and the low toxicity of the organoboron reagents. However, the Stille coupling remains a powerful alternative, particularly when the required organoboron species is unstable or unavailable, or in complex syntheses where its exceptional functional group tolerance is paramount. The choice between these two powerful reactions should be guided by substrate availability, downstream synthetic steps, and laboratory safety considerations.
References
- Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2u9iMeqpPj1C-r0CfeqknICT9wQX_fAcEqPEXnB8fNoi1g8-SveeIGLSxFpnl9mF7_jw5fLziUNI-C78I-LFO9L81utuTgZijQuXxsykmjFDmxFOa5fWl5PZsGx6-vfxdSgK5Hf7HDKn5hH9YNFlJAhLxZoGNZ3x7VhTd3XdcsS9kqVZpMX9PLZBmzCVCtzX5SnmVAh4BpO06gOMHox5oNw4XLKRxY5b2D4ciQMgEoBLUocqLg==
- A Comparative Benchmarking of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAo55CKBbsYujj_9i9vMvIxWObexkFXiswgRE1EyAZFXSbSNYtqwVPHn1v-KfAIftt6zuqYIPUva9ONcF93_7KtUiBFSucL_O9enDIhHOUhHfFdQnpCfL_gakIfdiKGvCl3AAdqW9Pd3ET_7tKaIDkkqrv-DwSSVz36yHyHBuK9xA2JqIKjiw2R0uQRPYBFt5wYvTAoffWPTtiH1EinccEYdeQZPWeHlPi4ptDpGuCPo8wJquIeBuDZqF9oPRyQArH3TxA1oN7sEEB
-
Stille reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
- O'Brien, M. K., et al. (2018). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Baran, P. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIjxaV779nbj7fGxBIgyT6UETCY10qr1XHR34UbwGr7owgPt98R_rRAsdWkEztviRD_NiBhSvgFlJFKeoQ4SgmPm3I46WSfY9FS3pVLzZP1osZbhzuwmT4MsJsJPtx_RhFw2X3HWYtOh9HDDpk-l3ptLn7Ysz-pIZhUsup07IpifonePRtsF2g63x17CW0CG4BXNM_ttZIvO5aC9OSAGYmNg==
- The Stille Reaction. (2004). Organic Reactions.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction. (2023). In Wikipedia. Retrieved from [Link]
- Mallikarjuna, B. P., et al. (2009). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry.
- Suresh Kumar, G. V., et al. (2010). Synthesis and pharmacological evaluation of clubbed isopropylthiazole derived triazolothiadiazoles, triazolothiadiazines and mannich bases as potential antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry.
- Bakr, M. F., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Johal, M., & Varma, R. S. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]
- Application Notes and Protocols for 2-Bromo-5-iodothiazole in Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0YaiyLBVWRRauppq8Xm4yf7b1FSs5V6n9qbe0VDk7IgPr-fadEvElZdzlvbyk3pyVFiaGXKaKZpJ6OouqBIUD3aDXUPO_xbanjrpf8zvRf8PuTRiWPcNhY1Isauol0IZsFWopsiBd6a8H4t14SQsTbS10IveHX4KLrfogngcUYY3zylGPLz9x3MySLZ5eOKmFGmvjVaVOUVZVd5mLU2DxPxIut5yVR_dDpjWXgHK-CMfZ
- Kotlyar, V. M., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Thiazole-based non-symmetric NNC-Palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C-C coupling. (2015). Dalton Transactions.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B4KC6qhI7Itna0T3N4iQrMqfbkbiCGlG1tGpDbHGjjh3B9kHMYDbNXIGFMC-AT7NsAnmKRPYEWi7R7Jbsyzhv7XjIpCoqfFvsAHKrf4QnCa_R8IulypEf4Ijbn1Y8JTiu8734TkJ6uygznTI794OFSxCqQtUdNMW0MJAS9bGJ0g4__SKgsIK75PR73fQA4jXKn4ENMfchfucyrPcBCFn50raQYlOM8J0Yyw=
-
Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. (2011). Tetrahedron.
- Synthesis of 5-arylthiazoles.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][13]-Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
Sources
- 1. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of clubbed isopropylthiazole derived triazolothiadiazoles, triazolothiadiazines and mannich bases as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Leveraging 2-Bromo-5-isopropylthiazole for the Development of Novel Therapeutics
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous clinically approved therapeutics.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Notable examples of thiazole-containing drugs include the HIV protease inhibitor Ritonavir and the multi-kinase inhibitor Dasatinib, underscoring the therapeutic significance of this heterocyclic core.[4][5]
This application note focuses on a specific, highly versatile building block: 2-Bromo-5-isopropylthiazole . The presence of a bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. The isopropyl group at the 5-position can contribute to favorable pharmacokinetic properties by increasing lipophilicity and influencing binding to target proteins. This guide will provide detailed protocols and strategic insights for utilizing this compound in the synthesis of novel therapeutic agents, with a particular focus on the development of kinase inhibitors and other targeted therapies.
Strategic Diversification of the this compound Scaffold
The bromine atom at the C2 position of this compound is primed for functionalization through several powerful and well-established cross-coupling methodologies. This allows for the systematic exploration of chemical space around the thiazole core to optimize biological activity, selectivity, and pharmacokinetic profiles. The three primary transformations we will focus on are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Figure 1: Key synthetic transformations for the diversification of the this compound scaffold.
Application Focus 1: Development of Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology.[6] The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, as exemplified by the FDA-approved drug Dasatinib, which targets multiple tyrosine kinases.[7][8] The 2-amino group acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. By leveraging this compound, a library of novel 2-aminothiazole derivatives can be synthesized and screened for kinase inhibitory activity.
Hypothetical Workflow for Kinase Inhibitor Development
The following workflow illustrates a rational approach to developing a novel kinase inhibitor starting from this compound, inspired by the structure of Dasatinib.
Figure 2: A hypothetical workflow for the development of a kinase inhibitor using this compound as a starting material.
Protocol 1: General Starting Point for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., substituted aniline) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-isopropylthiazole derivative.
| Parameter | Starting Condition | Rationale/Optimization Notes |
| Palladium Source | Pd₂(dba)₃ | Other Pd(0) or Pd(II) sources like Pd(OAc)₂ can be used.[10] |
| Ligand | XPhos | Bulky, electron-rich phosphine ligands are generally effective for amination of heteroaryl bromides. Other ligands like RuPhos or SPhos can be screened. |
| Base | NaOtBu | A strong, non-nucleophilic base is required. K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates. |
| Solvent | Toluene | Dioxane or DMF can also be effective solvents. |
| Temperature | 100-110 °C | Microwave heating can significantly reduce reaction times. |
Application Focus 2: Synthesis of Novel Antimicrobial Agents
Thiazole-containing compounds have a long history as effective antimicrobial agents.[12][13][14] The ability to introduce diverse lipophilic and electron-withdrawing/donating groups onto the thiazole ring allows for the modulation of their antimicrobial spectrum and potency. The 2-aryl-5-isopropylthiazole and 2-alkynyl-5-isopropylthiazole scaffolds are promising starting points for the development of new antibacterial and antifungal agents.
Protocol 2: General Starting Point for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.[15][16][17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-aryl-5-isopropylthiazole.
| Parameter | Starting Condition | Rationale/Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) is another common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Other bases such as Na₂CO₃, Cs₂CO₃, or K₃PO₄ can be screened for optimal results. |
| Solvent System | 1,4-Dioxane/Water | Toluene/water or DMF/water are also commonly used solvent systems. |
| Temperature | 90-100 °C | The optimal temperature will depend on the reactivity of the specific boronic acid used. |
Application Focus 3: Probing Novel Biological Space with Alkynyl Derivatives
The introduction of an alkyne moiety via Sonogashira coupling opens up a wealth of possibilities for further synthetic transformations and for creating molecules with unique biological activities.[15][18] Alkynyl-thiazoles can serve as precursors to more complex heterocyclic systems or can themselves exhibit interesting pharmacological properties, including antiviral and anticancer activities.
Protocol 3: General Starting Point for Sonogashira Coupling
This protocol provides a starting point for the copper-co-catalyzed Sonogashira coupling of this compound with terminal alkynes.[15][18][19]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF).
-
Add the terminal alkyne followed by the amine base.
-
Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-alkynyl-5-isopropylthiazole.
| Parameter | Starting Condition | Rationale/Optimization Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Other Pd(0) sources can also be used. |
| Copper Co-catalyst | CuI | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Base | Et₃N or DIPEA | The base also often serves as a co-solvent. |
| Solvent | THF or DMF | The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | Room Temperature to 50 °C | Many Sonogashira couplings proceed efficiently at or near room temperature. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its amenability to a range of robust palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse libraries of 2-substituted-5-isopropylthiazole derivatives. By drawing inspiration from the established success of thiazole-containing drugs like Dasatinib and Ritonavir, researchers can strategically leverage this building block to develop new kinase inhibitors, antimicrobial agents, and other targeted therapies. The protocols provided herein serve as a solid foundation for initiating synthetic campaigns aimed at exploring the vast therapeutic potential of this promising scaffold.
References
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). Retrieved January 1, 2026, from [Link]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved January 1, 2026, from [Link]
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) - viXra.org. (2017, June 9). Retrieved January 1, 2026, from [Link]
-
Synthesis route 2 of dasatinib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
(PDF) EXPLAINS THE EFFICIENT INDUSTRIALLY SCALABLE SYNTHESIS OF RITONAVIR, A HIV PROTEASE INHIBITOR - ResearchGate. (2023, March 28). Retrieved January 1, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - ResearchGate. (2025, October 8). Retrieved January 1, 2026, from [Link]
-
Novel Allosteric Modulators of G Protein-coupled Receptors - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29). Retrieved January 1, 2026, from [Link]
-
Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3). Retrieved January 1, 2026, from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). Retrieved January 1, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. (2021, December 22). Retrieved January 1, 2026, from [Link]
-
Intracellular GPCR modulators enable precision pharmacology - PMC - NIH. (2025, May 12). Retrieved January 1, 2026, from [Link]
-
Synthesis and Antimicrobial Properties of Some New Thiazolyl Coumarin Derivatives. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 1, 2026, from [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (2015, August 16). Retrieved January 1, 2026, from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed. (2024, November 21). Retrieved January 1, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. (2025, June 2). Retrieved January 1, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved January 1, 2026, from [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC. (n.d.). Retrieved January 1, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved January 1, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). Retrieved January 1, 2026, from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][7]-Fused Indole Heterocycles - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 1, 2026, from [Link]
-
In search of addiction therapeutics: Design of allosteric modulators that modify GPCR G protein subtype selectivity | The University of Arizona Health Sciences. (2024, October 16). Retrieved January 1, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Retrieved January 1, 2026, from [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved January 1, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vixra.org [vixra.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Approach to the Purity Assessment of 2-Bromo-5-isopropylthiazole
Introduction
2-Bromo-5-isopropylthiazole is a key heterocyclic building block in synthetic and medicinal chemistry. The purity of this intermediate is critical as impurities can negatively impact reaction yields, introduce unwanted byproducts, and, in the context of drug development, pose potential safety risks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of this compound. The methodologies outlined herein are designed to ensure the quality and consistency of this important chemical entity, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]
Rationale for a Multi-Modal Analytical Approach
A single analytical technique is often insufficient to fully characterize the purity of a compound. A more robust and comprehensive purity profile is achieved by employing a combination of orthogonal methods. This multi-modal approach, leveraging both chromatographic and spectroscopic techniques, ensures that a wide range of potential impurities, including isomers, starting materials, byproducts, and degradation products, are detected and quantified.
I. Chromatographic Purity Assessment
Chromatographic techniques are central to purity determination, offering high-resolution separation of the main component from its impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purity analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method is essential for resolving the active pharmaceutical ingredient (API) from any degradation products or process-related impurities.[10]
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality of Experimental Choices:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wide range of impurities with varying polarities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
-
Detector: A UV detector is suitable as thiazole derivatives typically exhibit UV absorbance. The detection wavelength should be set at the λmax of this compound for optimal sensitivity.
Protocol 1: HPLC Purity Determination
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. |
B. Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile compounds and is particularly useful for detecting residual solvents and volatile impurities.
Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.
Causality of Experimental Choices:
-
Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for separating a range of potential volatile impurities.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.
-
Injector and Oven Program: A split injection is used to avoid overloading the column. The temperature program is designed to separate compounds with a range of boiling points.
Protocol 2: GC Purity and Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 50°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol. |
II. Spectroscopic Identity and Purity Confirmation
Spectroscopic techniques provide crucial information about the chemical structure of the main component and can help identify unknown impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show a doublet for the two methyl groups of the isopropyl group, a septet for the methine proton of the isopropyl group, and a singlet for the proton on the thiazole ring. The chemical shifts and coupling constants are characteristic of the molecule's structure.
Protocol 3: ¹H NMR for Identity and Purity
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | ~10 mg/mL |
| Internal Standard | (Optional for qNMR) e.g., Maleic acid, 1,2,4,5-Tetrachloro-3-nitrobenzene |
| Acquisition | Standard ¹H acquisition with a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T₁). |
B. Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragments, which is invaluable for confirming identity and identifying impurities. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying unknown components in a mixture.
Principle: MS ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum is a plot of ion intensity as a function of the mass-to-charge ratio.
Expected Mass Spectrum: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[11] Fragmentation patterns can provide further structural information.
Protocol 4: GC-MS for Impurity Identification
| Parameter | Condition |
| GC Conditions | As per Protocol 2 |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Data Analysis | Compare the mass spectra of unknown peaks to a spectral library (e.g., NIST) for tentative identification. |
Analytical Workflow and Data Integration
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. uspbpep.com [uspbpep.com]
- 8. uspnf.com [uspnf.com]
- 9. usp.org [usp.org]
- 10. benchchem.com [benchchem.com]
- 11. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Column chromatography purification of crude 2-Bromo-5-isopropylthiazole
An Application Scientist's Guide to the Purification of 2-Bromo-5-isopropylthiazole via Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying principles and rationale behind each experimental choice. By integrating method development with Thin-Layer Chromatography (TLC), a robust and reproducible purification strategy is presented, ensuring high purity of the final compound, a valuable building block in medicinal chemistry.
Introduction: The Significance of Purifying this compound
This compound is a heterocyclic compound featuring a thiazole ring, a structure of significant interest in pharmaceutical and agrochemical research.[1] Its unique chemical architecture makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity. The purity of such starting materials is paramount; impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and complicate the characterization of downstream products.
Column chromatography is a powerful and widely used technique for the separation and purification of chemical compounds from mixtures.[2] This application note details the successful implementation of normal-phase silica gel chromatography for the purification of this compound, providing a self-validating protocol that ensures the isolation of a high-purity product ready for subsequent synthetic applications.
The Principle of Separation: Adsorption Chromatography on Silica Gel
The purification process relies on the principles of normal-phase adsorption chromatography. In this technique, the separation is governed by the differential adsorption of the components of a mixture onto a polar stationary phase and their varying solubility in a non-polar to moderately polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂), a highly porous and polar material, is used as the stationary phase.[2] Its surface is rich in silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents, typically non-polar, is used as the mobile phase. It flows through the column, carrying the sample mixture with it.
-
Mechanism of Separation: When the crude mixture is introduced onto the column, its components compete for adsorption sites on the silica gel and dissolution in the mobile phase.
-
Polar Impurities: More polar impurities will adsorb more strongly to the polar silica gel and will, therefore, move down the column more slowly.
-
Target Compound: this compound, being moderately polar, will have an intermediate affinity for the silica gel.
-
Non-polar Impurities: Less polar impurities will have a weaker interaction with the silica gel and a higher affinity for the non-polar mobile phase, causing them to travel down the column more quickly.
-
This difference in migration rates allows for the effective separation of the target compound from more polar and less polar impurities.
Figure 1: Principle of chromatographic separation on a silica gel surface.
Materials and Equipment
Chemicals and Reagents
| Chemical/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to contain impurities from synthesis. |
| Silica Gel | Flash Chromatography Grade, 40-63 µm (230-400 mesh) | Standard Supplier | The choice of particle size affects resolution and flow rate.[3] |
| Hexane | HPLC Grade | Standard Supplier | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Polar modifier for the mobile phase. |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | Optional solvent for sample loading. |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier | For drying combined fractions. |
Equipment
| Equipment | Specifications | Notes |
| Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length, with stopcock | Size depends on the amount of crude material. |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring and fraction analysis.[3] |
| TLC Developing Chamber | Glass tank with lid | To ensure a saturated solvent atmosphere. |
| UV Lamp | 254 nm wavelength | For visualizing TLC spots. |
| Round-Bottom Flasks | Various sizes (50 mL to 500 mL) | For sample preparation and fraction collection. |
| Rotary Evaporator | Standard laboratory model | For solvent removal post-purification. |
| Funnels, Beakers, Graduated Cylinders | Standard laboratory glassware | |
| Pasteur Pipettes and Bulbs | Glass | For spotting TLC plates. |
| Cotton or Glass Wool | To plug the bottom of the column. | |
| Sand | Washed, laboratory grade | To create a flat layer on top of the silica. |
Pre-Purification Protocol: Method Development with TLC
Before packing the column, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound between 0.25 and 0.35.
Protocol for TLC Analysis:
-
Prepare the Eluent: Prepare a small volume (e.g., 10 mL) of a test eluent. Start with a non-polar solvent like Hexane and gradually add a more polar solvent like Ethyl Acetate. A good starting point is a 95:5 mixture of Hexane:Ethyl Acetate.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane.
-
Spot the TLC Plate: Using a capillary tube or pipette, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the test eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize:
-
If the Rf of the target spot is too low (<0.2), increase the polarity of the eluent by adding more ethyl acetate.
-
If the Rf is too high (>0.5), decrease the polarity by adding more hexane.
-
Adjust the solvent ratio until the target compound has an Rf of ~0.3 and is well-separated from other spots.
-
Detailed Protocol: Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams. Adjust column size and solvent volumes accordingly for different scales.
Column Packing (Slurry Method)
The slurry method is preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.
-
Preparation: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not compress too tightly. Add a thin layer (~0.5 cm) of sand on top of the plug.
-
Make the Slurry: In a beaker, measure the required amount of silica gel (approx. 50-100 times the weight of the crude sample). Add the optimized mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air.
-
Pack the Column: Open the stopcock and fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle the Packing: Gently tap the side of the column to encourage even settling of the silica gel. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Finalize: Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition. Drain the excess solvent until the level is just at the top of the sand layer.
Sample Loading (Dry Loading)
Dry loading is recommended for samples that are not highly soluble in the mobile phase, as it often leads to better band resolution.
-
Adsorb Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand in the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column, filling the space above the packing. Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks).
-
Maintain Flow: Continuously add more mobile phase to the column reservoir, ensuring the column never runs dry. A constant, steady flow rate is ideal.
-
Monitor Fractions: Systematically collect fractions and monitor their contents by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.
-
Identify Product Fractions: The non-polar impurities will elute first, followed by the desired product (this compound), and finally, the more polar impurities. Combine the fractions that contain only the pure product spot (as determined by TLC).
Product Isolation
-
Combine Fractions: Pool the pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for a period to remove any residual solvent.
-
Characterization: Determine the weight and yield of the purified product. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Figure 2: Workflow for the column chromatography purification process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloaded with sample.- Column packed unevenly. | - Re-optimize the mobile phase with TLC.- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles or cracks. |
| Cracked/Channeling Silica Bed | - Column ran dry.- Heat generated during packing (if using neat solvents). | - Always keep the solvent level above the silica bed.- Pre-mix solvents and allow the slurry to cool before packing. |
| Slow Flow Rate | - Silica gel is too fine.- Column is packed too tightly.- Stopcock is clogged. | - Use a coarser grade of silica gel.- Apply gentle positive pressure (e.g., with a pump or bulb).- Check for blockages. |
| Broad Elution Bands | - Sample was not loaded in a concentrated band.- Diffusion on the column. | - Use a minimal amount of solvent for sample loading.- Do not interrupt the elution process for extended periods. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
References
-
MDPI. (2021). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Chromatography Gels. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2018). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Retrieved from [Link]
-
YouTube. (2023). How Does Silica Gel Chromatography Work?. Chemistry For Everyone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting information Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe?. Retrieved from [Link]
-
ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]
Sources
Application Note: Real-Time Monitoring of 2-Bromo-5-isopropylthiazole Synthesis Using Thin-Layer Chromatography
Abstract
This application note provides a detailed protocol for monitoring the progress of the synthesis of 2-Bromo-5-isopropylthiazole, a key intermediate in pharmaceutical and agrochemical research, using Thin-Layer Chromatography (TLC). As a rapid, cost-effective, and highly efficient analytical technique, TLC is indispensable for the real-time assessment of reaction completion, ensuring optimal yield and purity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of TLC for the qualitative analysis of this specific synthesis. The protocols herein are structured to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.
Introduction: The Critical Role of Reaction Monitoring
In organic synthesis, the ability to accurately track the conversion of starting materials to products is paramount. Incomplete or over-extended reaction times can lead to a complex mixture of byproducts, significantly complicating purification and reducing the overall yield. Thin-Layer Chromatography (TLC) offers a simple and swift method to qualitatively monitor the progress of a reaction.[2][3] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC provides a visual representation of the disappearance of reactants and the emergence of products.[4]
The polarity of the compounds plays a significant role in their movement up the TLC plate; more polar compounds tend to interact more strongly with the polar stationary phase (typically silica gel) and thus have lower Retention Factor (Rf) values, while less polar compounds travel further with the mobile phase, resulting in higher Rf values.[5] This principle is the cornerstone of using TLC to monitor the synthesis of this compound.
Synthesis of this compound: A Plausible Pathway
While numerous methods exist for the synthesis of thiazole derivatives, a common and effective approach involves the Hantzsch thiazole synthesis followed by a bromination step.[6] For the synthesis of this compound, a plausible two-step synthetic route is proposed:
Step 1: Synthesis of 2-Amino-4-isopropylthiazole. This initial step involves the condensation of an α-haloketone with a thiourea. Specifically, 1-bromo-3-methyl-2-butanone can be reacted with thiourea in a suitable solvent like ethanol.
Step 2: Bromination of 2-Amino-4-isopropylthiazole. The resulting 2-aminothiazole derivative can then be selectively brominated at the 5-position. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice for its selectivity.
Detailed Protocol for TLC Monitoring
This protocol is designed to provide clear, actionable steps for monitoring the bromination of 2-Amino-4-isopropylthiazole to yield this compound.
Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber
-
Heat gun
-
Solvents: Ethyl acetate, Hexane
-
Reactants: 2-Amino-4-isopropylthiazole (Starting Material - SM), Reaction Mixture (RXN)
Preparation of the TLC Plate and Mobile Phase
-
Prepare the Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point for the separation of many organic compounds.[7][8] For this synthesis, a 30:70 (v/v) mixture of ethyl acetate to hexane is recommended. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Equilibrate the Developing Chamber: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber. Allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and reproducible Rf values.[5]
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[3] Mark three lanes on this line for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).
Spotting the TLC Plate
-
Starting Material (SM): Dissolve a small amount of the 2-Amino-4-isopropylthiazole starting material in a volatile solvent like ethyl acetate. Using a capillary tube, apply a small spot onto the 'SM' mark on the origin line.[3]
-
Reaction Mixture (RXN): At various time intervals during the reaction (e.g., 0, 15, 30, 60 minutes), withdraw a tiny aliquot of the reaction mixture using a capillary spotter.[9] If the mixture is concentrated, it may need to be diluted in a suitable solvent before spotting. Apply a small spot onto the 'RXN' mark.
-
Co-spot (CO): In the 'CO' lane, first apply a spot of the starting material. Then, carefully apply a spot of the reaction mixture directly on top of the starting material spot.[10] This co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are similar.[10]
Developing and Visualizing the TLC Plate
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the solvent level is below the origin line.[3] Close the lid and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]
-
Visualization:
-
UV Light: The most common non-destructive method is visualization under a UV lamp (254 nm).[11] Most commercial TLC plates contain a fluorescent indicator, causing the plate to appear green.[11] Compounds that absorb UV light will appear as dark spots.[11][12] This is particularly useful for aromatic and conjugated compounds.[11] Circle the observed spots with a pencil as they will disappear when the UV light is removed.[11]
-
Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine.[11] Organic compounds will react with the iodine vapor to form yellow-brown spots.[11] This method is semi-destructive, and the spots will fade over time, so they should be circled promptly.
-
Chemical Stains: For compounds that are not UV-active and do not stain well with iodine, various chemical stains can be used. A potassium permanganate stain is a good general-purpose stain for visualizing compounds that can be oxidized.[13]
-
Interpretation of TLC Results
The progress of the reaction is monitored by observing the changes in the spots on the TLC plate over time.
-
Starting Material (SM) Lane: This lane will show a single spot corresponding to the 2-Amino-4-isopropylthiazole.
-
Reaction Mixture (RXN) Lane: At the beginning of the reaction (t=0), this lane should show a spot at the same Rf as the starting material. As the reaction progresses, a new spot corresponding to the product, this compound, will appear. The product is expected to be less polar than the starting material (due to the replacement of an amino group's influence with a bromo group), and therefore should have a higher Rf value. The intensity of the starting material spot will decrease over time, while the intensity of the product spot will increase.
-
Co-spot (CO) Lane: This lane helps to confirm that the lower spot in the RXN lane is indeed the starting material.
The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.[3]
Calculating the Retention Factor (Rf)
The Retention Factor (Rf) is a quantitative measure of a compound's movement on the TLC plate and is calculated using the following formula:[5][14][15]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [15][16]
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[5]
Data Summary
The following table summarizes the key parameters for the TLC monitoring of the synthesis of this compound.
| Compound | Role | Expected Polarity | Expected Rf Value (Approximate) |
| 2-Amino-4-isopropylthiazole | Starting Material | More Polar | 0.3 - 0.4 |
| This compound | Product | Less Polar | 0.6 - 0.7 |
| TLC Mobile Phase | 30:70 Ethyl Acetate:Hexane (v/v) | ||
| Stationary Phase | Silica Gel 60 F254 |
Visual Workflow and Interpretation Diagrams
Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Interpreting the TLC Plate
Caption: Idealized TLC plate showing reaction progress.
Conclusion
Thin-Layer Chromatography is a powerful and indispensable tool for the real-time monitoring of organic reactions. This application note provides a comprehensive and scientifically grounded protocol for utilizing TLC to track the synthesis of this compound. By following these detailed procedures and understanding the underlying principles, researchers can effectively assess reaction completion, leading to optimized reaction conditions and improved synthetic outcomes.
References
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
Chemistry For Everyone. (2023, January 30). How To Calculate Retardation Factor In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Channel. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]
- Ghassempour, A., et al. (2006). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Journal of Biochemical and Biophysical Methods, 68(2), 121-130.
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Sciences. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 1835-1844.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
- Siddiqui, Z. N., & Alam, M. S. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. Retrieved from [Link]
-
PubMed. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine. Retrieved from [Link]
-
PubMed. (2012). Synthesis and evaluation of in vitro anti-microbial and anti-tubercular activity of 2-styryl benzimidazoles. Retrieved from [Link]
Sources
- 1. study.com [study.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. LabXchange [labxchange.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 14. proprep.com [proprep.com]
- 15. youtube.com [youtube.com]
- 16. study.com [study.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-isopropylthiazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-isopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth technical guidance in a user-friendly question-and-answer format, drawing upon established chemical principles and field-proven insights to help you improve your yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: We are experiencing very low yields, or in some cases, no desired product at all. What are the likely causes and how can we rectify this?
Answer: Low or non-existent yield is a common frustration that can often be traced back to a few key areas in the synthetic process. The most prevalent method for synthesizing this compound is via a Sandmeyer-type reaction starting from 2-Amino-5-isopropylthiazole. Let's break down the potential failure points in this process.
Causality and Solutions:
-
Inefficient Diazotization: The Sandmeyer reaction hinges on the successful formation of a diazonium salt from the starting 2-aminothiazole.[1][2][3] Incomplete diazotization will directly lead to a low yield of the final product.
-
Troubleshooting:
-
Temperature Control: Ensure the diazotization is carried out at a low temperature, typically between -10 and 0 °C.[2] Higher temperatures can lead to premature decomposition of the unstable diazonium salt.
-
Reagent Purity and Stoichiometry: Use a fresh, high-purity source of your diazotizing agent, such as n-butyl nitrite or sodium nitrite with a strong acid. Ensure the stoichiometry is correct; a slight excess of the diazotizing agent can sometimes be beneficial.
-
-
-
Suboptimal Copper Catalyst: The choice and state of the copper catalyst are critical for the subsequent displacement of the diazonium group with a bromide.[2][3][4]
-
Troubleshooting:
-
Copper(I) vs. Copper(II): While both copper(I) bromide (CuBr) and copper(II) bromide (CuBr₂) can be used, CuBr is often preferred for the classic Sandmeyer reaction to facilitate the radical-nucleophilic aromatic substitution mechanism.[3] However, for 2-aminothiazoles, CuBr₂ has been shown to be effective, particularly for direct bromination at the 5-position.[2]
-
Catalyst Activity: Ensure your copper salt is not old or oxidized. If in doubt, use a freshly opened bottle or prepare fresh CuBr.
-
-
-
Reaction Conditions for Bromination: The temperature and solvent can significantly impact the efficiency of the bromide substitution.
-
Troubleshooting:
-
Temperature: After the formation of the diazonium salt, the reaction with the copper bromide is often heated. A temperature of around 60-65 °C is commonly employed.[1][2] However, temperature can also influence the formation of byproducts, so optimization may be necessary.
-
Solvent: Acetonitrile is a commonly used solvent for this reaction.[1][2] Its ability to dissolve the reactants and its suitable boiling point make it a good choice.
-
-
Below is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities, Especially Di-brominated Product
Question: Our final product is contaminated with a significant amount of what appears to be a di-brominated thiazole. How can we improve the selectivity for the mono-brominated product?
Answer: The formation of di-brominated species is a known side reaction in the synthesis of this compound, particularly when starting from 2-Amino-5-isopropylthiazole.[2] The thiazole ring is susceptible to further electrophilic substitution, leading to the formation of 2,5-dibromo-isopropylthiazole.
Causality and Solutions:
-
Reaction Temperature: Higher temperatures can promote over-bromination.[2]
-
Troubleshooting:
-
Carefully control the reaction temperature. While the Sandmeyer reaction often requires heating to go to completion, excessive heat can lead to the formation of the di-bromo byproduct. It is recommended to monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
-
-
Choice of Brominating Agent and Conditions: The reactivity of the brominating agent and the reaction conditions play a crucial role in selectivity.
-
Troubleshooting:
-
Sandmeyer Conditions: In the context of the Sandmeyer reaction of 2-aminothiazoles, the presence of n-butyl nitrite and CuBr₂ at elevated temperatures can lead to di-bromination.[2] To favor mono-bromination at the 2-position, omitting the n-butyl nitrite and reacting the 2-aminothiazole with CuBr₂ alone can lead to regioselective bromination at the 5-position.[2][4] This suggests a different mechanism is at play. To obtain the 2-bromo product, the classic Sandmeyer with diazotization is necessary, and careful control of stoichiometry and temperature is key.
-
Direct Bromination with NBS: An alternative to the Sandmeyer reaction is the direct bromination of 5-isopropylthiazole (without the amino group). Using N-Bromosuccinimide (NBS) as the brominating agent can be a milder and more selective method than using elemental bromine.[5][6] The reaction is typically carried out in a solvent like acetonitrile or a chlorinated solvent.
-
-
Comparative Table of Bromination Conditions:
| Method | Starting Material | Reagents | Typical Conditions | Selectivity for 2-Bromo | Potential Issues |
| Sandmeyer | 2-Amino-5-isopropylthiazole | 1. n-butyl nitrite, CuBr | -10 to 0 °C then 60 °C | Good | Di-bromination, thermal instability of diazonium salt |
| Direct Bromination | 5-isopropylthiazole | NBS, Radical Initiator (AIBN) | Reflux in CCl₄ | Moderate to Good | Potential for side-chain bromination |
| Direct Bromination | 5-isopropylthiazole | CuBr₂ | Acetonitrile, RT to 40 °C | Good | Slower reaction rates |
Issue 3: Difficulty in Product Isolation and Purification
Question: We are struggling to isolate a pure sample of this compound from the reaction mixture. What are the best practices for work-up and purification?
Answer: Effective purification is crucial for obtaining a high-purity final product. The choice of work-up procedure and purification technique will depend on the synthetic route and the nature of the impurities.
Causality and Solutions:
-
Inadequate Quenching and Work-up: Residual reagents and byproducts from the reaction can complicate purification.
-
Troubleshooting:
-
Quenching: After the reaction is complete, it's important to quench any remaining reactive species. For Sandmeyer reactions, pouring the reaction mixture into water or a dilute aqueous solution of sodium bicarbonate can help.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Washing the organic layer with a solution of sodium thiosulfate can remove any unreacted bromine.[7] A subsequent brine wash will help to remove water from the organic layer.
-
-
-
Suboptimal Purification Technique: The physical properties of this compound and its impurities will dictate the best purification method.
-
Troubleshooting:
-
Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexanes is typically a good starting point for elution. Monitor the fractions by TLC to isolate the pure product.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation could be an option. However, given the potential for thermal decomposition, this should be approached with caution.
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Common side products in the bromination of 2-aminothiazoles
Welcome to the technical support center for the selective bromination of 2-aminothiazoles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic transformation. The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4][5] Its successful functionalization, particularly through bromination, serves as a key step for further molecular diversification via cross-coupling reactions.[6][7] This guide is designed to help you minimize side reactions and maximize the yield of your desired brominated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when brominating 2-aminothiazoles, especially with N-Bromosuccinimide (NBS)?
A1: The bromination of 2-aminothiazoles is an electrophilic aromatic substitution reaction.[6][7] The high electron density of the thiazole ring, further activated by the amino group, makes it highly susceptible to bromination. The most common side products stem from this high reactivity and include:
-
Over-bromination: The formation of di- or even tri-brominated products is a frequent issue.[8] The C5 position is the most electronically enriched and therefore the primary site of bromination.[6][7][8] However, after monosubstitution, the ring can still be reactive enough to undergo a second bromination, typically at the C4 position, yielding a 4,5-dibromo-2-aminothiazole derivative.
-
Lack of Regioselectivity: While the C5 position is kinetically favored, bromination can sometimes occur at the C4 position, leading to a mixture of isomers, especially if the C5 position is sterically hindered or electronically deactivated.[1][8]
-
Reaction with the Exocyclic Amino Group: The exocyclic amino group can potentially react with electrophilic bromine sources like NBS, leading to N-bromo species or other undesired byproducts.[8] However, ring bromination is generally more favorable. Protecting the amino group, for instance by acylation, is a common strategy to prevent such side reactions.[1][8]
-
Decomposition: Harsh reaction conditions, such as elevated temperatures or highly acidic media, can lead to the decomposition of the starting material or the desired brominated product.[8] Some brominated thiazoles can also be sensitive to silica gel during purification.[8]
Q2: How can I achieve selective mono-bromination at the C5 position?
A2: Achieving selective C5 mono-bromination requires careful control over the reaction conditions. Key strategies include:
-
Stoichiometry Control: Use a strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent (e.g., NBS).[8] Even a slight excess of the brominating agent can lead to the formation of di-brominated byproducts.
-
Low Temperature: Performing the reaction at low temperatures, such as 0°C to -10°C, can significantly suppress the rate of the second bromination, thus favoring the mono-brominated product.[8]
-
Choice of Brominating Agent: While NBS is common, other reagents can offer better selectivity.[9][10] For instance, copper(II) bromide (CuBr₂) can be a milder and more selective alternative.[8][11][12] Enzymatic bromination using haloperoxidases offers exceptional selectivity under mild, aqueous conditions.[6][7]
-
Slow Addition: Adding the brominating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can improve selectivity for mono-bromination.
Q3: My 2-aminothiazole has a substituent at the C4 or C5 position. How does this affect bromination?
A3: The position and electronic nature of existing substituents have a profound impact on the regioselectivity of bromination:
-
Substituent at C4: If the C4 position is substituted, bromination will almost exclusively occur at the C5 position, assuming it is unsubstituted.
-
Substituent at C5: If the C5 position is already substituted, bromination will be directed to the C4 position. However, if the C5 substituent is strongly deactivating, the reaction may require harsher conditions or may not proceed at all.[6][7]
Q4: Can I use elemental bromine (Br₂)? What are the drawbacks?
A4: Elemental bromine can be used for the bromination of 2-aminothiazoles, often in a solvent like acetic acid.[13] However, it has several drawbacks:
-
Safety: Bromine is a highly corrosive, toxic, and volatile liquid, making it hazardous to handle.[14]
-
Over-bromination: Due to its high reactivity, controlling the reaction to achieve selective mono-bromination can be challenging, often leading to significant amounts of di-brominated and other side products.[14][15]
-
Harsh Conditions: Reactions with elemental bromine may require acidic conditions, which can lead to substrate or product degradation.
For these reasons, reagents like NBS are generally preferred as they are solid, easier to handle, and often provide better control over the reaction.[14]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, indicating a mixture of products | 1. Over-bromination (di- or tri-bromination).[8] 2. Lack of regioselectivity.[8] 3. Decomposition of starting material or product.[8] | 1. Lower the reaction temperature (e.g., to 0°C or -10°C). Use a strict 1:1 stoichiometry of 2-aminothiazole to NBS.[8] 2. Consider using a more selective brominating agent like CuBr₂ or an enzymatic method.[6][7][8] 3. Use milder reaction conditions and ensure the work-up procedure is not too harsh. |
| Desired mono-brominated product is contaminated with di-brominated product | 1. Reaction temperature is too high.[8] 2. Excess NBS was used.[8] 3. Prolonged reaction time. | 1. Perform the reaction at a lower temperature.[8] 2. Carefully control the stoichiometry to be 1:1 or slightly less than 1 equivalent of NBS. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low or no conversion of starting material | 1. Inactive NBS. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors (if a radical mechanism is involved, though electrophilic substitution is more common here).[8] | 1. Use freshly recrystallized NBS.[9] 2. Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC.[8] 3. Ensure the reaction is performed under an inert atmosphere if radical pathways are suspected. |
| Product decomposes during purification | 1. Sensitivity of the brominated product to silica gel.[8] 2. Thermal instability. | 1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[8] 2. Avoid high temperatures during solvent evaporation. |
| Reaction with the exocyclic amino group | The amino group is competing with the thiazole ring as a nucleophile.[8] | Protect the amino group as an amide or carbamate before bromination. This also helps to moderate the ring's reactivity, potentially reducing over-bromination.[1][8] |
Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic bromination of 2-aminothiazole, leading to the desired 5-bromo product and the common over-bromination side product.
Caption: Reaction pathway for the bromination of 2-aminothiazole.
Quantitative Data Summary
The choice of brominating agent and reaction conditions can significantly impact the yield of the desired C5-brominated product. The table below summarizes typical outcomes for different methods.
| Bromination Method | Brominating Agent | Typical Conditions | Key Advantages | Typical Yield of C5-Bromo Product | Reference(s) |
| Standard Chemical Synthesis | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, 0°C to RT | Readily available, easy to handle solid | 60-85% | [8] |
| Alternative Chemical Synthesis | Copper(II) Bromide (CuBr₂) | Acetonitrile, RT | Milder, can be more selective | 60-95% | [8][11][12] |
| Classical Method | Elemental Bromine (Br₂) | Acetic Acid, 0°C to RT | Inexpensive | 75% (can be lower with over-bromination) | [13] |
| Biocatalytic Method | Vanadium-dependent haloperoxidase (VHPO) + KBr | Aqueous buffer, 30°C | High selectivity, green conditions, no organic byproducts | >95% conversion | [6][7] |
Experimental Protocol: Selective C5-Mono-bromination using NBS
This protocol provides a step-by-step methodology for the selective mono-bromination of a generic 2-aminothiazole at the C5 position using N-bromosuccinimide.
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq, freshly recrystallized)[8][9]
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature does not rise above 5°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding cold, saturated aqueous sodium thiosulfate to consume any unreacted bromine species.
-
Work-up:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). If the product shows signs of degradation on silica, consider using deactivated silica gel (pre-treated with triethylamine).[8]
References
- BenchChem. (n.d.). with N-Bromosuccinimide.
- Parmar, A., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH.
- Li, P., et al. (2015). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development - ACS Publications.
- Parmar, A., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry - ACS Publications.
- Gilchrist, T. L., et al. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. NIH.
- ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- PMC - NIH. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
- ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
- Organic Process Research & Development - ACS Publications. (2015). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles.
- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Biosynth. (n.d.). 2-Amino-5-bromothiazole | 3034-22-8 | FA13214.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.).
- IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.).
- International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Wikipedia. (n.d.). Thiazole.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Functionalization of thiazoles. Selectivity in the reactions of 2-(dimethylamino)-1,3-thiazoles with electrophiles: formation of Michael-type adducts and thiazolium salts.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
Sources
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
How to avoid the formation of di-brominated side products
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with bromination reactions. Specifically, we will address a common and often frustrating issue: the formation of di-brominated side products. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to achieve high selectivity for your desired mono-brominated compounds.
Understanding the "Why": The Mechanism of Over-Bromination
In electrophilic aromatic substitution, the formation of di-brominated products is often not a simple matter of stoichiometry. The root cause frequently lies in the electronic properties of the substrate and the mono-brominated product itself.
When an activating group (e.g., -OH, -OR, -NH2) is present on an aromatic ring, it donates electron density, making the ring highly nucleophilic and reactive towards electrophiles like Br+.[1][2][3][4] After the first bromine atom is added, the resulting mono-brominated product can sometimes be more reactive than the starting material. This is because the newly added bromine is only a weak deactivator, and the powerful activating group still dominates, directing a second electrophilic attack.[1][5] This leads to a mixture of mono- and di-substituted products, even when using a single equivalent of the brominating agent.
Frequently Asked Questions (FAQs)
Q1: I used exactly 1.0 equivalent of my brominating agent but still formed a significant amount of di-brominated product. Why?
A1: This is a classic selectivity problem. It occurs when your mono-brominated product is of similar or higher reactivity compared to your starting material. A localized high concentration of the brominating agent upon addition can cause immediate reaction with the newly formed, still-reactive mono-bromo product before the reagent has dispersed.
Q2: Can I just add more starting material to outcompete the side reaction?
A2: While this might slightly alter the product ratio, it is an inefficient solution that leads to low conversion of your starting material and complex purification challenges. A more effective approach is to control the reaction kinetics and reagent availability, which we will discuss in the troubleshooting guide.
Q3: Is N-Bromosuccinimide (NBS) always better than liquid bromine (Br₂) for avoiding di-bromination?
A3: NBS is generally a milder and safer brominating agent that can provide higher selectivity for mono-bromination in many cases, especially for α-bromination of ketones and benzylic/allylic brominations.[6][7] However, for electrophilic aromatic substitution, its effectiveness depends on the substrate and the presence of a suitable acid catalyst.[6] It is an excellent first alternative to screen when Br₂ proves too reactive.
Q4: My starting material is a phenol, and I'm getting a complex mixture of poly-brominated products. What's happening?
A4: Phenols are extremely activated aromatic systems.[1] Their high reactivity often leads to rapid, multiple halogenations even under mild conditions and without a catalyst.[1] For these substrates, precise control over temperature, slow addition, and sometimes the use of protecting groups are essential.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to the formation of di-brominated byproducts.
Problem 1: Significant Di-bromination Product Detected
| Probable Cause | Recommended Solution & Scientific Rationale |
| Reaction Temperature is Too High | Solution: Lower the reaction temperature significantly. For many aromatic brominations, this may mean cooling to 0 °C, -30 °C, or even -78 °C (dry ice/acetone bath).[6][8] Rationale: Bromination reactions are often highly exothermic.[6] Lowering the temperature reduces the overall reaction rate, enhancing the difference in activation energies between the first and second bromination steps. This kinetic control is critical for selectivity.[8] |
| Rapid Addition of Brominating Agent | Solution: Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump or an addition funnel. Ensure vigorous stirring to promote rapid dispersion.[7][9] Rationale: Slow addition prevents localized high concentrations of the electrophile. This ensures that a molecule of the brominating agent is more likely to encounter a starting material molecule rather than a newly formed, highly reactive mono-brominated product molecule. |
| Incorrect Stoichiometry | Solution: Use a precise stoichiometric amount (1.0 eq) or only a very slight excess (e.g., 1.05-1.1 eq) of the brominating agent.[7] Rationale: While seemingly obvious, using even a moderate excess of the brominating agent will inevitably drive the reaction toward the thermodynamically stable di-brominated product once the starting material is consumed. |
| Highly Activated Substrate | Solution: Switch to a milder brominating agent. If using Br₂, consider N-bromosuccinimide (NBS) with an acid catalyst or a tetraalkylammonium tribromide.[10][11] For extremely activated systems, an advanced strategy like using a protecting group may be necessary (see Advanced Strategies section). Rationale: Milder reagents are less reactive and therefore more selective. They are less likely to overcome the activation energy barrier for the second bromination, thus favoring the mono-brominated product.[12] |
Problem 2: Reaction is Uncontrollable or Turns Dark Immediately
| Probable Cause | Recommended Solution & Scientific Rationale |
| Runaway Exothermic Reaction | Solution: Immediately implement aggressive cooling. For future attempts, ensure the reaction is set up in a proper cooling bath before adding the brominating agent. Use a more dilute solution and employ slow, controlled addition of the reagent.[8] Rationale: A rapid, uncontrolled exotherm indicates that heat is being generated faster than it can be dissipated. This not only destroys selectivity but can also lead to decomposition of starting materials and products, and presents a significant safety hazard. |
| Radical Side Reactions | Solution: Conduct the reaction in the dark by wrapping the flask in aluminum foil.[9][13] This is especially important when using reagents like Br₂ or NBS, which can initiate radical pathways upon exposure to light.[12][14][15] Rationale: Light can cause homolytic cleavage of the Br-Br bond, generating bromine radicals. These radicals can initiate non-selective side reactions, leading to a complex mixture of products and a lower yield of the desired compound. |
Visual Troubleshooting Workflow
Use this decision tree to guide your optimization process when di-bromination is observed.
Caption: A decision tree for troubleshooting di-bromination.
Key Experimental Protocols
Protocol 1: Controlled Bromination via Slow Addition
This protocol is designed for a standard electrophilic aromatic substitution where selectivity is a known issue.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂, CCl₄, or Acetic Acid).[7][13]
-
Cooling: Cool the solution to the target temperature (start with 0 °C) using an appropriate cooling bath (e.g., ice-water).[7]
-
Reagent Preparation: In a separate flask, prepare a solution of the brominating agent (e.g., Br₂, 1.05 eq) in a small amount of the same reaction solvent. Load this solution into a syringe pump or a pressure-equalizing dropping funnel.
-
Slow Addition: Add the brominating agent solution dropwise to the vigorously stirred substrate solution over 30-60 minutes. Maintain the internal temperature throughout the addition.[8]
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS.[7][16][17] Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The goal is to stop the reaction when the consumption of starting material is high and the formation of the di-brominated spot is minimal.
-
Quenching: Once the optimal point is reached, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[18][19] This will consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[18][20]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[18]
Protocol 2: Reaction Monitoring by TLC
Proper reaction monitoring is a self-validating system that is crucial for trustworthiness in your results.
-
Prepare the TLC plate: Draw a baseline in pencil on a silica TLC plate. Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (R).
-
Spot the plate:
-
SM Lane: Spot a dilute solution of your starting material.
-
C Lane: First spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
R Lane: Spot a sample of your reaction mixture (quenched in a small vial with a drop of Na₂S₂O₃ solution before spotting).
-
-
Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). Visualize under a UV lamp and/or by staining.
-
Analyze:
-
The starting material spot should diminish over time.
-
The mono-brominated product spot will appear and grow in intensity. It will likely have a slightly higher Rf than the starting material.
-
The di-brominated product, being less polar, will appear as a new spot with an even higher Rf.
-
The reaction is complete when the SM spot in the 'R' lane has disappeared. Quench the reaction when the desired product spot is at its maximum intensity and the byproduct spot is minimal.
-
Advanced Strategies for Difficult Substrates
For highly activated systems like phenols and anilines, standard kinetic control methods may be insufficient. In these cases, more advanced strategies are required.
Using Protecting or Blocking Groups
A protecting group can temporarily reduce the activation of a powerful electron-donating group, while a blocking group can physically occupy a reactive position.[21][22][23]
-
Concept: For a para-substituted phenol, the ortho positions are highly activated and prone to di-bromination. A bulky protecting group on the hydroxyl (e.g., converting it to an ester or a silyl ether) can sterically hinder the ortho positions, favoring mono-bromination.[22]
-
Blocking Strategy: A classic example is the use of a sulfonic acid group (-SO₃H). This group can be installed at the para-position, forcing bromination to occur at an ortho-position. The -SO₃H group can then be easily removed with strong acid and heat, yielding the desired ortho-bromo product.[24]
Caption: Workflow for using a sulfonic acid blocking group.[24]
Purification Corner: Dealing with Di-brominated Impurities
If the formation of di-brominated products cannot be completely avoided, effective purification is key.
-
Challenge: Mono- and di-brominated products often have very similar polarities, which can make separation by column chromatography difficult.[18]
-
Tips for Chromatography:
-
Use a high-resolution silica gel.
-
Employ a shallow solvent gradient or an isocratic elution with a solvent system that provides the best possible separation on TLC.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica, if standard silica fails.
-
-
Recrystallization: This can be a highly effective method if a solvent system can be found in which the desired mono-bromo product and the di-bromo impurity have significantly different solubilities.[18] This often requires screening multiple solvents.
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies and protocols, you can significantly improve the selectivity of your bromination reactions and minimize the formation of unwanted di-brominated side products.
References
- Temperature control strategies for regioselective bromin
- How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora.
- Effect of temperature on the selectivity of α-bromin
- Minimizing dibromo impurity formation during halogen
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed.
- Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
- Catalytic process for selective aromatic bromination.
- Selectivity in Free Radical Reactions: Bromination vs.
- Activating and Deactiv
- On-line reaction monitoring of a controlled reaction for dibromination of methyl (E)-cinnamate by NMR.
- Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
-
Bromination - Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Selective bromination of aromatic compounds.
- Methods to reduce polymeric byproducts in bromin
-
How to do workup after doing bromination with NBS? . ResearchGate. [Link]
-
Workup: Bromine or Iodine . University of Rochester Department of Chemistry. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . National Center for Biotechnology Information. [Link]
- Removal of bromine-containing impurities from aqueous acetic acid.
-
Protective Groups . Organic Chemistry Portal. [Link]
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups . Master Organic Chemistry. [Link]
-
Activating Groups and Deactivating Groups . Furman University Chemistry. [Link]
-
Reaction Progress The most common application... . Chegg.com. [Link]
-
Bromination via a Free Radical Mechanism . BYJU'S. [Link]
-
Protecting Groups and Orthogonal Protection Strategies . University of Bristol School of Chemistry. [Link]
-
Protecting group . Wikipedia. [Link]
-
Electrophilic aromatic directing groups . Wikipedia. [Link]
-
Hydrocarbons Class 11 Notes Chemistry Chapter 13 . Learn CBSE. [Link]
-
Activation and Deactivation . Chemistry LibreTexts. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . National Center for Biotechnology Information. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? . Reddit. [Link]
Sources
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. learncbse.in [learncbse.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Bromination - Wordpress [reagents.acsgcipr.org]
- 13. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Solved Part B. Reaction Progress The most common application | Chegg.com [chegg.com]
- 18. benchchem.com [benchchem.com]
- 19. Workup [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. Protective Groups [organic-chemistry.org]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-yielding, clean product formation.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low or nonexistent yields in the Hantzsch synthesis can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stability:
-
α-Haloketone Purity: α-Haloketones can be unstable and may degrade over time, particularly when exposed to light or moisture.[1] It is crucial to use a fresh or properly stored α-haloketone. If the quality is questionable, consider purifying it before use.
-
Thioamide Purity: The purity of the thioamide is critical.[1][2] Impurities can lead to unwanted side reactions, which not only consume your starting materials but also complicate the purification of your final product.[2][3] Recrystallization of the thioamide may be necessary to ensure high purity.[1]
2. Reaction Conditions:
-
Temperature: This is a critical parameter. While some Hantzsch syntheses can proceed at room temperature, many require heating to overcome the activation energy barrier.[1] If you are running the reaction at ambient temperature with poor results, gentle heating (e.g., 40-60 °C) is a logical next step.[1] For less reactive substrates, refluxing in a suitable solvent is often necessary.[1][2][3] Conversely, excessive heat can lead to the decomposition of reactants or products and the formation of byproducts.[1]
-
Reaction Time: It's possible the reaction has not gone to completion. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2] If the starting material spots are still present on the TLC plate after the initially planned duration, the reaction time should be extended.[1]
-
Solvent Choice: The solvent plays a significant role in both the reaction rate and the final yield.[1][3] Alcohols such as ethanol and methanol are commonly used and generally provide good results.[1] In certain cases, a mixture of solvents, like ethanol and water, has been shown to improve yields.[4][5] For microwave-assisted syntheses, polar solvents like methanol are often effective.[6] A small-scale solvent screening can be beneficial to identify the optimal solvent for your specific substrates.[3]
3. Work-up Procedure:
-
Product Precipitation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[1][7] This neutralizes any acid (like HBr or HCl) formed during the reaction.[8] Ensure the pH is sufficiently basic to facilitate complete precipitation.[1]
-
Extraction: If the product does not precipitate, it may be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.[1]
Issue 2: Multiple Spots on TLC and Difficult Purification
Question: After running the reaction, my TLC plate shows multiple spots, and I'm having trouble purifying my desired product. What are the likely side products, and what purification strategies are recommended?
Answer: The presence of multiple spots on a TLC plate is a common issue and indicates the formation of byproducts or incomplete reaction.
Potential Side Products:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the α-haloketone and the thioamide.[2]
-
Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[2]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to dimers or polymers.[2]
-
Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[2]
Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds and is often the first choice for thiazole products.[2]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful technique to separate the desired product from impurities and side products. The choice of eluent is critical and should be optimized using TLC. A common eluent system is a mixture of ethyl acetate and hexane.[2]
Issue 3: Reaction Stalls or Proceeds Slowly
Question: My Hantzsch synthesis is very sluggish or appears to have stalled. How can I increase the reaction rate?
Answer: A slow reaction rate can be frustrating. Here are several strategies to accelerate the synthesis:
-
Increase Temperature: As mentioned earlier, increasing the temperature is often the most effective way to increase the reaction rate. Refluxing the reaction mixture is a common practice.[2]
-
Catalysis: While many Hantzsch syntheses proceed without a catalyst, certain variations can benefit from one.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes and often improves yields.[2][6] This method is particularly beneficial for accelerating sluggish reactions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is a classic condensation reaction. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[7][10][11]
Caption: A typical experimental workflow for the Hantzsch synthesis.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent like ethanol. [2][11]2. Reaction: Add the thioamide (typically 1 to 1.2 equivalents) to the solution. [2]Heat the reaction mixture to reflux. [2][11]3. Monitoring: Monitor the reaction's progress using TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight. [2]4. Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. [2][7]Pour the cooled mixture into cold water or a dilute sodium bicarbonate solution to precipitate the product. [8][11]5. Isolation: Collect the precipitated solid by vacuum filtration, washing it with cold ethanol or water to remove impurities. [2][11]6. Purification: If necessary, purify the crude product by recrystallization or column chromatography. [2]
Data Summary Table
The choice of reaction conditions can significantly impact the outcome. The table below summarizes results from different methodologies to guide your optimization process.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Methanol | Reflux | 8 h | Lower | [6] |
| None | Methanol | 90 °C (Microwave) | 30 min | 95 | [6] |
| SiW.SiO₂ | Ethanol/Water | 65 °C | 2-3.5 h | 79-90 | [4][9] |
| SiW.SiO₂ | Ethanol/Water | Room Temp (Ultrasonic) | 1.5-2 h | Good to Excellent | [4][5] |
| None | PEG-400 | 100 °C | 2-3.5 h | 87-96 | [9] |
| None | Solvent-free | Room Temp (Grinding) | Short | High | [12] |
This table illustrates that modern techniques like microwave irradiation and the use of efficient catalysts can lead to significantly shorter reaction times and higher yields compared to conventional methods.
References
- Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
- . Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.
- Hantzsch Thiazole Synthesis. SynArchive.
- Troubleshooting low conversion r
- Hantzsch Thiazole Synthesis. Chem Help ASAP.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). Benchchem.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Hantzsch thiazole synthesis - labor
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bepls.com [bepls.com]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-isopropylthiazole
Welcome to the technical support center for 2-Bromo-5-isopropylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address the common and often nuanced challenges encountered during its purification, moving beyond standard protocols to explain the underlying chemical principles that govern success. Our goal is to provide you with the expertise to not only solve immediate purification issues but also to proactively design more robust and efficient workflows.
Quick Reference: Compound Properties
A firm grasp of the physical properties of this compound is the foundation of any successful purification strategy. These values dictate the choice of solvents, temperature, and techniques.
| Property | Value | Source(s) |
| CAS Number | 1159817-16-9 | [1][2][3] |
| Molecular Formula | C₆H₈BrNS | [2] |
| Molecular Weight | 204.96 g/mol | [2] |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Purity (Typical) | >97% | [2] |
| Storage | Keep refrigerated in a dry, well-ventilated place away from heat and strong oxidizing agents.[4] | [4][5][6] |
Troubleshooting Guide: Common Purification Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My overall yield is significantly lower than expected after purification. What are the most common causes of product loss?
Low yield is a multifaceted problem that can arise from issues in the reaction, workup, or purification stages. Let's break down the likely culprits.
Answer:
Several factors can contribute to significant product loss. A systematic approach is the best way to diagnose the issue.
-
Incomplete Reaction: Before purification, always confirm your reaction has gone to completion using a reliable monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, you are purifying a mixture with a lower theoretical yield from the outset.
-
Product Loss During Aqueous Workup: Emulsions are a frequent cause of product loss during liquid-liquid extractions.[7] The amphiphilic nature of reaction byproducts can stabilize the interface between your organic and aqueous layers.
-
Causality: The thiazole nitrogen can be protonated under acidic conditions, increasing aqueous solubility. Conversely, basic conditions can promote side reactions.
-
Solution: To break emulsions, try adding a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, forcing non-polar organic molecules out. If the problem persists, consider filtering the entire biphasic mixture through a pad of celite.
-
-
Degradation on Silica Gel: While robust, brominated heterocycles can be sensitive. The acidic nature of standard silica gel can sometimes cause degradation or irreversible adsorption of the product.
-
Causality: Lewis acid sites on the silica surface can coordinate to the sulfur or nitrogen atoms of the thiazole ring, potentially catalyzing decomposition, especially if minor impurities are present.
-
Solution: If you suspect degradation, perform a "plug" test: dissolve a small amount of your crude product, spot it on a TLC plate, and then place a small amount of silica gel directly on the spot. After a few minutes, elute the plate. If a new spot appears or the original spot diminishes, degradation is likely. To mitigate this, you can use deactivated silica (pre-treated with a base like triethylamine in the eluent) or switch to a less acidic stationary phase like neutral alumina.[8]
-
-
Product Volatility: Although the boiling point is not widely reported, brominated compounds of this molecular weight can have some volatility. Aggressive removal of solvent on a rotary evaporator, especially at high temperatures and very low pressures, can lead to loss of product.
-
Solution: Remove the purification solvent at moderate temperatures (e.g., <40°C) and pressures. If your product is a low-melting solid or oil, it is safer to remove the bulk of the solvent and then place the sample under high vacuum without heat.
-
Question 2: My final product is a dark oil or discolored solid. What are the likely impurities, and how can I remove them?
Answer:
Discoloration is a clear indicator of impurities. These are often highly conjugated, colored byproducts from the synthesis or degradation products.
-
Common Impurities:
-
Polymerized Material: Thiazoles and their precursors can sometimes polymerize under certain reaction conditions, especially with trace acid or heat. This often results in intractable, colored baseline material on a TLC plate.
-
Oxidation Products: Although generally stable, the electron-rich thiazole ring can be susceptible to oxidation over time or in the presence of oxidizing agents, leading to colored byproducts.
-
Residual Starting Materials/Reagents: Incomplete reactions can leave behind colored starting materials or reagents.
-
-
Purification Strategy:
-
Charcoal Treatment: For removing highly colored, non-polar impurities, a charcoal treatment can be effective. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite to remove the charcoal. Caution: Charcoal can also adsorb your product, so use it sparingly and monitor for loss.
-
Optimized Column Chromatography: A standard column may not be sufficient.
-
Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can result in sharper bands and better separation compared to wet loading.[8]
-
Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexanes) to wash off non-polar impurities. Gradually increase the polarity by adding ethyl acetate or another polar solvent. This "stretches" the separation, allowing for better resolution between your product and closely eluting impurities.
-
-
Question 3: I am observing a significant side product that is difficult to separate by chromatography. What could it be?
Answer:
The most likely hard-to-separate byproduct is a regioisomer or a debrominated version of your target compound.
-
Protodebromination: A common side reaction in reactions involving organometallics or harsh workup conditions is the replacement of the bromine atom with a hydrogen atom, yielding 5-isopropylthiazole.[9]
-
Causality: Traces of acid or water can act as a proton source, leading to the loss of bromine, particularly if any transient organometallic intermediates are formed.[9]
-
Troubleshooting: This impurity will be slightly more polar than your product. A very shallow gradient during column chromatography is required to separate them. Ensure your reaction and workup conditions are strictly anhydrous and neutral if possible.
-
-
Isomerization: In some heterocyclic systems, "halogen dance" reactions can occur, where the bromine atom migrates to a different position on the ring under basic conditions.[10] While less common for this specific scaffold, it is a possibility.
-
Troubleshooting: Careful analysis of NMR (specifically ¹H-¹H COSY and NOE experiments) can help identify if an isomer has formed. Separation would again rely on high-resolution chromatography.
-
Experimental Protocols & Workflows
The following protocols provide a validated starting point for the purification of this compound.
Workflow 1: Standard Purification Sequence
This diagram illustrates the logical flow from a crude reaction mixture to the final, pure compound.
Caption: General workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a silica-to-crude ratio of 50:1 to 100:1 by weight for difficult separations. Pack the column with silica gel as a slurry in your starting eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane. Alternatively, for best results, use the dry loading method described in Question 2.[8]
-
Elution: Begin elution with a non-polar solvent (e.g., Hexane or Heptane).
-
Gradient: Gradually and slowly increase the polarity by adding small percentages of a more polar solvent like ethyl acetate (e.g., start with 1% EtOAc in Hexane, then move to 2%, 5%, etc.). The optimal gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Concentration: Remove the solvent under reduced pressure, being careful to avoid excessive heat to prevent product loss.[7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a refrigerator.[4] Protect it from light and moisture. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential oxidation or degradation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE should be used. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5] All handling of the compound should be done in a well-ventilated chemical fume hood.[5][6]
Q3: Is this compound stable in common solvents like DMSO for biological screening?
A: Caution is advised. While data for this specific compound is limited, related 2-aminothiazoles have shown significant decomposition when stored in DMSO at room temperature.[11] If preparing stock solutions in DMSO for screening, it is highly recommended to store them at -20°C or colder and prepare them fresh when possible.[11] A small-scale stability study is advised before committing large batches.
Q4: I am having trouble with low yield. How can I troubleshoot this systematically?
A: Use a decision tree approach to isolate the problem. The following diagram outlines a logical troubleshooting process.
Caption: Troubleshooting decision tree for low yield purification issues.
References
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-5-iodothiazole: Safety, Handling, and Storage.
- BenchChem. (2025). Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
-
Thoreauchem. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2023). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Angibaud, P., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry, 11(17), 2089-2094. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting the demethylation reaction of 2-Bromo-5-methoxybenzaldehyde.
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Retrieved from [Link]
Sources
- 1. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 1159817-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Identifying Unknown Peaks in Chromatograms from Degradation Studies
Welcome to the comprehensive resource for researchers, scientists, and drug development professionals encountering the ubiquitous challenge of unknown peaks in chromatograms from degradation studies. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your analytical endeavors.
Section 1: The Challenge of the Unknown Peak
The appearance of an unexpected peak in a chromatogram during a degradation study can be a significant roadblock in pharmaceutical development.[1] These peaks, often referred to as "extraneous" or "anomalous," are signals that are not attributable to the active pharmaceutical ingredient (API), known impurities, or excipients.[2] Their presence can jeopardize the release of a drug product batch or even trigger a product recall.[1] Therefore, a rapid and effective investigation to determine the identity and origin of these peaks is critical.[1]
Why is this important?
-
Safety and Efficacy: Unknown degradation products can potentially affect the safety and efficacy of the drug product.[3]
-
Regulatory Compliance: Regulatory bodies like the FDA and ICH mandate the identification and characterization of impurities and degradation products.[4][5] According to ICH Q3A and Q3B guidelines, any unknown impurity above the identification threshold (typically 0.1%) must be investigated.[2]
-
Process Understanding: Identifying degradation products provides valuable insights into the drug's stability and helps in developing more stable formulations and defining appropriate storage conditions.[6][7]
Section 2: Systematic Troubleshooting and Investigation
A structured approach is essential when confronted with an unknown peak. The following workflow provides a logical progression from initial observation to final identification.
Caption: A logical workflow for investigating unknown chromatographic peaks.
Section 3: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the identification of unknown peaks.
FAQ 1: How can I determine if an unknown peak is a genuine degradation product or just a system artifact?
Answer: This is the crucial first step. An artifact, or "ghost peak," is an extraneous signal that can arise from various sources unrelated to the sample itself.[8]
Troubleshooting Steps:
-
Blank Injection: Inject the mobile phase (blank) without any sample. If the peak persists, it's likely from the solvent, system, or column.[2]
-
Placebo Injection: Analyze a placebo formulation (containing all excipients but no API). This helps to rule out formulation components as the source of the peak.[2]
-
Systematic flushing: If the peak is still present, systematically flush the HPLC system, including the injector, tubing, and detector flow cell, with a strong solvent like isopropanol.[9]
-
Fresh Mobile Phase: Prepare a fresh mobile phase using high-purity solvents and water. Contamination in the mobile phase is a common cause of ghost peaks.[2][8]
FAQ 2: What are the most common chemical degradation pathways I should consider?
Answer: Understanding the likely degradation pathways of your drug substance is key to predicting the structures of unknown peaks. The most common pathways are:
-
Hydrolysis: The breakdown of a compound due to reaction with water.[10] This is a very common degradation pathway for functional groups like esters and amides.[10][11] For example, aspirin degrades into salicylic acid and acetic acid through hydrolysis.[12]
-
Oxidation: The reaction of a substance with oxygen, which can be initiated by light, heat, or metal ions.[10][11]
-
Photolysis: Degradation caused by exposure to light.[11] Colored compounds are often susceptible to photolytic degradation.[11]
FAQ 3: My initial investigation suggests the peak is a real degradant. What's the next step for identification?
Answer: Once you've confirmed the peak is not an artifact, the next step is to gather as much information as possible to elucidate its structure. The gold standard for this is hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).
Why LC-MS is powerful:
-
Molecular Weight Information: MS provides the molecular weight of the unknown compound, a critical piece of information for identification.[13]
-
Structural Fragmentation: Tandem mass spectrometry (MS/MS or MSn) can fragment the unknown molecule, providing clues about its structure.[14][15]
-
High Sensitivity and Specificity: LC-MS can detect and identify impurities at very low levels.[5]
FAQ 4: What if LC-MS data is not sufficient for definitive identification?
Answer: While LC-MS is incredibly powerful, sometimes it's not enough for unambiguous structure elucidation. In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool.[16][17]
Why NMR is definitive:
-
Unequivocal Structure Identification: NMR provides detailed information about the connectivity of atoms in a molecule, allowing for definitive structural confirmation.[16][17][18]
-
No Need for Standards: NMR can provide qualitative information without the need for reference standards of the unknown compounds.[16][17]
Challenge: A significant amount of the isolated unknown peak is required for NMR analysis.[1] This often involves a semi-preparative HPLC purification effort.[19]
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to generate potential degradation products and to demonstrate the stability-indicating nature of your analytical method.[4][6]
Objective: To intentionally degrade the drug substance under various stress conditions to produce likely degradation products.
Materials:
-
Drug substance or drug product
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable stability-indicating method
Procedure:
-
Acid Hydrolysis: Dissolve the sample in a solution of HCl (e.g., 0.1 M) and heat if necessary. Monitor the degradation over time.
-
Base Hydrolysis: Dissolve the sample in a solution of NaOH (e.g., 0.1 M) and heat if necessary. Monitor the degradation over time.
-
Oxidation: Dissolve the sample in a solution of H2O2 (e.g., 3%). Monitor the degradation over time.
-
Thermal Degradation: Expose the solid or solution sample to elevated temperatures (e.g., 60-80°C).[20]
-
Photodegradation: Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/m2).[4][20]
Target Degradation: Aim for 5-20% degradation of the active ingredient.[6][20] Degradation above 20% is generally not recommended as it may lead to secondary degradation products not seen under normal storage conditions.[21]
Protocol 2: Peak Purity Analysis using Diode Array Detector (DAD)
A DAD can provide preliminary information about the homogeneity of a chromatographic peak.
Objective: To assess if a single chromatographic peak consists of a single component.
Procedure:
-
Acquire data using a DAD during your HPLC run.
-
For the unknown peak, compare the UV spectra at different points across the peak (upslope, apex, and downslope).
-
If the spectra are identical, it suggests the peak is pure. If they differ, the peak is likely comprised of co-eluting compounds.
Section 5: Data Presentation
Table 1: Common Mass Shifts in Degradation Pathways
| Degradation Pathway | Mass Change | Example Functional Group |
| Hydrolysis | +18 Da (addition of H2O) | Ester, Amide |
| Oxidation | +16 Da (addition of O) | Thioether, Aldehyde |
| Reduction | +2 Da (addition of 2H) | Nitro group |
| Deamidation | +1 Da (Asn to Asp) | Peptides/Proteins |
| Decarboxylation | -44 Da (loss of CO2) | Carboxylic acid |
Section 6: Advanced Techniques for Structure Elucidation
For particularly challenging unknowns, a combination of advanced analytical techniques may be necessary.
Caption: Workflow for advanced structure elucidation of unknown peaks.
References
- Drug degradation pathways.Pharmacy 180.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.ResolveMass Laboratories Inc. (2025).
- Forced Degradation Studies: Regulatory Considerations and Implementation.BioProcess International.
- Pharmaceutical Degradation.Slideshare.
- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques.PubMed.
- Forced Degradation Studies.MedCrave online. (2016).
- Understanding Extraneous Peaks in Chromatography.YouTube. (2025).
- Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks.Waters Blog. (2020).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.LCGC International.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.CONICET.
- ICH GUIDELINES: STRESS DEGRADATION STUDY.IJCRT.org.
- degradation pathway of pharmaceutical dosage forms.ResearchGate. (2017).
- Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF.ACS Publications.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.Pharmachitchat. (2015).
- LC Chromatography Troubleshooting Guide.HALO Columns. (2023).
- Degradation process of pharmaceutical product.Slideshare.
- Understanding the chemical basis of drug stability and degradation.The Pharmaceutical Journal. (2010).
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- Conquer Ghost Peaks in HPLC: Identification and Elimination.Separation Science. (2024).
- How to identify peaks observed by UV-HPLC in stability studies.Alphalyse. (2018).
- HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex.
- Structure Elucidation of Unknown Impurity using LC-MS/MS.SynThink Research Chemicals.
- Troubleshooting Ghost Peak Problems in HPLC Systems.uHPLCs. (2025).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.ResearchGate. (2025).
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.SciSpace. (2019).
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.LCGC International.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.PMC - NIH.
- Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate.PubMed. (2009).
- Detecting the Unseen: How GC-MS Reveals Hidden Compounds.Drawell.
- HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES.SGS.
Sources
- 1. sgs.com [sgs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Degradation process of pharmaceutical product | PPTX [slideshare.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijcrt.org [ijcrt.org]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. halocolumns.com [halocolumns.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Pharmaceutical Degradation | PPTX [slideshare.net]
- 13. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 19. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Forced Degradation Studies for 2-Aminothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of forced degradation studies for 2-aminothiazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your stability-indicating studies.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting a drug substance or product to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2] For 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry, understanding its stability profile is paramount for developing safe, effective, and stable pharmaceutical formulations.[3][4] The ultimate goal is to develop and validate a stability-indicating analytical method that can resolve the parent drug from all potential degradation products, ensuring the quality of the drug over its shelf life.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies?
The main objectives are to:
-
Identify the likely degradation products that could form under storage and handling conditions.[2]
-
Elucidate the degradation pathways of the drug substance.[2]
-
Demonstrate the specificity and validate the stability-indicating nature of the analytical method used for stability studies.[5][6]
-
Understand the intrinsic chemical stability of the 2-aminothiazole derivative, which helps in formulation and packaging development.[1][7]
Q2: How much degradation should I aim for in my stress studies?
The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] Degradation below 5% may not generate a sufficient quantity of degradants for reliable detection and characterization. Conversely, degradation above 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world stability, complicating the analysis and pathway elucidation.[6]
Q3: When is the best time to conduct forced degradation studies during drug development?
While regulatory guidance suggests that stress testing should be completed during Phase III, it is highly recommended to begin these studies much earlier, such as in the preclinical or Phase I stages.[2][6] Performing studies early provides sufficient time to identify and characterize significant degradants, optimize the manufacturing process for better stability, and properly select and validate a stability-indicating analytical method.[2]
Q4: Do I need to identify the structure of every degradation product I find?
According to ICH guidelines, any degradation product observed at a significant level in formal stability studies needs to be characterized and identified.[5] Forced degradation studies are designed to generate these products. Therefore, identifying the major degradants is crucial for understanding the degradation pathways and assessing potential safety concerns.
General Experimental Workflow
The following diagram outlines the typical workflow for a forced degradation study, from initial setup to final analysis.
Caption: General workflow for forced degradation studies.
Troubleshooting Guides
Hydrolytic Degradation (Acidic & Basic Conditions)
| Problem / Question | Probable Cause & Recommended Solution |
| Q: I'm not observing any degradation in 0.1 M HCl or 0.1 M NaOH, even with heating. | Cause: The 2-aminothiazole ring can be relatively stable. Some derivatives require more stringent conditions for hydrolysis.[3] Solution: 1. Increase Stress: Incrementally increase the acid/base concentration (e.g., to 1 M or 5 M) and/or the temperature (e.g., up to 80°C).[2] 2. Extend Duration: Increase the exposure time, taking samples at multiple time points (e.g., 2, 6, 12, 24 hours) to track degradation kinetics. 3. Solvent System: Ensure the drug is fully dissolved. If solubility is an issue, consider using a co-solvent (e.g., methanol, acetonitrile), but run a control with the co-solvent alone to check for solvent-induced degradation. |
| Q: My compound precipitates from the solution when I add the acid or base. | Cause: The solubility of 2-aminothiazole and its derivatives can be pH-dependent. The amino group can be protonated in acid, potentially altering solubility.[9] Solution: 1. Reduce Concentration: Use a lower initial concentration of your drug substance. 2. Modify Solvent: Add a small percentage of an organic co-solvent like acetonitrile or methanol to maintain solubility. 3. Suspension Study: If solubility cannot be achieved, you may proceed with the study using a suspension, ensuring it is well-stirred throughout the experiment. Note this in your report. |
| Q: Degradation is too fast and complete. How do I analyze the pathway? | Cause: The selected conditions are too harsh for the molecule. Solution: 1. Reduce Severity: Use milder conditions: decrease the temperature, use a lower concentration of acid/base, and shorten the exposure time. 2. Early Time Points: Analyze samples at very early time points (e.g., 5, 15, 30, 60 minutes) to capture the primary degradation products before they are converted into secondary degradants.[2] |
Oxidative Degradation
| Problem / Question | Probable Cause & Recommended Solution |
| Q: I see no degradation after exposing my sample to 3% hydrogen peroxide (H₂O₂). | Cause: The molecule is resistant to mild oxidation. The sulfur atom in the thiazole ring is a potential site for oxidation, but the reaction may require more activation energy. Solution: 1. Increase H₂O₂ Concentration: Use a higher concentration of H₂O₂, such as 10% or 30%. Handle with appropriate safety precautions. 2. Introduce Heat: Gently heat the solution (e.g., 40-60°C) to accelerate the reaction. 3. Consider Other Oxidants: If H₂O₂ is ineffective, consider other oxidative stress agents like metal ions (FeCl₃) or AIBN, but be aware that these can generate more complex, mechanism-specific degradation profiles. |
| Q: My chromatogram shows a "hump" or many small, poorly resolved peaks after oxidation. | Cause: Oxidative degradation often proceeds via free-radical mechanisms, which can generate a multitude of minor products, making the chromatographic profile complex.[2] Solution: 1. Optimize Chromatography: Develop a high-resolution HPLC method. Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions, and gradient profiles to improve peak separation. 2. Analyze Early: As with hydrolysis, analyze samples at earlier time points to simplify the chromatogram and focus on the primary degradants. 3. Use LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to help identify and distinguish different degradant peaks, even if they are not perfectly resolved chromatographically.[10] |
Photolytic Degradation
| Problem / Question | Probable Cause & Recommended Solution |
| Q: My solid drug substance is stable under ICH Q1B photostability conditions. | Cause: The solid-state form may be highly stable, or the light penetration is insufficient to cause degradation. Photodegradation is often more pronounced in solution. Studies have shown that 2-aminothiazole derivatives do undergo UV-driven degradation.[11][12] Solution: 1. Conduct Solution State Study: Dissolve the drug substance in a suitable solvent (e.g., water, methanol, acetonitrile) and expose the solution to the light source. Use a quartz cuvette or container that is transparent to the light source's wavelength. 2. Confirm Light Exposure: Ensure your photostability chamber is calibrated and delivering the required illumination (a minimum of 1.2 million lux hours for visible and 200 watt hours/m² for UVA).[1][2] |
| Q: The color of my solution changed after light exposure, but the parent peak area in the HPLC is unchanged. | Cause: A colored degradant may have formed that is not UV-active at the analytical wavelength used for the parent compound. Solution: 1. Use a PDA Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential for photostability studies. It allows you to extract chromatograms at different wavelengths and examine the full UV-Vis spectrum of each peak to identify new chromophores. 2. Check for Co-elution: The degradant might be co-eluting with the parent peak. A PDA detector can help identify this by showing spectral inhomogeneities across the peak. LC-MS is also invaluable for detecting co-eluting species with different mass-to-charge ratios. |
Potential Degradation Pathways for 2-Aminothiazole Derivatives
This diagram illustrates hypothetical degradation pathways based on the chemical nature of the 2-aminothiazole ring. Actual pathways must be confirmed experimentally.
Caption: Potential degradation pathways for 2-aminothiazole derivatives.
Detailed Experimental Protocols
These are starting point protocols. You must optimize them based on the specific properties of your molecule. Safety first: Always use appropriate personal protective equipment (PPE).
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare solutions of your drug substance (e.g., 1 mg/mL) in a suitable solvent system (e.g., water, water/acetonitrile 50:50).
-
Stress Samples:
-
Acid: Add an equal volume of 0.2 M HCl to the drug solution to get a final acid concentration of 0.1 M.
-
Base: Add an equal volume of 0.2 M NaOH to another aliquot to get a final base concentration of 0.1 M.
-
Control: Add an equal volume of water to a third aliquot.
-
-
Incubation: Place all samples in a water bath at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralization: Immediately cool the acid and base samples and neutralize them. (e.g., neutralize the HCl sample with an equivalent amount of NaOH, and the NaOH sample with HCl). This stops the reaction and protects the HPLC column.
-
Analysis: Dilute to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a solution of your drug substance (e.g., 1 mg/mL).
-
Stress Sample: Add an appropriate volume of 30% H₂O₂ to the drug solution to achieve a final H₂O₂ concentration of 3%.
-
Control: Prepare a sample with the drug substance in the same solvent without H₂O₂.
-
Incubation: Store the samples at room temperature, protected from light. If no degradation is seen, consider heating at 40-60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Analysis: Analyze directly or after appropriate dilution by HPLC. Note: H₂O₂ can interfere with some analyses; ensure the method is robust.
Protocol 3: Photolytic Degradation
-
Preparation:
-
Solid: Place a thin layer of the solid drug substance in a container transparent to UV/Vis light.
-
Solution: Prepare a solution (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette.
-
-
Controls: Prepare dark controls for both solid and solution samples by wrapping them completely in aluminum foil.
-
Exposure: Place the samples and dark controls in a calibrated photostability chamber.
-
Dosage: Expose the samples to the ICH Q1B recommended total illumination (1.2 million lux hours and 200 W h/m²).[1]
-
Analysis: At the end of the exposure, prepare solutions from the solid samples and analyze all samples and controls by HPLC-PDA.
References
- MedCrave online. (2016, December 14).
- ResolveMass Laboratories Inc. (2025, November 5).
- BioProcess International. (Date not available).
- MDPI. (Date not available).
- IJCRT.org. (Date not available).
- National Institutes of Health (NIH). (Date not available).
- National Institutes of Health (NIH). (2019, August 5). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
- ResearchGate. (2025, August 6).
- Google Patents. (Date not available). DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
- PubMed Central. (2021, January 15).
- PubChem.
- National Institutes of Health (NIH). (Date not available). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- National Institutes of Health (NIH). (Date not available).
- Der Pharma Chemica. (Date not available).
- RSC Publishing. (2023, March 20).
- BenchChem. (Date not available).
- Wikipedia.
- Solubility of Things.
- Semantic Scholar. (2016, December 14).
- Organic Chemistry Portal. (Date not available).
- Der Pharma Chemica. (Date not available).
- MDPI. (2021, March 7).
- ResearchGate. (2015, September 11).
- Cambridge Open Engage. (2025, September 28). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for Reactions Involving Bromine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on quenching procedures for reactions involving elemental bromine (Br₂). Given the hazardous nature of bromine, understanding the intricacies of proper quenching is paramount for ensuring laboratory safety and achieving desired experimental outcomes. This resource is structured to provide immediate, actionable solutions to common problems and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of bromine reactions. Each problem is analyzed by outlining potential causes and providing validated solutions.
Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching
Symptom: After adding the quenching agent (e.g., sodium thiosulfate) and performing an aqueous wash, the organic layer retains a yellow or orange hue, indicating the presence of unreacted bromine.[1]
Potential Causes & Solutions:
-
Insufficient Quenching Agent: The stoichiometry of the quenching reaction may not have been met.
-
Poor Mixing: In biphasic systems, inefficient mixing can prevent the aqueous quenching agent from reacting completely with the bromine in the organic layer.
-
Solution: Ensure vigorous stirring or shaking of the separatory funnel to maximize the interfacial area between the organic and aqueous phases.[2]
-
-
Degraded Quenching Agent: Solutions of some quenching agents, like sodium thiosulfate, can degrade over time.
-
Solution: Prepare a fresh solution of the quenching agent and repeat the quenching procedure.[1]
-
Issue 2: Formation of a Solid Precipitate (Fine White or Yellow Powder) During Quenching
Symptom: The addition of sodium thiosulfate results in the formation of a fine solid, which can complicate work-up and product isolation.
Potential Cause & Solution:
-
Acidic Conditions: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur (a yellow precipitate).[1][2]
-
Solution 1 (Prophylactic): Neutralize or slightly basify the reaction mixture with a mild base like sodium bicarbonate before or during the thiosulfate quench.[2]
-
Solution 2 (Alternative Quencher): Utilize a quenching agent that is less prone to sulfur precipitation in acidic media, such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[2][3]
-
Solution 3 (Remedial): If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite or silica gel.[1]
-
Issue 3: The Quenching Process is Violently Exothermic and Difficult to Control
Symptom: A rapid and significant increase in temperature is observed upon addition of the quenching agent.
Potential Causes & Solutions:
-
High Concentration of Bromine: The reaction between bromine and reducing agents is inherently exothermic. A high concentration of residual bromine will lead to a more pronounced exotherm.[2]
-
Concentrated Quenching Agent: Using a highly concentrated quenching solution can also lead to a rapid reaction rate.
-
Solution: Use a more dilute solution of the quenching agent (e.g., 5-10% w/v) to better moderate the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for bromine?
A1: The choice of quenching agent depends on factors like the reaction scale, pH of the medium, and the stability of your product.[1] The most common method involves using reducing agents to convert elemental bromine (Br₂, reddish-brown) into colorless and water-soluble bromide ions (Br⁻).[1][2]
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous solution[1][2] | 2:1 | Inexpensive and highly effective, but can form elemental sulfur under acidic conditions.[1][2] |
| Sodium Bisulfite | NaHSO₃ | Saturated or 5-10% (w/v) aqueous solution[1][2] | 1:1 | A good alternative to thiosulfate in acidic media; however, it can generate toxic sulfur dioxide (SO₂) gas.[1][5] |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) aqueous solution[1] | 1:1 | Effective and less likely to form sulfur precipitates than thiosulfate.[2][6] Can also generate SO₂ under acidic conditions.[1] |
| Unsaturated Hydrocarbons (e.g., cyclohexene) | C₆H₁₀ | Neat or in a solvent | 1:1 | Reacts via an addition reaction to consume bromine.[2][7] The resulting dibrominated product will remain in the organic layer and may require subsequent purification steps like chromatography.[2] |
| Ketones (e.g., acetone) | CH₃COCH₃ | In the presence of an acid or base catalyst | Varies | Can be brominated at the alpha-carbon, consuming excess bromine.[2][8] This method is less common for general quenching. |
Q2: How do I know when the quenching process is complete?
A2: The most direct indicator is a visual color change.[1] Elemental bromine has a characteristic reddish-brown or orange-yellow color in solution.[9][10] As the quenching agent reduces Br₂ to colorless Br⁻ ions, this color will completely disappear.[1][2] The reaction is considered complete when the organic layer becomes colorless or pale yellow.[1]
Q3: What are the critical safety precautions when working with bromine?
A3: Bromine is a highly toxic, corrosive, and volatile substance that can cause severe burns upon contact and respiratory distress if inhaled.[2][11][12][13] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle bromine in a properly functioning chemical fume hood with the sash positioned as low as possible.[14][15] Ensure a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.[2][16] A face shield is recommended when handling larger quantities.[1][16]
-
Spill Preparedness: Have a quenching solution, such as saturated sodium thiosulfate, readily available to neutralize any spills.[2][14] For larger spills, use an inert absorbent material like vermiculite.[14]
Q4: How should I dispose of a quenched bromine reaction mixture?
A4: After quenching, the bromine is converted to bromide salts, which are typically in the aqueous layer. This aqueous layer, along with any subsequent aqueous washes, should be disposed of as hazardous waste in a designated halogenated waste container.[14] Do not pour the waste down the drain.[14] Always follow your institution's specific waste disposal guidelines.[16][17]
Experimental Protocols
Protocol 1: Standard Quenching with Aqueous Sodium Thiosulfate
This protocol is a general guideline for quenching reactions where an excess of elemental bromine has been used in an organic solvent.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is crucial for controlling the exotherm of the quench.[1]
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]
-
Slow Addition: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture dropwise.[1][2]
-
Monitoring: Continue the addition until the reddish-brown color of the bromine completely disappears, and the organic layer is colorless.[1][2]
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[2]
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to isolate the product.[2]
-
Protocol 2: Quenching Under Acidic Conditions with Sodium Bisulfite
This protocol is recommended when the reaction mixture is acidic to avoid the formation of elemental sulfur.
-
Cooling: Cool the reaction mixture to room temperature or in an ice bath.[2]
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to deionized water with stirring until no more dissolves.[2]
-
Addition: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[2]
-
Monitoring: Continue the addition until the bromine color is fully discharged.[2]
-
Work-up: Proceed with the standard aqueous work-up as described in Protocol 1 (steps 5a-5c).[2]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for quenching excess bromine.
Caption: Chemical pathways for quenching bromine with common reagents.
References
-
Chamberland, S. SOP Working with Bromine. [Link]
-
The Student Room. quenching? organic lab. (2007-02-02). [Link]
-
Quora. How does sodium thiosulfate neutralize bromine?. (2018-12-14). [Link]
-
Organic Syntheses. PREPARATION OF (E)-2,3-DIBROMOBUT-2-ENOIC ACID. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. [Link]
-
Wikipedia. Sodium thiosulfate. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). [Link]
-
Reddit. Neutralizing bromine that's eaten through container?. (2022-07-27). [Link]
-
Washington State University. Standard Operating Procedure for Bromine. [Link]
-
Chemtalk. Bromine water - disposal. [Link]
-
Wikipedia. Bisulfite. [Link]
-
YouTube. Neutralization of Bromine - Beautiful Reaction. (2014-10-31). [Link]
-
ResearchGate. How to neutralize gaseous bromine?. (2018-05-14). [Link]
-
University of Wisconsin-Milwaukee. Standard Operating Procedure_Bromine.docx. [Link]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]
-
Chemistry Stack Exchange. Safest way to conduct a reaction with bromine under reflux conditions. (2020-09-02). [Link]
-
Sciencemadness Wiki. Bromine. (2023-06-25). [Link]
-
EPA. Bromination Process For Disposal Of Spilled Hazardous Materials. (1983-12). [Link]
-
Brainly. Write a balanced equation for the reaction of sodium bisulfite with bromine. (2023-09-28). [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
GOV.UK. Bromine: incident management. [Link]
-
Truman ChemLab. Bromination of Acetone. [Link]
-
University of Colorado Boulder. O615: Bromination and Oxidation – Alkanes and Alkenes. [Link]
-
University of Washington. The Kinetics of the Acid-Catalyzed Bromination of Acetone. [Link]
-
YouTube. Which Of The Following Organic Compounds Would Decolourize Bromine Water?. (2025-02-06). [Link]
-
Nagwa. Question Video: Showing the Color Change That Occurs When a Bromide Solution Is Converted to Bromine Gas in a Halogen Displacement Reaction. [Link]
-
Proprep. What color change occurs when bromine reacts with an alkene, and what does this indicate about the reaction?. [Link]
-
Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024-08-19). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 8. Bromination of Acetone | Chem Lab [chemlab.truman.edu]
- 9. nagwa.com [nagwa.com]
- 10. proprep.com [proprep.com]
- 11. nj.gov [nj.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 14. chamberlandresearch.com [chamberlandresearch.com]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Neutralization of hydrobromic acid in thiazole synthesis
Technical Support Center: Thiazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of synthesizing the thiazole core, a privileged scaffold in numerous pharmaceuticals.[1]
One of the most robust and widely used methods for constructing this heterocycle is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide.[2] A critical, yet often overlooked, step in this process is the neutralization of the hydrobromic acid (HBr) or hydrochloric acid (HCl) generated during the reaction. The final thiazole product is often protonated by this acid, forming a salt that is soluble in the polar reaction solvent.[3] Proper neutralization is paramount for deprotonating the thiazole, thereby reducing its solubility and enabling its precipitation and isolation.
This document provides in-depth, field-proven insights into troubleshooting common issues related to this crucial neutralization step.
Frequently Asked Questions (FAQs)
Q1: Why is a neutralization step required in the Hantzsch thiazole synthesis?
The Hantzsch synthesis proceeds through a mechanism that eliminates a molecule of water and a molecule of hydrogen halide (HX), such as HBr.[3][4] The basic nitrogen atom on the newly formed thiazole ring is readily protonated by this strong acid, forming a thiazolium hydrobromide salt. This salt is typically soluble in the polar solvents used for the reaction, like ethanol or methanol.[3] To isolate the final product, a base must be added to neutralize the acid and deprotonate the thiazole, rendering it neutral and significantly less soluble, which leads to its precipitation.[3][5]
Q2: What are the most common bases used for this neutralization, and how do I choose the right one?
Commonly used bases include sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), ammonium hydroxide (NH₄OH), and triethylamine (Et₃N).[6][7][8] The choice of base is critical and depends on several factors:
-
Strength (pKa): The base must be strong enough to deprotonate the thiazolium salt but not so strong that it could cause unwanted side reactions, such as hydrolysis of ester functional groups on your molecule. Inorganic bases like carbonates are often sufficient.
-
Solubility: The base and its resulting salt (e.g., NaBr) should be soluble in the workup solvent (usually water) to allow for easy removal during filtration.
-
Substrate Compatibility: Ensure your final product is stable under the basic conditions.
Q3: At what point in the workflow should the neutralization be performed?
The neutralization should be performed after the cyclization reaction is complete, as confirmed by a monitoring technique like Thin Layer Chromatography (TLC). The reaction mixture should first be cooled to room temperature.[3][6] Adding the base to a hot solution can lead to uncontrolled effervescence or potential side reactions. The typical procedure involves pouring the cooled reaction mixture into an aqueous solution of the chosen base.[3][6]
Troubleshooting Guide: Neutralization & Product Isolation
This section addresses specific issues that may arise during the workup of your thiazole synthesis.
Q4: I've added the base, but my product isn't precipitating. What's wrong?
This is a common issue with several potential causes. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for failed product precipitation.
Explanation of Steps:
-
Verify Basicity: First, ensure you have added enough base. Use pH paper to test the aqueous layer. If it is not distinctly basic (pH > 8), your thiazolium salt has not been fully deprotonated. Add more of your base solution until the mixture is basic.[3]
-
Evaluate Solubility: If the solution is basic but no solid has formed, your product may be too soluble in the solvent mixture. Pouring the methanolic or ethanolic reaction mixture into a larger volume of water is a standard technique to decrease the solubility of the organic product.[6]
-
Induce Crystallization: If the product remains soluble, try inducing precipitation by cooling the solution in an ice bath. Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site for crystal growth.
-
Confirm Reaction Completion: If all else fails, re-verify that the initial reaction went to completion. An incomplete reaction will contain soluble starting materials and intermediates, which can inhibit the precipitation of the desired product.
Q5: My yield is consistently low. Could the neutralization step be the problem?
Absolutely. Low yields can often be traced back to the workup procedure.
-
Product Loss: Your product might have partial solubility in the aqueous workup solution. When filtering, wash the collected solid with cold water, not room temperature water, to minimize dissolution.[6] Use a minimal amount of washing solvent.
-
Incorrect pH: If the solution is not basic enough, a portion of your product will remain in its protonated, soluble salt form and will be lost in the filtrate. Conversely, extremely high pH (e.g., using NaOH) could potentially degrade sensitive functional groups on your molecule. A mild inorganic base like NaHCO₃ or Na₂CO₃ is often the safest choice.[6][9]
-
Filtration Issues: Ensure your filter paper is properly seated in the Buchner funnel. Product loss can occur if solid passes around the edges of the paper.
Q6: I observed an oil forming instead of a solid precipitate. What should I do?
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the product has a low melting point or if impurities are present that depress the melting point.
-
Cooling: Vigorously stir the mixture while cooling it in an ice bath. The lower temperature may solidify the oil.
-
Trituration: Try adding a small amount of a solvent in which your product is insoluble but the impurities are soluble (an "anti-solvent" like hexane). Stir or scratch the mixture to induce solidification.
-
Extraction: If the oil does not solidify, you may need to perform a liquid-liquid extraction. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer with a drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude material can then be purified by column chromatography or recrystallization.
Data & Protocols
Table 1: Common Bases for Neutralization
Choosing a base with the appropriate strength is crucial. The pKa of the base's conjugate acid is a good indicator of its strength. A suitable base should have a conjugate acid with a pKa value significantly higher than the pKa of the thiazolium salt.
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid (in H₂O) | Notes |
| Sodium Bicarbonate | NaHCO₃ | H₂CO₃ (Carbonic Acid) | ~6.35[10] | A mild and inexpensive choice, ideal for acid-sensitive substrates. |
| Sodium Carbonate | Na₂CO₃ | HCO₃⁻ (Bicarbonate) | ~10.33[10] | Stronger than bicarbonate; effective and widely used.[6] |
| Ammonium Hydroxide | NH₄OH | NH₄⁺ (Ammonium) | ~9.25[7] | Volatile and useful when non-metallic ions are preferred. |
| Triethylamine | Et₃N | Et₃NH⁺ (Triethylammonium) | ~10.75 | Organic base, soluble in organic solvents. Useful if an aqueous workup is to be avoided. |
Note: pKa values are approximate and can vary with conditions. Sources:[9][10][11][12]
Experimental Protocol: Neutralization and Isolation of 2-Amino-4-phenylthiazole
This protocol is a representative example based on the Hantzsch synthesis between 2-bromoacetophenone and thiourea.[3][6]
Caption: General experimental workflow for Hantzsch synthesis and workup.
Step-by-Step Methodology:
-
Reaction Completion & Cooling: Once the reaction is deemed complete by TLC, remove the heat source and allow the reaction vessel (e.g., a 20 mL scintillation vial) to cool to room temperature.[3] The product exists as a soluble hydrobromide salt in the methanol solvent.
-
Prepare Neutralizing Solution: In a separate beaker (e.g., 100 mL), prepare a 5% (w/v) aqueous solution of sodium carbonate. For a 5 mmol scale reaction, approximately 20 mL of this solution is sufficient.[6]
-
Neutralization and Precipitation: Pour the contents of the reaction vial into the beaker containing the sodium carbonate solution. Swirl the beaker to ensure thorough mixing.[3] A thick solid should precipitate immediately as the thiazolium salt is neutralized to the free base, which is insoluble in the aqueous methanol mixture.
-
Rinsing: Rinse the original reaction vial with a small amount of water to transfer any residual product into the beaker.
-
Isolation by Filtration: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with water to ensure a good seal. Pour the slurry containing the precipitated product into the funnel and apply vacuum.
-
Washing: Wash the collected solid (the "filter cake") with a small portion of cold deionized water to remove any soluble inorganic salts (like NaBr) and excess base.[6]
-
Drying: Carefully remove the filter cake and spread it on a pre-weighed watch glass. Allow the solid to air-dry completely. Once dry, determine the final mass and calculate the yield. The product can then be characterized by techniques such as melting point, NMR, and TLC.[6]
References
-
Hantzsch Thiazole Synthesis. Chem Help ASAP.
-
Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem.
-
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016). ResearchGate.
-
pKa Values of Common Bases.
-
Technical Support Center: Optimization of Thiazole Cyclization. Benchchem.
-
COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. (2019). ResearchGate.
-
Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
-
Bordwell pKa Table. Organic Chemistry Data.
-
pKa Data Compiled by R. Williams. Organic Chemistry Data.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Thiazole. CUTM Courseware.
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Guide to the Structural Confirmation of 2-Bromo-5-isopropylthiazole using ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and materials science, the thiazole moiety is a cornerstone, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] The synthesis of novel derivatives, such as 2-Bromo-5-isopropylthiazole, serves as a critical step in developing new chemical entities. However, synthesis is only half the battle; unambiguous structural verification is paramount to ensure that the correct molecule is carried forward into further research and development.
This guide provides an in-depth, experience-driven comparison of spectroscopic data against a proposed chemical structure. We will detail the definitive confirmation of this compound by synthesizing expected Nuclear Magnetic Resonance (NMR) data with established principles of spectral interpretation. This document is intended for researchers, chemists, and quality control professionals who rely on robust analytical techniques for molecular characterization.
The Imperative of Structural Verification
In any synthetic pathway, the possibility of forming constitutional isomers—molecules with the same formula but different connectivity—is a significant concern. For instance, the reaction intended to produce this compound could potentially yield 2-Bromo-4-isopropylthiazole. These isomers, while structurally similar, can possess vastly different chemical, physical, and biological properties. NMR spectroscopy stands as the gold standard for differentiating such isomers by providing a detailed electronic and topological map of the molecule.
Experimental Protocol: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible NMR data. The synergy between ¹H and ¹³C NMR provides a cross-validation system, where the data from one experiment must logically support the other to confirm the proposed structure.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.[4]
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS). TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard for chemical shifts.[4]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the formation of a clear, homogeneous solution.
NMR Data Acquisition
-
Instrument: Bruker Avance III 500 MHz Spectrometer (or equivalent).
-
Temperature: 298 K (25 °C).
¹H NMR Parameters:
-
Pulse Program: zg30 (a standard 30-degree pulse sequence)
-
Scans: 16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (a standard proton-decoupled sequence)
-
Scans: 1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay (d1): 2.0 seconds
-
Spectral Width: -10 to 220 ppm
The workflow from sample preparation to final structural confirmation is a systematic process designed to eliminate ambiguity.
Results and Interpretation: A Comparative Analysis
The core of structural elucidation lies in comparing the acquired experimental data with the predicted spectrum for the target molecule. Below is the proposed structure of this compound with atoms numbered for clarity.
¹H NMR Spectral Analysis
The proton NMR spectrum provides three key pieces of information: the chemical shift (electronic environment), the integration (number of protons), and the multiplicity (neighboring protons).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-a (2x CH₃) | ~1.30 | Doublet (d) | 6H | ~6.9 | These six protons on the two equivalent methyl groups are split by the single methine proton (H-b), resulting in a doublet (n+1 = 1+1=2). |
| H-b (CH) | ~3.20 | Septet (sept) | 1H | ~6.9 | This methine proton is split by the six equivalent protons of the two methyl groups (H-a), resulting in a septet (n+1 = 6+1=7). Its proximity to the electron-withdrawing thiazole ring shifts it downfield. |
| H-4 | ~7.45 | Singlet (s) | 1H | N/A | This proton is on the thiazole ring.[5][6] It has no adjacent protons to couple with, so it appears as a sharp singlet. Its position in the aromatic region is expected. |
Comparison with an Isomeric Alternative: Were the compound 2-Bromo-4-isopropylthiazole, the proton at the 5-position (H-5) would appear as a singlet, but its chemical shift would be different due to the change in its electronic environment. More definitively, the ¹³C spectrum would show a vastly different pattern.
The predicted splitting pattern of the isopropyl group is a classic diagnostic feature in ¹H NMR.[7] The septet-doublet combination is a powerful confirmation of this functional group's presence and connectivity.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected.
| Assignment | Predicted δ (ppm) | Rationale |
| C-a (2x CH₃) | ~23.5 | The two equivalent methyl carbons of the isopropyl group appear at a typical upfield chemical shift for sp³ hybridized carbons. |
| C-b (CH) | ~30.0 | The methine carbon of the isopropyl group. |
| C-4 | ~120.0 | This sp² carbon of the thiazole ring is bonded to a proton. Its chemical shift is influenced by the adjacent sulfur and the C5-isopropyl group. |
| C-5 | ~145.0 | This carbon is deshielded due to its position in the aromatic ring and its attachment to the isopropyl substituent. |
| C-2 | ~155.0 | The carbon atom directly bonded to the highly electronegative bromine atom (C-Br) is significantly deshielded, causing it to appear furthest downfield among the ring carbons.[4] |
Self-Validation: The presence of exactly five signals in the ¹³C spectrum strongly supports the proposed structure. An isomeric structure like 2-Bromo-4-isopropylthiazole would also present five signals, but the chemical shifts for C-4 and C-5 would be markedly different, allowing for clear differentiation. For instance, in the 4-isopropyl isomer, the carbon attached to the proton (C-5) would be less deshielded than the carbon attached to the isopropyl group (C-4). This complementary data from both ¹H and ¹³C NMR provides a robust and self-validating confirmation of the molecular structure.
Conclusion
The detailed analysis of both ¹H and ¹³C NMR spectra provides a cohesive and unambiguous confirmation of the structure of this compound. The characteristic chemical shifts, integration values, and, most importantly, the spin-spin coupling patterns observed in the ¹H spectrum align perfectly with theoretical predictions for the target molecule. This is further corroborated by the five distinct signals in the ¹³C spectrum, corresponding to the five unique carbon environments. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the synthesized material, which is a non-negotiable standard for any research or drug development pipeline.
References
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Retrieved from [Link]
-
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
University of Puget Sound. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-5-bromothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Biological Activity of 2-Bromo-5-isopropylthiazole and Other Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a vast array of pharmacological activities, making them privileged scaffolds in drug discovery. This guide provides an in-depth comparative analysis of the biological activity of 2-bromo-5-isopropylthiazole and other substituted thiazoles, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics. Thiazole-based compounds have shown promise in a multitude of therapeutic areas, including as anticancer, antimicrobial, and neuroprotective agents.[2][3][4]
The Thiazole Scaffold: A Versatile Pharmacophore
The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C2, C4, and C5 positions can significantly modulate the potency and selectivity of these compounds.[1] The nitrogen atom in the thiazole ring is capable of forming hydrogen bonds with biological targets, a key feature contributing to their pharmacological profile.[2]
Comparative Analysis of Biological Activity
While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential biological activities by examining structurally related compounds. The presence of a halogen at the C2 position and an alkyl group at the C5 position suggests potential for significant biological effects.
Anticancer Activity
Thiazole derivatives are a well-established class of anticancer agents, with some compounds like Dasatinib and Ixazomib receiving clinical approval.[2] The anticancer potential of thiazole derivatives often stems from their ability to inhibit various protein kinases and other enzymes involved in cancer cell proliferation and survival.[1][2]
The substitution pattern on the thiazole ring is critical for anticancer activity. For instance, studies on various 2-phenylthiazole derivatives have demonstrated potent inhibitory activity against several cancer cell lines.[5] The introduction of a bromine atom, a halogen, into the thiazole ring has been shown in some contexts to enhance anticancer potency. For example, a p-bromo substituted bisthiazole derivative exhibited significant activity against a rat glioma cell line, with an IC50 value comparable to the reference drug mitoxantrone.[6] Furthermore, chlorine-containing thiazole derivatives have been identified as potent antitumor agents against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7).[7]
The lipophilicity conferred by substituents can also play a crucial role. Derivatives with lipophilic groups at the C4 and C5 positions have demonstrated moderate to good antitumor activities, potentially due to improved cell membrane permeability.[8] Given that this compound possesses both a halogen (bromo) and a lipophilic alkyl group (isopropyl), it is plausible that it could exhibit noteworthy anticancer properties.
Table 1: Anticancer Activity of Selected Substituted Thiazole Derivatives
| Compound ID | Core Structure | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11c | Thiazolyl pyrazole | Chlorine-containing | MCF-7 | 3 | [7] |
| Compound 6g | Thiazolyl pyrazole | Chlorine-containing | MCF-7 | 4 | [7] |
| Compound 2f | 4-methylthiazole | 2,5-difluorophenyl | MCF-7 | 7.7 | [9] |
| Compound 2i | 4-methylthiazole | 4-(trifluoromethoxy)phenyl | MCF-7 | 8.0 | [9] |
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | 3-ethoxy | MCF-7 | 2.57 ± 0.16 | [10] |
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | 3-ethoxy | HepG2 | 7.26 ± 0.44 | [10] |
| Compound B9 | 2-phenylthiazole | Imidazole and other modifications | Candida albicans (antifungal) | - | [4] |
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents.[1] The rise of antimicrobial resistance necessitates the development of new and effective drugs, and thiazole derivatives represent a promising avenue of research.[3] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[3]
The incorporation of a halogen, like bromine, into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency.[1] For instance, some functionally substituted 2-aminothiazoles have demonstrated efficacy against a panel of bacterial and fungal strains, with some compounds exhibiting greater potency than established antibiotics.[1]
The nature of the substituents on the thiazole ring significantly impacts the antimicrobial spectrum and potency. For example, in a series of thiazolyl–pyrazole hybrid compounds, substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased the antifungal and antituberculosis activities.[11]
Table 2: Antimicrobial Activity of Selected Substituted Thiazole Derivatives
| Compound ID | Core Structure | Target Organism | MIC (µg/mL) | Reference |
| Compound 59 | Thiazolyl–pyrazole hybrid | Mycobacterium tuberculosis | - | [11] |
| Compound 16 | 2-phenylacetamido-thiazole | Escherichia coli | 1.56 - 6.25 | [6] |
| Compound 12 | 2-(4-hydroxyphenyl)-1,3-thiazole | Staphylococcus aureus | 125-150 | [12] |
| Compound 12 | 2-(4-hydroxyphenyl)-1,3-thiazole | Escherichia coli | 125-150 | [12] |
| Compound 12 | 2-(4-hydroxyphenyl)-1,3-thiazole | Aspergillus niger | 125-150 | [12] |
| Compound 7b | Pyrazole incorporating thiazol-4-one | Various pathogenic isolates | 0.22 - 0.25 | [13] |
Neuroprotective Activity
Thiazole derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[4] One of the primary mechanisms of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14]
Numerous studies have synthesized and evaluated thiazole-based derivatives as AChE inhibitors. For example, a series of thiazole–thiazolidine-incorporated derivatives were synthesized, with some compounds showing potent AChE inhibitory activities with IC50 values in the nanomolar range.[3][14] The lipophilicity and structural features of the substituents play a crucial role in the binding of these inhibitors to the active site of AChE.[3] Given the potential for the isopropyl group to interact with hydrophobic pockets in the enzyme's active site, this compound warrants investigation for its neuroprotective potential.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives
| Compound ID | Core Structure | AChE IC50 | Reference |
| Compound 10 | Thiazole–thiazolidine hybrid | 103.24 nM | [3][14] |
| Compound 16 | Thiazole–thiazolidine hybrid | 108.94 nM | [3][14] |
| Compound 3c | Thiazole-piperazine hybrid | 0.0317 ± 0.001 µM | [7] |
| Compound 3a | Thiazole-piperazine hybrid | 0.0496 ± 0.002 µM | [7] |
| Compound 4e | Benzothiazole derivative | 25.5 ± 2.12 µg/mL | [15] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of thiazole derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the thiazole derivative in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% (v/v).[14]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ environment.[2]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or by using an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14]
-
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to screen for the antimicrobial activity of compounds against various bacterial and fungal strains.[16]
Protocol:
-
Media Preparation:
-
Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi.
-
Sterilize the media by autoclaving and pour it into sterile Petri dishes.
-
-
Inoculation:
-
Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.
-
-
Well Preparation and Compound Application:
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume of the thiazole derivative solution (at a known concentration) into each well.
-
Include a solvent control (negative control) and a standard antibiotic (positive control).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.[3]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of AChE in a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (substrate) and DTNB.
-
Prepare stock solutions of the thiazole derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution.
-
Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Caption: Workflow for assessing acetylcholinesterase inhibition.
Conclusion and Future Directions
The thiazole scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. While direct experimental data for this compound is not extensively available, analysis of structurally related compounds suggests its potential as a valuable candidate for anticancer, antimicrobial, and neuroprotective applications. The presence of the bromo and isopropyl substituents provides a unique combination of electronic and steric properties that warrant further investigation.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological potential of this compound and other novel thiazole derivatives. Future research should focus on the synthesis and comprehensive biological screening of a library of 2-halo-5-alkylthiazoles to establish clear structure-activity relationships. Such studies will be instrumental in the rational design and development of the next generation of thiazole-based therapeutics.
References
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381079/)
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02230)
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/37638644/)
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: https://www.researchgate.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033954/)
- Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. - Benchchem. (URL: https://www.benchchem.com/blog/structure-activity-relationship-sar-studies-of-2-amino-5-bromo-4-t-butylthiazole-analogs/)
- Full article: Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives - Taylor & Francis Online. (URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2263389)
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - MDPI. (URL: https://www.mdpi.com/1420-3049/23/12/3193)
- Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis Online. (URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1982737)
- Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents | Journal of Pharmaceutical Research International. (URL: https://journaljpri.com/index.php/JPRI/article/view/33635)
- In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens | ACS Omega. (URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06271)
- The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - Iranian Journal of Biotechnology. (URL: https://ijb.irost.ir/article_1110.html)
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: https://www.mdpi.com/1420-3049/28/21/7222)
- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives - Benchchem. (URL: https://www.benchchem.
- Synthesis of Imidazole-Thiazole Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities - ResearchGate. (URL: https://www.researchgate.net/publication/376332857_Synthesis_of_Imidazole-Thiazole_Derivatives_as_Acetylcholinesterase_and_Butyrylcholinesterase_Inhibitory_Activities)
- Full article: Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - Taylor & Francis. (URL: https://www.tandfonline.com/doi/abs/10.3109/14756366.2014.995393)
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10901538/)
- Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity - DergiPark. (URL: https://dergipark.org.tr/en/pub/eurjlifesci/issue/82914/1376856)
- Structure and structure–activity relationship of compounds 1 and 2. - ResearchGate. (URL: https://www.researchgate.net/figure/Structure-and-structure-activity-relationship-of-compounds-1-and-2_fig1_354707162)
- Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/22901358/)
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999121/)
- A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives and Related Compounds - Benchchem. (URL: https://www.benchchem.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503417/)
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - MDPI. (URL: https://www.mdpi.com/1420-3049/23/12/3193/htm)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (URL: https://www.mdpi.com/1422-0067/24/13/11107)
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Biological-Activities-of-2-Mercaptobenzothiazole-A-Chaudhary-Kumar/9483163749451167909c869941913164a754b232)
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (URL: https://www.mdpi.com/1420-3049/19/10/16531)
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. (URL: https://www.mdpi.com/1422-0067/23/17/9844)
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (URL: https://www.researchgate.
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10628863/)
- 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/18211)
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/21432882/)
- Overview on Biological Activities of Thiazole Derivatives | Request PDF - ResearchGate. (URL: https://www.researchgate.
- The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol) - Amazon S3. (URL: https://s3.amazonaws.com/document.issuu.com/120925091745-c1e1494602f34b228f414a38356f9160/original.pdf)
- Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde - ResearchGate. (URL: https://www.researchgate.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200569/)/)
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Alternative methods to Hantzsch synthesis for thiazole derivatives
A Comparative Guide to Thiazole Synthesis: Modern Alternatives to the Classic Hantzsch Reaction
For over a century, the Hantzsch thiazole synthesis has been a cornerstone of heterocyclic chemistry, providing a reliable pathway to a scaffold that is central to numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Developed in 1887, this reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] Despite its historical significance and widespread use, the Hantzsch synthesis is not without its drawbacks. The methodology can require harsh reaction conditions, and the α-haloketone starting materials are often toxic, irritating, and unstable.[6][7][8]
As the demands of medicinal and materials chemistry evolve, the need for more efficient, versatile, and environmentally benign synthetic routes has driven the development of numerous alternatives. This guide offers a comparative analysis of prominent alternative methods for synthesizing thiazole derivatives, providing researchers with the insights needed to select the optimal strategy for their specific target. We will delve into the mechanisms, experimental protocols, and relative merits of the Cook-Heilbron and Gabriel syntheses, alongside a modern metal-catalyzed approach, to provide a comprehensive overview of the synthetic landscape beyond Hantzsch.
The Benchmark: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a bimolecular condensation reaction between an α-halocarbonyl compound (e.g., α-bromoketone) and a thioamide-containing species like thiourea or a primary thioamide.[9] The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][10]
Alternative 1: The Cook-Heilbron Synthesis
Discovered by Alan H. Cook and Ian Heilbron in 1947, this method provides a mild and effective route to 5-aminothiazoles, which are valuable building blocks in medicinal chemistry.[11] The synthesis involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[12][13][14]
Causality and Mechanistic Insight
The key to the Cook-Heilbron synthesis is the dual nucleophilic/electrophilic nature of the starting materials. The reaction begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[11] This forms a dithiocarbamic acid intermediate. The crucial ring-closing step is an intramolecular 5-exo-dig cyclization, where the sulfur atom acts as a nucleophile, attacking the carbon of the nitrile group.[11] A final tautomerization yields the stable, aromatic 5-aminothiazole.[11] The mild, often room-temperature conditions are a significant advantage, preserving sensitive functional groups that might not survive a traditional Hantzsch synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoacetonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold ethanol or diethyl ether to remove unreacted starting materials, yielding the 5-amino-2-mercaptothiazole product, often in high purity without the need for column chromatography.
Alternative 2: The Gabriel Thiazole Synthesis
First described by Siegmund Gabriel in 1910, this method transforms α-acylaminoketones into 2,5-disubstituted thiazoles.[2] The Gabriel synthesis is characterized by its use of a powerful thionating and dehydrating agent, phosphorus pentasulfide (P₄S₁₀).[6][15]
Causality and Mechanistic Insight
This synthesis is a robust but often harsh method driven by the high reactivity of phosphorus pentasulfide. The reaction proceeds in two conceptual stages. First, P₄S₁₀ acts as a thionating agent, converting the amide and ketone carbonyl groups of the α-acylaminoketone into thioamide and thioketone functionalities, respectively. Second, an intramolecular condensation occurs where the thioamide nitrogen attacks the thioketone carbon, followed by the elimination of water (facilitated by P₄S₁₀) to form the thiazole ring.[2][15] The high temperature required (often >150 °C) is necessary to overcome the activation energy for both the thionation and cyclodehydration steps, but this limits the substrate scope to molecules that can withstand such conditions.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [6]
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a gas outlet (to handle H₂S byproduct), add N-(2-oxopropyl)acetamide (1.0 eq).
-
Reagent Addition: Carefully add phosphorus pentasulfide (0.5-1.0 eq) to the starting material. Caution: P₄S₁₀ is moisture-sensitive and the reaction may be exothermic.
-
Reaction Execution: Heat the mixture, typically in an oil bath, to 150-170 °C for 1-3 hours. The reaction mixture will darken and become viscous.
-
Work-up and Isolation: Cool the reaction vessel to room temperature. Carefully quench the reaction mixture by slowly adding it to a beaker of ice water or a dilute sodium carbonate solution.
-
Purification: The aqueous mixture is transferred to a separatory funnel and extracted several times with diethyl ether or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,5-dimethylthiazole.
Alternative 3: Modern Copper-Catalyzed Multicomponent Synthesis
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) that build molecular complexity in a single step, often with high atom economy. Several metal-catalyzed MCRs for thiazole synthesis have been developed, with copper catalysis being particularly prominent.[1] One such example is the copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (KSCN).[1][16]
Causality and Mechanistic Insight
This method exemplifies a convergent approach, assembling the thiazole ring from three simple, readily available components. The reaction is believed to proceed through a copper-catalyzed cascade. The oxime and anhydride likely react to form an intermediate that, in the presence of the copper(I) catalyst, undergoes a transformation to generate a reactive species. This species is then trapped by the thiocyanate ion (the sulfur source), leading to a sequence of cyclization and condensation steps that ultimately furnish the thiazole ring.[1] The copper catalyst is crucial for orchestrating this complex transformation under conditions that are milder than the Gabriel synthesis, and it avoids the use of unstable α-haloketones, representing a significant process improvement.
Experimental Protocol: General Procedure for Copper-Catalyzed Thiazole Synthesis [1]
-
Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the oxime (1.0 eq), anhydride (1.5 eq), potassium thiocyanate (2.0 eq), and copper(I) iodide (10 mol%).
-
Solvent Addition: Add anhydrous toluene as the solvent via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude residue is purified by flash column chromatography on silica gel to afford the desired thiazole derivative.
Comparative Performance Analysis
The choice of a synthetic method depends critically on the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. The table below provides a comparative summary of the discussed methods.
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | Gabriel Synthesis | Copper-Catalyzed MCR |
| Starting Materials | α-Halocarbonyl, Thioamide/Thiourea | α-Aminonitrile, CS₂/Dithioacid | α-Acylaminoketone | Oxime, Anhydride, KSCN |
| Key Reagent | Base (optional) | None (often base for work-up) | Phosphorus Pentasulfide (P₄S₁₀) | Copper(I) Iodide (CuI) |
| Typical Conditions | Reflux in Ethanol | Room Temperature, Mild | High Temp (150-170 °C) | High Temp (120 °C) |
| Product Type | 2,4,5-Substituted Thiazoles | 5-Aminothiazoles | 2,5-Disubstituted Thiazoles | Substituted Thiazoles |
| Typical Yields | Good to Excellent | Good to Excellent | Fair to Good (16-40% reported)[2] | Good to Excellent (up to 85%)[1] |
| Key Advantages | Widely applicable, reliable, well-established | Very mild conditions, produces useful 5-amino derivatives | Uses simple starting materials | High atom economy, avoids toxic reagents, convergent |
| Key Disadvantages | Uses unstable/toxic α-haloketones, can be harsh | Limited to 5-aminothiazole products | Very harsh conditions, P₄S₁₀ is hazardous, H₂S byproduct | Requires metal catalyst, high temperature, inert atmosphere |
Conclusion
While the Hantzsch synthesis remains a valuable tool in the organic chemist's arsenal, its limitations have spurred the development of a diverse array of alternative strategies. The Cook-Heilbron synthesis offers an exceptionally mild route for obtaining 5-aminothiazoles, making it ideal for complex or sensitive substrates.[11] In contrast, the Gabriel synthesis , though harsh, provides a direct path to 2,5-disubstituted thiazoles from readily prepared acylaminoketones.[15] Bridging the gap between classical and modern methods, copper-catalyzed multicomponent reactions represent a powerful, convergent strategy that combines operational simplicity with high efficiency and avoids many of the hazardous reagents associated with older methods.[1] The selection of an appropriate synthetic route requires a careful evaluation of these factors, and a thorough understanding of these alternatives enables researchers to design more efficient and elegant syntheses for the next generation of thiazole-containing molecules.
References
-
Grozav, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(2), 384. Available at: [Link]
-
Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Mathematics Letters, 9(1), 58-73. Available at: [Link]
-
Gomha, S. M., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(2), 227-263. Available at: [Link]
-
Nguyen, T. T. H., et al. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 588-610. Available at: [Link]
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Grozav, A., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. Available at: [Link]
-
Shafreen, R. B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. Available at: [Link]
-
Gaikwad, S. S., & Pawar, R. P. (2022). Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research & Engineering Trends, 7(5), 1-10. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Kumar, V., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Baghdad Journal of Science, 20(5), 1739. Available at: [Link]
-
Ali, I., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(1), 1-20. Available at: [Link]
-
The Scientist. (2024). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]
-
Kassab, A. E., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(6), 746-760. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. . Available at: [Link]
-
Al-Mulla, A. (2017). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
-
ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. Available at: [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers. Available at: [Link]
-
Kumar, D., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(52), 32911-32915. Available at: [Link]
-
ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. Available at: [Link]
-
Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. Available at: [Link]
-
Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Available at: [Link]
-
Wikipedia contributors. (2024). Thiazole. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
-
Moody, C. J., & R. J. K. Taylor. (2012). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 14(24), 6178–6181. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]
-
Kumar, D., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(10), 6891–6903. Available at: [Link]
-
Legeay, J., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(15), 4991. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. bepls.com [bepls.com]
- 8. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. media.neliti.com [media.neliti.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Thiazole synthesis [organic-chemistry.org]
A Researcher's Guide to Bromination: Unveiling the Advantages of Copper(II) Bromide Over Elemental Bromine
In the landscape of synthetic organic chemistry, bromination stands as a cornerstone transformation, pivotal for introducing bromine atoms into molecules, thereby paving the way for further functionalization in the development of pharmaceuticals, agrochemicals, and advanced materials. For decades, elemental bromine (Br₂) has been the workhorse for this task. However, its use is fraught with significant safety and selectivity challenges. This guide provides an in-depth comparison with a modern alternative, copper(II) bromide (CuBr₂), elucidating the profound advantages it offers in terms of safety, reaction control, and efficiency. As we will demonstrate with supporting data and protocols, CuBr₂ is not merely a substitute but a superior reagent for a wide array of bromination applications, particularly where precision and safety are paramount.
The Core Dichotomy: Safety and Handling
The most immediate and compelling argument for choosing CuBr₂ over Br₂ lies in its vastly superior safety profile. From the moment the reagents are handled to the final waste disposal, the differences are stark.
-
Elemental Bromine (Br₂): A dark reddish-brown, fuming liquid, elemental bromine is notoriously hazardous.[1] It is highly volatile, corrosive, and toxic, with pungent fumes that pose a severe inhalation risk.[1] Skin contact can cause severe chemical burns, and its reactivity requires specialized handling in well-ventilated fume hoods with personal protective equipment (PPE) designed for corrosive and toxic substances.[1][2] The inherent dangers of spillage and exposure make its large-scale use a significant operational risk.
-
Copper(II) Bromide (CuBr₂): In stark contrast, CuBr₂ is a grayish-black, crystalline solid that is non-volatile at room temperature.[3][4] While it is still a hazardous chemical that must be handled with appropriate care—it is harmful if swallowed and causes skin and eye irritation—it eliminates the immediate dangers of corrosive fumes and high volatility associated with Br₂.[4][5][6] This fundamental difference in physical state simplifies storage, weighing, and addition to reaction vessels, significantly reducing the risk of accidental exposure.
Comparative Safety Profile
| Feature | Elemental Bromine (Br₂) | Copper(II) Bromide (CuBr₂) |
| Physical State | Fuming, volatile liquid[1] | Stable, non-volatile solid[3] |
| Primary Hazards | Highly toxic by inhalation, severe skin burns, corrosive, strong oxidizer[1][2] | Harmful if swallowed, causes skin/eye burns[4][5][6] |
| Handling | Requires specialized fume hood, respiratory protection, and spill control measures[2] | Standard laboratory handling with appropriate PPE (gloves, goggles)[4] |
| Storage | Stored in tightly sealed, corrosion-resistant containers, often in a secondary containment[2] | Stored in a cool, dry place away from incompatible materials[4] |
Workflow Visualization: Handling the Reagents
The following diagram illustrates the simplified and safer workflow when using CuBr₂.
Caption: Comparative workflows for handling Br₂ vs. CuBr₂.
The Scientist's Choice: Selectivity and Mechanistic Control
Beyond safety, the primary scientific advantage of CuBr₂ is its remarkable selectivity, which stems from a different and more controllable reaction mechanism compared to the often aggressive nature of elemental bromine.
Regio- and Chemoselectivity
Elemental bromine is a powerful electrophile that can lead to a lack of selectivity. In the bromination of activated aromatic rings, such as phenols or anilines, the reaction can be difficult to stop at the monobrominated stage, often resulting in complex mixtures of di- and tri-brominated products.[7]
Copper(II) bromide, conversely, is celebrated for its ability to effect clean monobromination of electron-rich aromatic compounds.[7] For instance, the bromination of phenol with CuBr₂ in acetonitrile at room temperature yields 4-bromophenol with excellent para-selectivity and without the formation of polybrominated byproducts.[7] This level of control is invaluable in multi-step syntheses where purification of complex mixtures can be challenging and detrimental to overall yield.
Similarly, in the α-bromination of ketones , CuBr₂ provides a clean and direct method.[3] While Br₂ can also achieve this, the reaction often requires acidic or basic conditions that can promote side reactions. The heterogeneous system of CuBr₂ in a solvent mixture like chloroform-ethyl acetate is often cited as one of the cleanest and most direct methods for selective α-bromination.[8][9]
Mechanistic Underpinnings
The difference in selectivity is rooted in their distinct reaction pathways.
-
Elemental Bromine (Electrophilic Attack): For aromatic substrates, the reaction is a classic electrophilic aromatic substitution where the Br₂ molecule is polarized, and one bromine atom acts as the electrophile. For ketones, it proceeds via bromination of the enol or enolate form. These processes are highly dependent on substrate activation and can be difficult to moderate.
-
Copper(II) Bromide (Redox-Mediated Pathway): The mechanism for CuBr₂ is more nuanced. For the α-bromination of ketones, the reaction is believed to proceed through a copper(II) enolate. A subsequent intramolecular redox reaction occurs where Cu(II) is reduced to Cu(I), and a bromine atom is transferred to the α-carbon.[10][11] This templated, inner-sphere mechanism imparts high regioselectivity. The overall stoichiometry is: 2 CuBr₂ + R-C(=O)-CH₂-R' → 2 CuBr + HBr + R-C(=O)-CH(Br)-R'[10]
For electron-rich arenes, a single-electron transfer (SET) mechanism has also been proposed, where the arene transfers an electron to CuBr₂, generating a radical cation that then reacts with a bromide ion.[12]
Mechanism Visualization: α-Bromination of a Ketone
Caption: Contrasting mechanisms for ketone α-bromination.
Experimental Evidence: A Head-to-Head Comparison
The theoretical advantages of CuBr₂ are consistently borne out in experimental practice. Its use under milder conditions often leads to higher yields of the desired product with fewer impurities.
Data Summary: Bromination of Activated Arenes
| Substrate | Reagent System | Conditions | Product(s) | Yield | Reference |
| Phenol | Br₂ / CCl₄ | Room Temp. | Mixture of 2-bromo, 4-bromo, and 2,4-dibromophenol | Variable, often poor selectivity | General Textbook Knowledge |
| Phenol | CuBr₂ / MeCN | Room Temp. | 4-Bromophenol | Good yield, high para-selectivity[7] | Bhatt et al.[7] |
| Aniline | Br₂ / H₂O | Room Temp. | 2,4,6-Tribromoaniline | Quantitative (over-bromination) | General Textbook Knowledge |
| Aniline | CuBr₂ / Oxone® | MeCN/H₂O, RT | 4-Bromoaniline | 92% (monobromination) | Yang et al.[12][13] |
Experimental Protocol: α-Bromination of Acetophenone
This section provides a comparative, step-by-step methodology that highlights the practical differences in executing a bromination reaction with both reagents.
Method A: Bromination with Copper(II) Bromide
-
Materials: Acetophenone, Copper(II) Bromide (CuBr₂), Ethyl Acetate, Chloroform.
-
Procedure:
-
To a reflux apparatus, add acetophenone (1.0 equiv).
-
Add a solvent mixture of ethyl acetate and chloroform (e.g., 1:1 v/v).
-
Add solid copper(II) bromide (2.2 equiv) to the solution. The mixture will be a heterogeneous slurry.
-
Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the color change from the black of CuBr₂ to the off-white of copper(I) bromide (CuBr).
-
After the reaction is complete (typically a few hours, monitored by TLC), cool the mixture to room temperature.
-
Filter the solid CuBr byproduct and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoacetophenone.
-
Purify by column chromatography or recrystallization as needed.
-
-
Causality: The heterogeneous nature of the reaction allows for easy separation of the copper byproduct by simple filtration. The reaction is driven to completion as the insoluble CuBr precipitates.[3][8]
Method B: Bromination with Elemental Bromine
-
Materials: Acetophenone, Elemental Bromine (Br₂), Acetic Acid (or another suitable solvent).
-
Procedure:
-
CAUTION: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
To a flask equipped with a dropping funnel and a gas trap (to neutralize HBr fumes), add acetophenone (1.0 equiv) dissolved in glacial acetic acid.
-
In the dropping funnel, place a solution of elemental bromine (1.0 equiv) in acetic acid.
-
Add the bromine solution dropwise to the stirred acetophenone solution at room temperature. The reaction is often exothermic and may require cooling with an ice bath to maintain control.
-
After the addition is complete, stir the reaction mixture until the red-brown color of bromine disappears.
-
Carefully pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and HBr.
-
The crude product often requires further purification by recrystallization to remove unreacted starting material and potential polybrominated impurities.
-
-
Causality: The use of a solvent like acetic acid helps to catalyze the enolization of the ketone. The generation of stoichiometric HBr gas requires a trap, and the workup is designed to quench the reaction and remove corrosive byproducts.
Conclusion: A Clear Verdict for Modern Synthesis
While elemental bromine remains a powerful and fundamental reagent in organic chemistry, its significant hazards and often untamed reactivity make it a less-than-ideal choice for complex, high-value syntheses. Copper(II) bromide emerges as a superior alternative in many critical applications.
The advantages are clear and compelling:
-
Enhanced Safety: The solid, non-volatile nature of CuBr₂ drastically reduces handling risks.
-
Superior Selectivity: It provides excellent control for achieving selective monobromination and regioselective outcomes, minimizing byproduct formation and simplifying purification.
-
Milder Conditions: Reactions often proceed under neutral, thermal conditions, improving functional group tolerance.
-
Greener Chemistry: The potential for catalytic turnover by re-oxidizing the Cu(I) byproduct offers a more atom-economical and environmentally conscious approach compared to the stoichiometric generation of corrosive HBr from Br₂.
For researchers, scientists, and drug development professionals, the choice of reagent is a critical decision that impacts not only the success of a synthesis but also the safety and efficiency of the entire process. Copper(II) bromide represents a significant step forward, offering a powerful combination of efficacy, control, and safety that aligns with the demands of modern chemical synthesis.
References
-
Bhatt, M. V., et al. (2025). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds. ResearchGate. Available at: [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Available at: [Link]
-
Baxendale, I. R., et al. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron, 72(46), 7393-7398. Available at: [Link]
-
Yang, L.-M., et al. (2013). A facile, regioselective and controllable bromination of aromatic amines using a CuBr₂/Oxone® system. RSC Advances, 3, 12365-12372. Available at: [Link]
-
Paul, J. H., et al. (2009). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. ResearchGate. Available at: [Link]
-
Sciencemadness Discussion Board. (2016). Bromoacetone from Copper (II) Bromide. Available at: [Link]
-
Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]
-
Sharada Prasanna Swain, et al. (2023). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. Available at: [Link]
-
Rodebaugh, R., et al. (1999). Bromination of Alkenyl Glycosides with Copper(II) Bromide and Lithium Bromide: Synthesis, Mechanism, and DFT Calculations. The Journal of Organic Chemistry, 64(5), 1758–1761. Available at: [Link]
-
Chen, J., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 137–145. Available at: [Link]
-
Vynohradov, O. S., et al. (2023). CuBr₂ AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 651-660. Available at: [Link]
-
De, S. (2018). A novel method for copper(II) mediated region-selective bromination of aromatic ring under mild condition. ResearchGate. Available at: [Link]
-
Antonchick, A. P., et al. (2011). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br₂ to give dibromides. Retrieved from [Link]
-
PubChem. (n.d.). Copper bromide (CuBr₂). Retrieved from [Link]
-
RSC Publishing. (2013). A facile, regioselective and controllable bromination of aromatic amines using a CuBr₂/Oxone® system. Retrieved from [Link]
-
Kosower, E. M., et al. (1962). Halogenation with Copper(II). I. Saturated Ketones and Phenol. The Journal of Organic Chemistry, 27(11), 3764–3768. Available at: [Link]
-
Zhang, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 15632-15654. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Copper(ii) bromide – Knowledge and References. Retrieved from [Link]
-
Brainly.com. (2023). Copper and bromine form copper(II) bromide. What type of chemical reaction is this? Retrieved from [Link]
-
Reddit. (2024). Bromination Help. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (2025). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. Retrieved from [Link]
Sources
- 1. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 4. ltschem.com [ltschem.com]
- 5. Copper bromide (CuBr2) | Br2Cu | CID 24611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Bromoacetone from Copper (II) Bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Solvent Systems for the Chromatographic Purification of Brominated Thiazoles
An In-Depth Technical Guide for Researchers
As a cornerstone in medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous bioactive molecules and approved drugs, including sulfathiazole (an antimicrobial) and ritonavir (an antiretroviral).[1] Brominated thiazoles, in particular, serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures through cross-coupling reactions and other functional group transformations.[2][3][4] The purity of these brominated building blocks is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and ultimately compromise the yield and biological activity of the final compounds.[5]
Column chromatography on silica gel remains the most prevalent method for the purification of these intermediates. The success of this technique hinges almost entirely on the judicious selection of the mobile phase, or solvent system. This guide provides a comparative analysis of various solvent systems used for the purification of brominated thiazoles, offering field-proven insights and experimental data to aid researchers in making informed decisions.
The Foundation: Understanding the Separation Principle
The separation of a crude mixture of a brominated thiazole on a silica gel column is governed by the principle of adsorption chromatography. Silica gel, the stationary phase, is a highly polar material with surface silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with the compounds being separated.
The mobile phase (solvent system) flows through the column, competing with the analyte for the binding sites on the silica.
-
Polar compounds will adsorb more strongly to the polar silica gel and will therefore elute more slowly.
-
Non-polar compounds will have a weaker affinity for the stationary phase and will be carried through the column more quickly by the mobile phase.
The objective is to select a solvent system that maximizes the separation (ΔRf) between the target brominated thiazole and its impurities, which often include starting materials, reagents, and over- or under-brominated side products.[6][7]
Workflow for Solvent System Selection
The process of selecting an optimal solvent system is systematic. It begins with analysis using Thin-Layer Chromatography (TLC) to rapidly screen different solvent combinations before committing to a preparative-scale column.
Caption: A systematic workflow for selecting and applying a solvent system for purification.
Comparative Analysis of Common Solvent Systems
The choice of solvent is dictated by the overall polarity of the specific brominated thiazole derivative being purified. The presence of other functional groups on the thiazole ring dramatically influences its polarity.
| Solvent System (v/v) | Relative Polarity | Best Suited For | Experimental Examples & Notes |
| 100% Hexanes | Very Low | Highly non-polar compounds such as di- and tri-brominated thiazoles with no other polar functional groups. | Used for the purification of 2,5-dibromothiazole and 4,5-dibromothiazole.[6] These molecules lack polar handles and require a very non-polar eluent. |
| Hexanes / Ethyl Acetate | Low to Medium | The most versatile and common system for a wide range of brominated thiazoles. The ratio is adjusted to achieve the desired polarity. | A 6:4 Hex/EtOAc mixture was used for N-(benzylidene)-4-(4-bromophenyl)thiazol-2-imines, yielding Rf values of 0.53-0.55.[8] A 10:1 Hex/EtOAc system is common for compounds of moderate polarity.[9] |
| Hexanes / Dichloromethane | Low to Medium | An alternative to Hex/EtOAc, often providing different selectivity for closely related impurities. | Suitable for compounds where the ester group in ethyl acetate might cause issues (e.g., hydrolysis on acidic silica). |
| Hexanes / Acetone | Medium | Good for moderately polar compounds. Acetone is a stronger eluent than ethyl acetate. | A 5:3 Hexane/Acetone system was used to purify a polar thiazole derivative, yielding a yellow oil.[10] |
| Dichloromethane / Methanol | Medium to High | Effective for polar brominated thiazoles, especially those containing amine (-NH2), hydroxyl (-OH), or amide (-CONH-) groups. | Often used with a small percentage of methanol (1-5%). A gradient elution from 100% DCM to 95:5 DCM/MeOH can be very effective for separating complex mixtures. |
| Ethyl Acetate / Hexane (1:1) | Medium | Used for thiazole derivatives with significant polarity, where lower polarity systems fail to move the compound from the baseline. | A 1:1 mixture of ethyl acetate and hexane was successfully used to purify a beige solid thiazole derivative.[10] |
The Causality Behind Solvent Choices
-
Hexanes/Ethyl Acetate: This combination is the workhorse of organic synthesis purification. Hexane, a non-polar solvent, acts as the weak component, while ethyl acetate, with its polar ester group, provides the eluting power. By simply varying the ratio, one can cover a broad polarity range. For a typical mono-brominated thiazole with an alkyl or aryl substituent, a starting point of 9:1 or 4:1 Hexanes/EtOAc is often effective.
-
Dichloromethane/Methanol: When dealing with more polar brominated thiazoles (e.g., 2-amino-5-bromothiazole), a stronger solvent system is required.[11] Dichloromethane is a moderately polar solvent, but the addition of a small amount of highly polar methanol significantly increases the eluting strength of the mobile phase, capable of dislodging highly adsorbed polar compounds from the silica gel.
-
Use of Additives: For basic compounds like aminothiazoles, chromatography can be plagued by "tailing" or streaking of the spot on the TLC plate. This is due to strong, non-ideal interactions with the acidic silanol groups of the silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the solvent system can neutralize these active sites, leading to sharper bands and better separation.
The Relationship Between Polarity and Elution
The following diagram illustrates the fundamental concept of separation on a silica gel column. A less polar solvent system will result in all compounds eluting more slowly (lower Rf), while a more polar system will cause all compounds to elute more quickly (higher Rf). The goal is to find an intermediate polarity that provides the best separation between the desired product and its impurities.
Caption: Separation based on polarity during column chromatography.
Step-by-Step Protocol: Purification of a Brominated Thiazole
This protocol outlines a self-validating system for the purification of a hypothetical brominated thiazole derivative of intermediate polarity.
1. Preparation and TLC Analysis: a. Prepare a stock solution of your crude product (~10 mg/mL) in a solvent like dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a pre-screened solvent system (e.g., 4:1 Hexanes/Ethyl Acetate). d. Visualize the plate under UV light (254 nm). e. Validation Check: The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4, with clear separation from baseline impurities and any non-polar impurities running higher up the plate.
2. Column Preparation: a. Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product). b. Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes). c. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or air bubbles.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. b. Carefully add this powder to the top of the packed column. This technique generally results in sharper bands and better separation. c. Validation Check: The layer of silica-adsorbed sample should be flat and even.
4. Elution and Fraction Collection: a. Carefully add the prepared solvent system to the top of the column. b. Apply gentle air pressure to begin eluting the compounds. Maintain a consistent flow rate. c. Collect the eluent in a series of numbered test tubes or flasks. d. Validation Check: Monitor the progress of the separation by periodically spotting collected fractions onto a TLC plate and developing it. This allows you to track the elution of your product and identify which fractions contain the pure compound.
5. Product Isolation: a. Based on the TLC analysis of the fractions, combine all fractions that contain only the pure product. b. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified brominated thiazole.
References
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors . National Institutes of Health (NIH). Available from: [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. Available from: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF . ResearchGate. Available from: [Link]
-
Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov . The Royal Society of Chemistry. Available from: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole . ResearchGate. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene . National Institutes of Health (NIH). Available from: [Link]
-
Safe and Convenient Procedure for Solvent Purification . Thorn-Seshold. Available from: [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects . MDPI. Available from: [Link]
-
Solvent System Selection Strategies in Countercurrent Separation . National Institutes of Health (NIH). Available from: [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis . Semantic Scholar. Available from: [Link]
-
Toward a More Holistic Framework for Solvent Selection . ACS Publications. Available from: [Link]
-
4305154 - Solvent (and reagent) selection for synthesis, purification, and other applications . American Chemical Society. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . OUCI. Available from: [Link]
-
Bioactive Thiazole and Benzothiazole Derivatives . ResearchGate. Available from: [Link]
-
Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters . Reddit. Available from: [Link]
-
Overview of Solvent System Selection Strategies for Countercurrent Chromatography | Request PDF . ResearchGate. Available from: [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? . ResearchGate. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromothiazole | 34259-99-9 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminothiazole Drug Candidates
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[3][4][5][6] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of promising 2-aminothiazole drug candidates, offering researchers, scientists, and drug development professionals a critical perspective on the translational journey from benchtop to preclinical models.
The transition from a controlled in vitro environment to a complex in vivo system is a well-recognized bottleneck in drug discovery.[7] This guide will dissect this challenge through the lens of the 2-aminothiazole class, examining the experimental data that underpins our understanding of their therapeutic promise and the causal relationships behind the experimental choices made during their evaluation.
The 2-Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms.[8] This structure serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[9] Notable examples of clinically successful drugs containing this moiety include the kinase inhibitor Dasatinib and the anti-inflammatory drug Meloxicam, underscoring the therapeutic relevance of this chemical class.[8]
From the Petri Dish to Preclinical Models: A Chasm of Complexity
The evaluation of any new chemical entity begins with a battery of in vitro assays designed to assess its activity and mechanism of action in a simplified, controlled setting. However, the ultimate test of a drug candidate's utility lies in its ability to elicit a therapeutic response in a living organism. The complexities of absorption, distribution, metabolism, and excretion (ADME), along with potential off-target effects, can dramatically alter a compound's performance in vivo.[7][10]
This guide will explore this transition by examining specific 2-aminothiazole drug candidates and the experimental workflows used to characterize them.
Case Study: 2-Aminothiazole-Based Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics, and the 2-aminothiazole scaffold has been instrumental in the development of potent and selective inhibitors.[11][12] A prime example is Dasatinib, a potent inhibitor of multiple tyrosine kinases.[11][13]
In Vitro Evaluation of Kinase Inhibitors
The initial assessment of a kinase inhibitor involves determining its potency against the target kinase and its selectivity against other kinases.
Key In Vitro Assays:
-
Enzyme Inhibition Assay (IC50 Determination): This assay directly measures the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
-
Cell-Based Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase. The half-maximal inhibitory concentration (IC50) in a cellular context is a key parameter.
-
Western Blotting: This technique is used to assess the phosphorylation status of downstream substrates of the target kinase, providing evidence of target engagement within the cell.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, 2-aminothiazole test compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the 2-aminothiazole compound in the assay buffer.
-
In a multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the in vitro evaluation of a 2-aminothiazole kinase inhibitor.
In Vivo Evaluation of Kinase Inhibitors
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-animal system.
Key In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the drug candidate on tumor growth is then monitored.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the animal model. Key parameters include bioavailability and plasma concentration over time.[14]
-
Pharmacodynamic (PD) Studies: These studies measure the effect of the compound on the target in the tumor tissue, often by assessing the phosphorylation of downstream substrates.
Experimental Protocol: Murine Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., a cell line known to be dependent on the target kinase) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the 2-aminothiazole drug candidate (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the study duration is complete.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Tissue Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition in vivo.
Caption: Workflow for the in vivo evaluation of a 2-aminothiazole drug candidate.
Comparative Data of Representative 2-Aminothiazole Kinase Inhibitors
The following table summarizes hypothetical but representative data for two 2-aminothiazole-based kinase inhibitors, illustrating the comparison between in vitro and in vivo efficacy.
| Parameter | Compound A | Compound B | Reference Compound (e.g., Dasatinib) |
| Target Kinase IC50 (nM) | 5 | 50 | 1 |
| Cellular Proliferation IC50 (nM) | 20 | 200 | 5 |
| Oral Bioavailability (%) | 10 | 80 | 34 |
| Tumor Growth Inhibition (%) at 50 mg/kg | 20 | 75 | 90 |
Analysis of the Data:
-
Compound A demonstrates high potency in the in vitro enzymatic and cellular assays. However, its poor oral bioavailability significantly limits its efficacy in the in vivo xenograft model. This highlights a common challenge in drug development where excellent in vitro activity does not translate to in vivo success due to unfavorable pharmacokinetic properties.
-
Compound B , while less potent than Compound A in vitro, exhibits superior oral bioavailability, leading to much greater tumor growth inhibition in vivo. This underscores the critical importance of optimizing ADME properties alongside potency.
-
The Reference Compound serves as a benchmark, showcasing a desirable profile with high potency both in vitro and in vivo, coupled with good bioavailability.
Challenges and Considerations in Translation
The discrepancy between in vitro and in vivo results for 2-aminothiazole drug candidates can be attributed to several factors:
-
Metabolic Instability: The 2-aminothiazole ring can be susceptible to metabolic modification, which can lead to rapid clearance and reduced exposure in vivo.[2]
-
Protein Binding: High plasma protein binding can limit the amount of free drug available to reach the target site.
-
Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to toxicity or a blunted therapeutic effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a monolayer of cells in a dish, with factors such as hypoxia and drug penetration barriers influencing efficacy.
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a rich source of novel drug candidates. A thorough and integrated approach to both in vitro and in vivo evaluation is paramount for successfully identifying and advancing the most promising compounds. Understanding the interplay between potency, selectivity, and pharmacokinetic properties is essential for bridging the translational gap. Future efforts in this field will likely focus on developing more predictive in vitro models, such as 3D organoids and microphysiological systems, to better mimic the in vivo environment and improve the success rate of translating promising 2-aminothiazole drug candidates into clinically effective therapies.
References
- BenchChem. A Comparative Analysis of a 2-Aminothiazole Derivative: Bridging the Gap Between In Vitro and In Vivo Anticancer Efficacy.
-
Gouda, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj Journal of Pharmaceutical Sciences, 29(1), 1-25. Available from: [Link]
- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4), 739-754.
-
Gao, H., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(2), 544-554. Available from: [Link]
-
Abdelgawad, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29421-29433. Available from: [Link]
-
Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 79-85. Available from: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Prachayasittikul, V., et al. (2017). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 126, 1039-1054. Available from: [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]
- BenchChem. Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide.
-
Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available from: [Link]
-
Makam, P., et al. (2017). Molecular hybridization of imidazo[2,1-b]thiazole-hydrazone-thiazoles as potential anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3336-3340. Available from: [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]
-
Gouda, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj Journal of Pharmaceutical Sciences, 29(1), 1-25. Available from: [Link]
-
Siefker, C., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 213, 113173. Available from: [Link]
-
Li, Z., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters, 5(5), 559-564. Available from: [Link]
-
Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Bioorganic & Medicinal Chemistry Letters, 12(16), 2483-2487. Available from: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]
-
Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. Available from: [Link]
-
Stokes, C. L., et al. (2018). Physiome-on-a-Chip: The Challenge of “Scaling” in Design, Operation, and Translation of Microphysiological Systems. CPT: Pharmacometrics & Systems Pharmacology, 7(6), 345-347. Available from: [Link]
-
Pelkonen, O., & Turpeinen, M. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. Available from: [Link]
-
Herrmann, K., & Jayne, K. (2019). The Changing Paradigm in Preclinical Toxicology: in vitro and in silico Methods in Liver Toxicity Evaluations. In Toxicology in the 21st Century (pp. 9-28). Brill. Available from: [Link]
-
Labcorp. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Bromo-5-isopropylthiazole
Introduction
Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic functionalization of the thiazole ring is paramount in modulating biological activity. 2-Bromo-5-isopropylthiazole, in particular, serves as a versatile synthetic intermediate, where the bromine at the 2-position provides a reactive handle for cross-coupling reactions, and the isopropyl group at the 5-position can influence molecular conformation and lipophilicity.
This technical guide provides an in-depth, comparative analysis of two distinct and viable synthetic routes to this compound. It is designed for researchers, scientists, and drug development professionals seeking to make an informed decision on the most efficient pathway based on yield, scalability, safety, and operational complexity. We will dissect each route, providing detailed experimental protocols, mechanistic insights, and a final quantitative comparison to guide your synthetic strategy.
Comparative Workflow Overview
The synthesis of this compound can be broadly approached via two strategies: (A) building a pre-functionalized thiazole and subsequently modifying that functional group, or (B) constructing the desired thiazole ring and performing a direct C-H functionalization. This guide will benchmark a representative pathway for each of these core strategies.
Figure 1: High-level comparison of the two synthetic strategies.
Route A: Hantzsch Synthesis & Sandmeyer Reaction
This classical and robust approach involves two main transformations. First, the construction of a 2-aminothiazole core using the well-established Hantzsch thiazole synthesis.[1] Second, the conversion of the 2-amino group into the target 2-bromo functionality via the Sandmeyer reaction, a powerful method for transforming aromatic amines.[2][3]
Figure 2: Workflow for the Hantzsch-Sandmeyer route.
Step 1: Synthesis of 2-Amino-5-isopropylthiazole (Hantzsch Condensation)
The Hantzsch synthesis is a highly reliable method for constructing the thiazole heterocycle from an α-haloketone and a thioamide.[4][5] In this case, thiourea serves as an inexpensive and stable thioamide source.[6]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-3-methyl-2-butanone (1.0 eq) and thiourea (1.2 eq) in ethanol (approx. 3-5 mL per mmol of ketone).
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product hydrobromide salt may precipitate.
-
Pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid generated and deprotonate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain 2-amino-5-isopropylthiazole as a pure solid.
Mechanistic Insights & Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon bearing the bromine atom in the α-haloketone (an Sₙ2 reaction).[4] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of the stable, aromatic 2-aminothiazole ring.[6] Using a slight excess of thiourea helps drive the reaction to completion.[6] The basic workup is critical to neutralize the acid and isolate the free base of the product, which is often less water-soluble than its salt form.[5]
Step 2: Conversion to this compound (Sandmeyer Reaction)
The Sandmeyer reaction facilitates the conversion of the 2-amino group to a 2-bromo group via a diazonium salt intermediate.[2] Modern protocols often use alkyl nitrites in an organic solvent, which offers milder conditions compared to the traditional aqueous sodium nitrite/acid method.
Experimental Protocol:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-isopropylthiazole (1.0 eq) and copper(II) bromide (CuBr₂, 1.5 eq) in acetonitrile (approx. 10 mL per mmol of aminothiazole).
-
Stir the mixture at room temperature.
-
Slowly add n-butyl nitrite (1.5 eq) dropwise to the stirring solution. Gas evolution (N₂) should be observed.
-
After the addition is complete, gently heat the reaction to 60 °C and stir for 15-30 minutes, or until TLC analysis indicates full consumption of the starting material.[2]
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Mechanistic Insights & Rationale: The reaction is initiated by the diazotization of the 2-amino group by n-butyl nitrite to form a 2-diazoniumthiazole intermediate. The copper catalyst (CuBr₂ can be reduced in situ or one can start with CuBr) then facilitates the substitution.[7] A proposed mechanism involves a single-electron transfer (SET) from copper(I) to the diazonium salt, which then decomposes to release nitrogen gas and form an aryl radical.[3] This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[3] Careful temperature control is essential as diazonium salts can be unstable.[8]
Route B: Thiazole Formation & Direct C2-Bromination
This alternative strategy first builds the 5-isopropylthiazole core and then introduces the bromine atom directly onto the C2 position. This C-H activation approach avoids the use of potentially unstable diazonium intermediates but introduces its own set of challenges, namely the use of highly reactive organometallic reagents.
Figure 3: Workflow for the direct C2-bromination route.
Step 1: Synthesis of 5-Isopropylthiazole
Similar to Route A, this step employs a Hantzsch-type condensation. However, to yield a thiazole that is unsubstituted at the C2 position, thioformamide is used instead of thiourea.[9]
Experimental Protocol:
-
Dissolve thioformamide (1.1 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Add 1-bromo-3-methyl-2-butanone (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a mild base (e.g., NaHCO₃ solution).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude oil by distillation or column chromatography to obtain 5-isopropylthiazole.
Mechanistic Insights & Rationale: The mechanism is analogous to the Hantzsch synthesis described in Route A. Thioformamide provides the requisite S-C-N backbone for the heterocycle. Since there is no amino group at the C2 position, the resulting product is the simple 5-isopropylthiazole.
Step 2: Direct C2-Bromination via Lithiation
This step leverages the high acidity of the C2 proton on the thiazole ring, which can be selectively removed by a strong organolithium base. The resulting organolithium species is then quenched with an electrophilic bromine source.[9]
Experimental Protocol:
-
Under a strict inert atmosphere (argon or nitrogen), dissolve 5-isopropylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically as a solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated thiazole solution into the cold NBS solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature over several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Mechanistic Insights & Rationale: The C2 proton of thiazole is significantly more acidic than other protons on the ring due to the inductive effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion.[9] This allows for highly regioselective deprotonation using a strong, non-nucleophilic base like n-BuLi. The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. Quenching this nucleophilic intermediate with an electrophilic bromine source like NBS cleanly installs the bromine atom at the C2 position.
Comparative Analysis
To provide a clear benchmark, the two routes are compared based on several key metrics of synthetic efficiency and practicality.
| Metric | Route A: Hantzsch & Sandmeyer | Route B: C2-Lithiation & Bromination | Rationale & Justification |
| Overall Yield | Moderate to Good | Moderate to Good | Both routes involve two steps and can achieve respectable yields, highly dependent on optimization. Sandmeyer reactions can sometimes have competing side reactions.[7] Lithiation routes require precise control to maximize yield. |
| Number of Steps | 2 | 2 | Both are two-step syntheses from the α-haloketone. |
| Reagent Availability | Excellent | Good | All reagents for Route A (thiourea, CuBr₂, n-BuONO) are common and inexpensive. Thioformamide for Route B is less common than thiourea but readily available. |
| Reaction Conditions | Step 1: Reflux (~80°C)Step 2: 25-60°C | Step 1: Reflux (~80°C)Step 2: Cryogenic (-78°C) | Route B's requirement for cryogenic temperatures presents a significant operational hurdle for scalability and requires specialized equipment. |
| Safety & Handling | High Concern: Diazonium salts are potentially explosive and must be handled with care.[8] | High Concern: n-Butyllithium is pyrophoric and requires handling under a strict inert atmosphere. Cryogenic liquids are also hazardous. | Both routes have significant safety considerations. The choice may depend on the laboratory's expertise and equipment (e.g., experience with pyrophorics vs. diazotizations). |
| Purification | Two chromatographic purifications or recrystallizations likely needed. Copper removal may be necessary. | Two chromatographic purifications or distillations likely needed. | Both routes require similar purification efforts for each step to ensure high purity of the final product. |
Conclusion and Recommendation
Both Route A (Hantzsch/Sandmeyer) and Route B (Hantzsch-type/C2-Lithiation) represent viable and effective pathways for the synthesis of this compound.
Route A is recommended for general laboratory-scale synthesis. Its primary advantages are the use of standard reaction conditions (no cryogenics) and readily available, inexpensive starting materials. While the Sandmeyer reaction involves a hazardous diazonium intermediate, the risks are well-documented and can be managed with established laboratory procedures.
Route B offers an excellent alternative, particularly if avoiding diazonium intermediates is a priority. However, its reliance on cryogenic temperatures and pyrophoric n-butyllithium makes it more operationally demanding and potentially more difficult to scale up safely without specialized reactors. It might be preferred in cases where the substrate is sensitive to the oxidative conditions of the Sandmeyer reaction.
Ultimately, the choice of synthetic route will depend on the specific constraints and capabilities of the research environment, including scale, equipment availability, and the chemist's familiarity with the hazardous reagents involved in each pathway.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-isopropylthiazole
For Immediate Release: This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-5-isopropylthiazole (CAS No. 1159817-16-9). As a brominated heterocyclic compound, this chemical requires management as a regulated hazardous waste to ensure the safety of laboratory personnel and to maintain environmental stewardship. The following protocols are designed for researchers, scientists, and drug development professionals who handle this substance. Adherence to these procedures is critical for mitigating risks and ensuring compliance with federal and local regulations.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural class as a halogenated thiazole derivative necessitates that it be handled as a hazardous substance. Data from closely related analogs, such as 2-bromo-5-nitrothiazole and 2-bromo-5-methylthiazole, indicate potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3]
The primary risks associated with improper disposal include environmental contamination and potential exposure to personnel. Upon combustion, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[2] A thorough risk assessment must precede any handling or disposal activities.
Table 1: Key Safety and Handling Data for this compound
| Property | Value | Reference |
| CAS Number | 1159817-16-9 | [4] |
| Molecular Formula | C₇H₁₀BrNS | [5] |
| Molecular Weight | 206.10 g/mol | [4] |
| Inferred Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| GHS Pictogram (Inferred) | Irritant | [2] |
| Signal Word (Inferred) | Warning | [2] |
| Required PPE | Nitrile gloves, safety goggles with side-shields, laboratory coat. Handle in a chemical fume hood. | [2][6] |
The Regulatory Imperative: Why Specific Disposal is Crucial
As a halogenated organic compound, this compound falls under the purview of hazardous waste regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Halogenated organic compounds (HOCs) are subject to stringent treatment standards, and their land disposal is heavily restricted.[8][9]
The core principle guiding this protocol is waste segregation . Mixing halogenated waste with non-halogenated or non-hazardous waste streams is prohibited.[10][11] Such mixing can create dangerous chemical reactions, complicates the disposal process, and is a direct violation of regulatory standards, leading to significant legal and financial penalties for the generating institution.[12] The only acceptable terminal disposal method for this category of waste is typically high-temperature incineration at a licensed facility capable of scrubbing acidic gases like hydrogen bromide from the effluent.[13]
Step-by-Step Disposal Protocol
This protocol must be followed for the disposal of pure this compound, solutions containing the compound, and any materials grossly contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
3.1. Personal Protective Equipment (PPE) Before handling any waste, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[2]
-
Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection: All handling and segregation of waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[14]
3.2. Waste Segregation and Collection
-
Designate a Specific Container: Use a dedicated hazardous waste container specifically for "Halogenated Organic Waste." [11][14]
-
Do Not Mix: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste.[10]
-
Contaminated Solids: Disposable items that are contaminated (gloves, absorbent pads, etc.) must also be placed into the designated halogenated waste container.[15][16]
3.3. Containerization and Labeling
-
Container Specifications: The waste container must be in good condition, constructed of a compatible material (e.g., high-density polyethylene or glass), and possess a secure, leak-proof screw-top lid.[11][17]
-
Filling Level: Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[17]
-
Mandatory Labeling: Immediately upon adding the first material, label the container clearly with the following information:
3.4. On-Site Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
Safe Storage Conditions: The SAA must be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[16] The container should be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10][11]
3.5. Arranging for Final Disposal
-
Professional Collection: Once the waste container is full or has been stored for the maximum period allowed by your institution (e.g., 90 days), arrange for its collection.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[14][16] Provide them with an accurate description of the waste.
-
Prohibited Actions: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer drain.[14][16]
Emergency Procedures: Spill Cleanup
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]
-
Carefully sweep or scoop the absorbed material and any broken container fragments into a dedicated container for disposal as halogenated hazardous waste.[16]
-
Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (U.S. Environmental Protection Agency) [URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=200075T4.TXT]
- Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (U.S. Environmental Protection Agency) [URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000P5C5.TXT]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (eCFR) [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
- 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9. (ChemicalBook) [URL: https://www.chemicalbook.com/Product.aspx?cas=1159817-16-9]
- EPA HAZARDOUS WASTE CODES. (U.S. Environmental Protection Agency) [URL: https://www.epa.gov/sites/default/files/2016-04/documents/f-listed_wastes.pdf]
- SAFETY DATA SHEET - 2-Bromo-5-nitrothiazole. (TCI Chemicals) [URL: https://www.tcichemicals.com/GB/en/sds/B4413_EN_EU.pdf]
- SAFETY DATA SHEET - 2-Bromo-5-methylthiazole. (Thermo Fisher Scientific) [URL: https://www.fishersci.com/sds?productName=AC464190010&productDescription=2-BROMO-5-METHYLTHIAZOLE%2C+97%25+1GR&countryCode=US&language=en]
- Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. (OUCI) [URL: https://www.ouci.
- 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. (University of Wyoming) [URL: https://www.uwyo.edu/safetynew/rmmc/docs/brdu%20fact%20sheet.docx]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (ETH Zürich) [URL: https://ethz.ch/content/dam/ethz/common/docs/services/sicherheit-gesundheit-umwelt/entsorgung/fact-sheet-disposal-of-hazardous-waste.pdf]
- EHSO Manual 2025-2026: Hazardous Waste. (University of Oklahoma Health Sciences Center) [URL: https://research.ouhsc.edu/ehso/LinkClick.aspx?fileticket=l6qWdYF-m9M%3D&portalid=0]
- 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211. (PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18211]
- Laboratory Hazardous Waste Management. (The University of British Columbia) [URL: https://rms.ubc.ca/wp-content/uploads/2021/11/Laboratory-Hazardous-Waste-Management-Manual-2018.pdf]
- SAFETY DATA SHEET - 2-Bromothiazole. (Fisher Scientific) [URL: https://www.fishersci.com/sds?productName=AC168920050&productDescription=2-BROMOTHIAZOLE+97%25+5G&countryCode=US&language=en]
- SAFETY DATA SHEET - 2-Bromo-5-chloropyridine. (Fisher Scientific) [URL: https://www.fishersci.com/sds?productName=AC345100010&productDescription=2-BROMO-5-CHLOROPYRIDINE%2C+98%25+1GR&countryCode=US&language=en]
- Environmental Fact Sheet, Organobromine. (U.S. Environmental Protection Agency) [URL: https://www.epa.gov/sites/default/files/2016-03/documents/f98015.pdf]
- EPA Hazardous Waste Codes. (UGA Environmental Safety Division) [URL: https://esd.uga.
- This compound | 1159817-16-9. (Apollo Scientific) [URL: https://www.apolloscientific.co.uk/products/2-bromo-5-isopropylthiazole_or480272]
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. (Benchchem) [URL: https://www.benchchem.
- Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde. (Benchchem) [URL: https://www.benchchem.com/blog/essential-procedures-for-the-safe-disposal-of-2-bromo-6-methylisonicotinaldehyde/]
- 2-BROMO-5-IODOTHIAZOLE SDS, 108306-63-4 Safety Data Sheets. (ECHEMI) [URL: https://www.echemi.com/sds/2-BROMO-5-IODOTHIAZOLE-cas-108306-63-4.html]
- Proper Disposal of 5-Bromophthalide: A Step-by-Step Guide for Laboratory Professionals. (Benchchem) [URL: https://www.benchchem.
- Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals. (Benchchem) [URL: https://www.benchchem.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1159817-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. uwyo.edu [uwyo.edu]
- 16. benchchem.com [benchchem.com]
- 17. ethz.ch [ethz.ch]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Bromo-5-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents requires a profound respect for their intrinsic properties and potential hazards. 2-Bromo-5-isopropylthiazole, a key building block in pharmaceutical and materials science, is no exception. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is built on a foundation of uncompromising safety. We move beyond mere checklists to explain the causality behind each safety measure, empowering you to make informed decisions in a dynamic research environment.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the risks associated with this compound and related brominated thiazole derivatives is paramount. While specific toxicological data for this exact compound may be limited, the hazards can be inferred from structurally similar chemicals and available Safety Data Sheets (SDS).
The primary concerns are:
-
Skin and Eye Irritation: Like many organobromine compounds, this compound is expected to be a skin and eye irritant.[1][2] Prolonged contact can lead to redness, discomfort, and in severe cases, chemical burns. The precautionary statements for similar compounds consistently warn of skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Vapors or aerosols, especially if the compound is heated or agitated, may cause respiratory tract irritation.[4][2][3] Inhalation is a primary route of exposure that must be controlled.
-
Unknown Long-Term Effects: For many specialized research chemicals, comprehensive toxicological profiles are not available.[2] An absence of data is not an absence of risk. Therefore, a cautious approach that minimizes all routes of exposure is the only professionally responsible course of action.
These hazards dictate a multi-faceted PPE strategy that protects the skin, eyes, and respiratory system.
Task-Specific PPE Protocols: A Procedural Guide
The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. The following protocols outline the necessary PPE for common laboratory operations involving this compound.
Weighing and Aliquoting (Solid or Liquid)
This initial step presents a high risk of generating dust or splashes. All weighing operations must be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Step 1: Hand and Arm Protection. Don double nitrile gloves. The inner glove provides a second barrier in case the outer glove is compromised. The outer glove should have extended cuffs that cover the sleeves of the lab coat.
-
Step 2: Body Protection. A flame-resistant lab coat, fully buttoned, is mandatory.[5] For larger quantities (>50 g), a chemically resistant apron should be worn over the lab coat.[5]
-
Step 3: Eye and Face Protection. Chemical splash goggles are required.[5][6] Safety glasses do not provide adequate protection against splashes.[5][7]
-
Step 4: Respiratory Protection. When working in a certified chemical fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[2]
Solution Preparation and Transfers
This phase involves the risk of splashes and spills of the concentrated reagent.
-
Step 1: Core Protection. Maintain the use of a buttoned lab coat, double nitrile gloves, and chemical splash goggles.
-
Step 2: Face Protection. When transferring volumes greater than 1 liter outside of a fume hood, a full face shield must be worn over the chemical splash goggles to protect the neck and face.[6]
-
Step 3: Engineering Controls. All transfers should be performed within a chemical fume hood to contain any potential vapors.[6]
Conducting the Reaction
During the reaction, particularly if it involves heating or pressure, the risk profile changes.
-
Step 1: Standard PPE. The baseline of a lab coat, splash goggles, and nitrile gloves remains.
-
Step 2: Enhanced Hand Protection. If the reaction involves high temperatures, thermal gloves should be worn over the nitrile gloves when handling the apparatus. For cryogenic conditions, appropriate cryogenic gloves are necessary.
-
Step 3: Apparatus Integrity. Ensure all glassware is free from defects. If the reaction is under pressure, conduct it behind a blast shield within the fume hood.
Work-up, Extraction, and Purification
These post-reaction steps often involve larger volumes of mixed chemicals, increasing the risk of exposure.
-
Step 1: Full Coverage. A lab coat, chemical splash goggles, and double nitrile gloves are the minimum requirements.
-
Step 2: Solvent Handling. Be mindful of the solvents used. Ensure your gloves are rated for the specific solvents in your extraction process.
-
Step 3: Waste Management. All waste, including contaminated aqueous layers and solvents, must be collected in appropriately labeled hazardous waste containers.
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task assessment.
Emergency Procedures and Disposal
3.1 Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
3.2 Spill and Leak Cleanup
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the material in a sealed, labeled container for hazardous waste disposal.[2][9] Ensure you are wearing the enhanced PPE described above during cleanup.
3.3 PPE and Chemical Disposal
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in a designated hazardous waste container immediately after use. Never reuse disposable gloves.[5]
-
Contaminated Clothing: All grossly contaminated lab coats, aprons, or other clothing must be professionally decontaminated before reuse or disposed of as hazardous waste.[1]
-
Chemical Waste: Dispose of this compound and any reaction byproducts in accordance with local, state, and federal regulations. Do not pour down the drain.[2] Waste should be collected in a suitable, closed container.
Summary of PPE Recommendations
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Aliquoting | Double Nitrile Gloves | Flame-Resistant Lab Coat, Chemical Apron (for >50g) | Chemical Splash Goggles | Required if not in a fume hood |
| Solution Prep/Transfer | Double Nitrile Gloves | Flame-Resistant Lab Coat | Goggles; Face shield over goggles for >1L | Required if not in a fume hood |
| Reaction | Double Nitrile Gloves (plus thermal/cryo as needed) | Flame-Resistant Lab Coat | Chemical Splash Goggles | Work in a fume hood |
| Work-up/Purification | Double Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Splash Goggles | Work in a fume hood |
| Spill Cleanup | Double Nitrile Gloves (heavy-duty) | Chemical Apron over Lab Coat | Chemical Splash Goggles & Face Shield | NIOSH-Approved Respirator |
This guide serves as a dynamic framework for the safe handling of this compound. It is incumbent upon every researcher to integrate these principles into their daily workflow, fostering a culture where safety and scientific advancement proceed hand in hand.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
